molecular formula C9H17ClN2O B1462838 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride CAS No. 1181265-43-9

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride

Cat. No.: B1462838
CAS No.: 1181265-43-9
M. Wt: 204.7 g/mol
InChI Key: HZKUHRKPTXFYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-9(4-2-6-11-8)3-1-5-10-7-9;/h10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKUHRKPTXFYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2=O)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662899
Record name 2,8-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181265-43-9
Record name 2,8-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-diazaspiro[5.5]undecan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key heterocyclic scaffold in modern medicinal chemistry. The unique three-dimensional structure of the diazaspiro[5.5]undecane core offers a rigid framework that is highly valuable for the design of novel therapeutic agents with enhanced target affinity and selectivity. This document details the synthesis, analytical characterization, potential biological applications, and safety considerations for this compound, serving as an essential resource for professionals in drug discovery and development.

Introduction: The Strategic Value of the Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems have emerged as "privileged scaffolds" in drug design, offering a distinct advantage over more traditional, linear, or fused-ring structures. The defining feature of a spirocycle—two rings connected by a single, shared carbon atom—imparts a rigid, well-defined three-dimensional geometry. This conformational restriction is highly sought after in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

The 2,8-diazaspiro[5.5]undecan-1-one moiety is of particular interest. It incorporates two nitrogen atoms at positions that allow for versatile chemical modifications, enabling the synthesis of large and diverse compound libraries. The presence of a lactam (a cyclic amide) and a secondary amine provides distinct functional handles for derivatization. The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more amenable for use in biological assays and pharmaceutical formulations.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
CAS Number 1181265-43-9[1]
Molecular Formula C₉H₁₇ClN₂O[1]
Molecular Weight 204.70 g/mol [1]
Appearance White to off-white solid (typical)
Solubility Soluble in water and methanol (expected)
Storage 2-8°C, dry, airtight conditions
SMILES O=C1NCCCC12CNCCC2.[H]Cl[1]

Structural Elucidation:

The structure of 2,8-diazaspiro[5.5]undecan-1-one consists of two six-membered rings, a piperidinone and a piperidine ring, connected by a spirocyclic carbon atom. The numbering of the atoms follows standard IUPAC nomenclature for spiro compounds.

Caption: Chemical structure of the 2,8-diazaspiro[5.5]undecan-1-one free base.

Synthesis and Purification

The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the spirocyclic core via intramolecular reactions. Below is a representative, multi-step synthesis protocol generalized from established methods for related diazaspiro compounds.

Representative Synthetic Pathway

synthesis_workflow start Starting Materials (e.g., N-protected piperidone derivatives) step1 Key Intermediate Formation (e.g., Michael Addition or Mannich Reaction) start->step1 step2 Intramolecular Cyclization (e.g., Dieckmann Condensation or Reductive Amination) step1->step2 step3 Deprotection (Removal of protecting groups) step2->step3 step4 Salt Formation (Addition of HCl) step3->step4 product 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride step4->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a conceptual outline and requires optimization for specific laboratory conditions.

  • Step 1: Synthesis of the Acyclic Precursor. A protected 4-aminopiperidine derivative is reacted with an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) via a Michael addition. The choice of protecting group (e.g., Boc or Cbz) on the piperidine nitrogen is critical for directing the subsequent reactions.

  • Step 2: Intramolecular Cyclization. The resulting diester is then subjected to a base-catalyzed intramolecular Dieckmann condensation to form the second ring and establish the spirocyclic center.

  • Step 3: Decarboxylation and Deprotection. The β-keto ester formed in the previous step is hydrolyzed and decarboxylated, typically under acidic conditions. The same conditions can often be used to remove the nitrogen protecting group.

  • Step 4: Purification. The crude product (the free base of 2,8-diazaspiro[5.5]undecan-1-one) is purified using column chromatography on silica gel.

  • Step 5: Hydrochloride Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise. The precipitated hydrochloride salt is then collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the final compound.

Analytical TechniqueExpected Results and Interpretation
¹H NMR The spectrum should show a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the two piperidine rings. The chemical shifts and coupling patterns will be complex due to the rigid, non-planar ring conformations. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield.
¹³C NMR The spectrum is expected to show a peak for the carbonyl carbon around 170-175 ppm. The spiro carbon will have a unique chemical shift. Other signals will be present in the aliphatic region (typically 20-60 ppm).
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ of the free base (expected m/z ≈ 169.13).[2]
FTIR Spectroscopy The spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a strong C=O stretching band for the amide (lactam) at approximately 1650 cm⁻¹.
HPLC Reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid) can be used to determine the purity of the compound. A single major peak is expected.

Applications in Medicinal Chemistry

The 2,8-diazaspiro[5.5]undecane scaffold is a versatile building block for the synthesis of biologically active molecules. Its derivatives have been explored for a variety of therapeutic targets.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in known PARP inhibitors like olaparib. This research aims to develop new anticancer agents with potentially improved properties, such as reduced DNA damage in healthy cells.[3][4]

  • Sigma Receptor Ligands: The rigid framework of diazaspiroalkanes makes them suitable for targeting sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[5]

  • GPCR Ligands: The three-dimensional arrangement of functional groups on the diazaspiro scaffold can mimic the binding modes of endogenous ligands for G-protein coupled receptors (GPCRs), such as neurokinin (NK1) receptors, which are targets for antiemetic and anxiolytic drugs.[6]

  • General Drug Discovery: The ability to functionalize the two nitrogen atoms independently allows for the creation of diverse chemical libraries for screening against a wide array of biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from related compounds. The parent compound, 2,8-diazaspiro[5.5]undecane, is classified as harmful if swallowed, and causes skin and eye irritation. Therefore, standard laboratory safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile scaffold for modern drug discovery. Its rigid, three-dimensional structure provides a solid foundation for designing potent and selective ligands for a variety of biological targets. This guide has provided a comprehensive overview of its chemical properties, a representative synthetic approach, analytical characterization methods, and potential applications. As research into novel therapeutics continues, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • PubChemLite. (n.d.). This compound (C9H16N2O). Retrieved from [Link]

  • ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. Retrieved from [Link]

  • PubMed. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Oxaspiro-[5.5]-undecan-2-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubMed. (2010). Azaspiracid poisoning (AZP) toxins in shellfish: toxicological and health considerations. Retrieved from [Link]

Sources

Physicochemical characteristics of 2,8-Diazaspiro[5.5]undecan-1-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,8-Diazaspiro[5.5]undecan-1-one HCl

Foreword: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is paramount. Spirocyclic systems, particularly those incorporating lactam functionalities, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage in drug design, enabling precise spatial orientation of pharmacophoric elements to enhance target specificity and improve pharmacokinetic profiles.[1][2] The compound 2,8-Diazaspiro[5.5]undecan-1-one, as its hydrochloride salt, represents a key building block within this chemical class.[3]

This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of 2,8-Diazaspiro[5.5]undecan-1-one HCl. It is designed for researchers, scientists, and drug development professionals who require a robust, validated understanding of this molecule's fundamental properties. We will move beyond simple data reporting to explore the causality behind analytical method selection and the logic of experimental design, ensuring a self-validating and authoritative characterization workflow.

Section 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. For 2,8-Diazaspiro[5.5]undecan-1-one HCl, a multi-technique approach is essential not only for confirmation but also for establishing a reference standard for all subsequent analyses.

Core Identification Data

A summary of the fundamental identifiers for the target compound is presented below.

PropertyValueSource
Chemical Name 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride[3]
CAS Number 1181265-43-9[3]
Molecular Formula C₉H₁₇ClN₂O[3]
Molecular Weight 204.70 g/mol [3]
Canonical SMILES C1CC2(CCCNC2=O)CNC1[4]
InChIKey NXPRYCXVFFTXOK-UHFFFAOYSA-N (for free base)[4]
Structural Confirmation Workflow

The following workflow provides a logical sequence for definitive structural verification. The synergy between these techniques provides a self-validating system; for instance, the exact mass from HRMS must align with the structure determined by NMR.

cluster_0 Structural Elucidation Workflow Sample Sample of 2,8-Diazaspiro[5.5]undecan-1-one HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Primary structure & connectivity MS High-Resolution Mass Spectrometry (HRMS) Sample->MS Elemental composition XRay Single Crystal X-ray Crystallography (Optional Gold Standard) Sample->XRay Unambiguous 3D structure Confirmed Structurally Confirmed Reference Material NMR->Confirmed MS->Confirmed XRay->Confirmed

Caption: Logical workflow for structural confirmation.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this spiro-lactam, ¹H NMR will confirm the number and connectivity of non-exchangeable protons, while ¹³C NMR will identify all unique carbon environments, including the characteristic lactam carbonyl carbon.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is suitable for the HCl salt and will exchange with the amine and amide protons, simplifying the spectrum.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include multiplets for the piperidine and lactam ring protons. The chemical shifts will be influenced by the protonation state and the spirocyclic geometry.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A key diagnostic signal will be the amide carbonyl (C=O) in the δ 165-175 ppm region, a characteristic feature of lactams.[1] The spirocyclic quaternary carbon will also present a distinct signal.

  • Data Analysis: Integrate proton signals and assign chemical shifts. Compare the number of signals in the ¹³C spectrum to the nine carbons expected in the structure. If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be employed to definitively assign all proton and carbon signals.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. This serves as an orthogonal validation of the structure proposed by NMR.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Electrospray ionization (ESI) in positive mode is the method of choice, as it will readily ionize the basic nitrogen atoms to generate the [M+H]⁺ ion of the free base.

  • Mass Analysis: Acquire the spectrum on a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: The expected exact mass for the protonated free base (C₉H₁₇N₂O⁺) is 169.13355 Da. The experimentally observed mass should be within a narrow tolerance (typically < 5 ppm) of this theoretical value to confirm the elemental composition.[4]

Section 2: Core Physicochemical Properties for Drug Development

The developability of a compound is governed by its physicochemical properties. Solubility, pKa, and lipophilicity are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Key Physicochemical Parameters

This table outlines the essential properties to be determined. For a novel compound, these values must be experimentally derived.

ParameterAnalytical TechniqueRationale & Importance
Aqueous Solubility Shake-Flask Method with HPLC-UVDetermines the maximum dissolved concentration; critical for bioavailability and formulation.
pKa Potentiometric Titration / UV-MetricDefines the ionization state at different pH values; impacts solubility, permeability, and receptor binding.
Melting Point Capillary Melting Point ApparatusIndicator of purity and solid-state stability.
Lipophilicity (LogD) Shake-Flask (Octanol/Buffer)Measures partitioning between aqueous and organic phases at a given pH; predicts membrane permeability.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It ensures that the solid and solution phases reach equilibrium, providing a true measure of the compound's intrinsic solubility.

Methodology:

  • System Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4).

  • Equilibration: Add an excess amount of 2,8-Diazaspiro[5.5]undecan-1-one HCl to a vial containing a known volume of buffer.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method (see Section 3).

  • Validation: The presence of undissolved solid material at the end of the experiment is a critical control to confirm that the initial amount was indeed in excess, a cornerstone of this self-validating protocol.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Causality: As a diaza-spirocycle, the compound possesses two basic nitrogen atoms. Potentiometric titration is a robust method to determine their respective pKa values by monitoring the change in pH upon the addition of a titrant.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to create a solution of known concentration (e.g., 1-5 mM).

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titrant Addition: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) followed by a back-titration with a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the inflection points of the first derivative of the curve.

Section 3: Chromatographic Purity and Stability Assessment

A well-characterized compound requires a validated, stability-indicating method to determine its purity and assess its degradation profile.

Protocol: Reverse-Phase HPLC for Purity Analysis

Causality: Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility in separating compounds with a wide range of polarities. A gradient elution method is chosen to ensure that any potential impurities, which may be more or less polar than the parent compound, are resolved and detected.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (chosen for detecting the amide chromophore).

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

Forced Degradation and Stability Indication

Trustworthiness: To ensure the HPLC method is "stability-indicating," it must be able to separate the intact parent compound from any potential degradation products. This is validated through forced degradation studies.

cluster_1 Forced Degradation Workflow Compound 2,8-Diazaspiro[5.5]undecan-1-one HCl in solution Stress Apply Stress Condition (e.g., Acid, Base, Heat, Light, Oxidative) Compound->Stress HPLC Analyze by Stability-Indicating HPLC Method Stress->HPLC Result Peak Purity Assessment (Mass balance, resolution > 1.5) HPLC->Result

Sources

An In-Depth Technical Guide to 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride (CAS Number: 1181265-43-9), a key building block for researchers, medicinal chemists, and drug development professionals. Its unique spirocyclic architecture offers a three-dimensional framework that is increasingly exploited to enhance the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

Core Molecular Attributes and Physicochemical Profile

This compound is a heterocyclic compound featuring a spirocyclic system where two nitrogen-containing rings share a single carbon atom. This rigid yet complex structure is instrumental in positioning functional groups in precise spatial orientations, a critical factor for effective binding to biological targets.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Table 1: Physicochemical and Structural Data

PropertyValueSource
CAS Number 1181265-43-9[2]
Molecular Formula C₉H₁₇ClN₂O[3]
Molecular Weight 204.70 g/mol [2]
Monoisotopic Mass 204.10294 Da[3]
SMILES O=C1NCCCC12CNCCC2.[H]Cl[2]
InChIKey NXPRYCXVFFTXOK-UHFFFAOYSA-N[3]
Predicted XlogP -0.1[3]
Storage Conditions 2-8°C, dry, airtight

The Strategic Importance in Medicinal Chemistry

The diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The inherent conformational rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinities.

Applications in Central Nervous System (CNS) Drug Discovery

This particular diazaspiro-undecanone is frequently utilized as a key intermediate in the synthesis of compounds aimed at treating neurological and psychiatric disorders.[1] The scaffold allows for the development of molecules with improved blood-brain barrier penetration and enhanced selectivity for specific receptors or enzymes within the brain, which are crucial for treating conditions like depression, anxiety, and cognitive impairments.[1]

Emerging Therapeutic Areas

Beyond the CNS, related diazaspiro scaffolds have shown promise in other therapeutic areas. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[1][4] Additionally, similar structures are being investigated as inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which are key components of the Hippo signaling pathway involved in tissue regeneration and cancer.[5][6]

Synthesis and Chemical Reactivity

The reactivity of this compound is centered around its two nitrogen atoms. The secondary amine is a key site for functionalization, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of the final compounds. The amide nitrogen is less reactive but can participate in hydrogen bonding interactions with target proteins.

G cluster_synthesis General Synthetic Approach cluster_application Application in Drug Synthesis Starting_Materials Cyclic Ketone & Amine Precursors Intermediate_1 Multi-step Sequence (e.g., Michael Addition, Cyclization) Starting_Materials->Intermediate_1 Product 2,8-Diazaspiro[5.5]undecan-1-one (Free Base) Intermediate_1->Product Final_Product 2,8-Diazaspiro[5.5]undecan-1-one HCl Product->Final_Product  HCl treatment Functionalization N-Alkylation/ N-Arylation Final_Product->Functionalization Active_Compound Final Active Pharmaceutical Ingredient (API) Functionalization->Active_Compound

Caption: General workflow for the synthesis and application of the title compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques. While a public repository of the spectra for this specific compound is not available, the expected analytical data would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the protons on the two rings, with their chemical shifts and coupling patterns providing information about the connectivity and stereochemistry of the molecule.

    • ¹³C NMR would display distinct signals for each of the nine carbon atoms in the spirocyclic core, including the carbonyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion of the free base.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A well-developed method would show a single major peak for the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O functional groups.

Commercial suppliers of this compound often provide a Certificate of Analysis (CoA) with this data upon request.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is between 2-8°C.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

G cluster_workflow Drug Discovery Workflow Utilizing the Scaffold Scaffold 2,8-Diazaspiro[5.5]undecan-1-one HCl Library_Synthesis Combinatorial Library Synthesis (Varying R groups) Scaffold->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Library_Synthesis Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR->Lead_Optimization Candidate Preclinical/Clinical Candidate Lead_Optimization->Candidate

Caption: A typical drug discovery workflow incorporating the title compound.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the design of novel therapeutics with enhanced properties. While its primary application has been in the development of CNS-active agents, the growing interest in diazaspiro scaffolds for other therapeutic targets, such as kinases involved in inflammation and cancer, suggests that the importance of this compound in drug discovery will continue to expand. Researchers and drug development professionals who can effectively leverage the unique structural features of this intermediate will be well-positioned to develop the next generation of innovative medicines.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Zhang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at: [Link]

  • PubChemLite. This compound (C9H16N2O). Available at: [Link]

  • Google Patents. (2024). CN117425654A - 2,8-diazaspiro[4.5]decane compound.
  • Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Available at: [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • PubMed. (2025). Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration. Available at: [Link]

  • PubMed Central. (2018). Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions. Available at: [Link]

  • PubMed. (2025). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Available at: [Link]

  • PubMed. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Available at: [Link]

  • Nature. (2024). Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease. Available at: [Link]

Sources

Spectroscopic Characterization of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride (C₉H₁₇ClN₂O), a spirocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific salt, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. By dissecting the molecule's structural components, we will project the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, grounding these predictions in the established principles of spectroscopic analysis and data from analogous structures.

The unique spirocyclic architecture, featuring two interconnected nitrogen-containing rings, one of which is a lactam, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for structural verification, purity assessment, and the study of its interactions with biological targets.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound features a piperidin-2-one ring fused at the C5 position to a piperidine ring, with the hydrochloride salt formation occurring at one or both of the basic nitrogen atoms. This structure dictates the electronic environment of each atom and bond, which in turn governs its interaction with electromagnetic radiation and its fragmentation under mass spectrometric conditions.

Structure of this compound:

Caption: Chemical structure of 2,8-Diazaspiro[5.5]undecan-1-one with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the number of unique proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. The hydrochloride form will likely lead to broader signals for protons near the protonated nitrogen(s) and a downfield shift for adjacent methylene groups.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N2-H7.5 - 8.5Broad singlet (br s)-Amide proton, deshielded, and may exchange with solvent.
N8-H₂⁺9.0 - 10.0Broad singlet (br s)-Protons on the protonated amine, significantly deshielded.
C3-H₂, C4-H₂3.2 - 3.6Multiplet (m)-Protons alpha to the protonated nitrogen (N8), experiencing strong deshielding.
C7-H₂, C11-H₂2.8 - 3.2Multiplet (m)-Protons alpha to the spiro carbon and adjacent to nitrogen atoms.
C6-H₂, C10-H₂1.8 - 2.2Multiplet (m)-Methylene protons beta to the nitrogen atoms.
C9-H₂2.3 - 2.5Triplet (t)~6-7Protons alpha to the carbonyl group.

Note: Predicted shifts are for a polar aprotic solvent like DMSO-d₆.

Expertise & Experience: The presence of the electron-withdrawing carbonyl group and the protonated amine are the dominant factors influencing the chemical shifts. Protons alpha to these groups will be shifted significantly downfield. For instance, the protons on C3 and C4, being adjacent to the positively charged nitrogen, are expected to be the most deshielded among the aliphatic protons.[2] The amide proton (N2-H) signal is anticipated to be broad due to quadrupole broadening and potential chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it will affect the exchangeability of the N-H protons.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place tube in spectrometer transfer->instrument setup Set experimental parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Integrate & Assign Peaks correction->analysis

Caption: Standard workflow for NMR data acquisition and processing.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments. The proton-decoupled spectrum will show a single peak for each chemically non-equivalent carbon.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (C=O)170 - 175Carbonyl carbon of the lactam, significantly deshielded.[3]
C5 (Spiro)60 - 70Quaternary spiro carbon, attached to two nitrogen and two carbon atoms.
C3, C440 - 50Carbons alpha to the protonated piperidine nitrogen.
C7, C1135 - 45Carbons alpha to the lactam nitrogen and the spiro carbon.
C6, C1020 - 30Aliphatic methylene carbons beta to the nitrogen atoms.
C930 - 35Methylene carbon alpha to the carbonyl group.

Note: Predicted shifts are for a polar aprotic solvent like DMSO-d₆.

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups. For example, the carbonyl carbon of a six-membered lactam (δ-valerolactam) typically appears around 175 ppm.[4] The spiro carbon (C5) is unique, and its chemical shift is estimated based on its quaternary nature and attachment to electronegative nitrogen atoms.[5] The presence of the positive charge on N8 will deshield the adjacent carbons (C3 and C4).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is preferable).

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Acquisition:

    • A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Set a spectral width that encompasses the expected chemical shift range (~0-200 ppm).

  • Data Processing: Same as for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum is dominated by absorptions from the amide (lactam) and amine functionalities.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3400N-H StretchSecondary Amide (Lactam)Characteristic stretching vibration of the N-H bond in the lactam ring.
2400 - 2800N-H StretchAmine Salt (R₃N⁺-H)Broad absorption bands characteristic of the stretching of the N-H bond in the hydrochloride salt.
2850 - 3000C-H StretchAliphaticC-H stretching vibrations of the methylene groups in the rings.[6]
~1650C=O StretchAmide I Band (Lactam)Strong absorption due to the carbonyl stretch, a hallmark of the lactam ring. The six-membered ring size places it in this region.[7]
1400 - 1500C-N StretchAmine/AmideStretching vibrations of the carbon-nitrogen bonds.

Authoritative Grounding: The amide I band (C=O stretch) is one of the most intense and reliable peaks in the IR spectrum of a lactam. For a six-membered ring (δ-lactam), this band is typically observed around 1650-1670 cm⁻¹.[7] The broad absorption in the 2400-2800 cm⁻¹ range is a definitive indicator of an amine salt.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Place the sample (pellet or on the ATR crystal) in the IR spectrometer.

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is the preferred method for this polar, pre-charged molecule.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₆N₂O

  • Molecular Weight (free base): 168.24 g/mol

  • Monoisotopic Mass (free base): 168.1263 Da

Expected ESI-MS Results:

  • Primary Ion: In positive ion mode ESI-MS, the most prominent ion observed will be the protonated molecule [M+H]⁺, where M is the free base.

    • Expected m/z: 169.1336 (corresponding to [C₉H₁₇N₂O]⁺)

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 169.13 will reveal characteristic fragmentation patterns.

    • Alpha-Cleavage: A common pathway for piperidine derivatives is cleavage of the C-C bond adjacent to the nitrogen. This could lead to the loss of ethylene (C₂H₄) or other small fragments from the piperidine ring.

    • Loss of CO: Cleavage of the lactam ring can result in the neutral loss of carbon monoxide (28 Da), leading to a fragment ion at m/z 141.13.

    • Ring Opening: The spiro system may undergo complex ring-opening fragmentations.

G cluster_frag Fragmentation Pathways M_H [M+H]⁺ m/z = 169.13 loss_CO Loss of CO (-28 Da) M_H->loss_CO alpha_cleavage α-Cleavage M_H->alpha_cleavage ring_opening Ring Opening M_H->ring_opening frag_141 Fragment m/z = 141.13 loss_CO->frag_141 frag_various Various Fragments alpha_cleavage->frag_various ring_opening->frag_various

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride is a unique spirocyclic lactam containing a piperidone and a piperidine ring sharing a common quaternary carbon. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] A thorough understanding of its structural and physicochemical properties is paramount for its application in synthesis and as a scaffold in drug design. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, offering field-proven insights and detailed experimental protocols for its analysis.

The hydrochloride salt form introduces specific considerations for both NMR and MS analysis, particularly concerning solubility and ionization, which will be addressed in detail. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry of this compound.

Molecular Structure and Properties

  • Molecular Formula: C₉H₁₇ClN₂O[2]

  • Molecular Weight: 204.70 g/mol [2]

  • Monoisotopic Mass of Free Base: 168.1263 Da[3]

  • Structure:

    Correction and representation of the proper spirocyclic structure.

    Second attempt at a clearer, more accurate representation with IUPAC numbering.

    Final, corrected Graphviz representation.

    Due to the complexity of representing a 3D spiro structure in 2D with neato, a more abstract representation focusing on connectivity is more reliable. A hand-drawn or chemically intelligent renderer would be superior. For this guide, a simplified DOT representation will be used for workflow visualization instead of the primary chemical structure.

Mass Spectrometry Analysis

Electrospray ionization (ESI) is the preferred method for the mass spectrometric analysis of this compound, as it is a soft ionization technique suitable for polar and thermally labile molecules.[4]

Expected Mass Spectra

In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺, where M is the free base. Given the monoisotopic mass of the free base is 168.1263 Da, the expected m/z value for the primary ion will be 169.1336.[3] The presence of the hydrochloride salt means the analyte is already protonated in solution, which can facilitate efficient ionization.

Adduct/IonExpected m/zNotes
[M+H]⁺169.1336Protonated free base; expected to be the base peak.
[M+Na]⁺191.1155Sodium adduct, common in ESI-MS.[3]
[M+K]⁺207.0894Potassium adduct, may be observed depending on solvent purity.[3]
[2M+H]⁺337.2599Proton-bound dimer, possible at higher concentrations.
Fragmentation Pathways (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 169.13) is crucial for structural confirmation. The fragmentation of N-heterocyclic compounds is often characterized by ring-opening and cleavage reactions.[5][6] For 2,8-Diazaspiro[5.5]undecan-1-one, fragmentation is likely to be initiated by cleavage of the bonds adjacent to the charged nitrogen atom or the spiro center.

Proposed Fragmentation Pathways:

  • Retro-Diels-Alder (RDA)-type fragmentation: Cleavage of the piperidone or piperidine ring can lead to characteristic neutral losses.

  • Cleavage adjacent to the amide: Loss of CO (28 Da) is a common fragmentation for lactams.

  • Piperidine Ring Opening: Cleavage of the C-C bonds within the protonated piperidine ring can occur.

fragmentation_pathway M+H+ (m/z 169) M+H+ (m/z 169) Fragment A Fragment A M+H+ (m/z 169)->Fragment A -C2H5N (43 Da) Fragment B Fragment B M+H+ (m/z 169)->Fragment B -CO (28 Da) Fragment C Fragment C M+H+ (m/z 169)->Fragment C -C4H8 (56 Da)

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent. A mixture of methanol and water (1:1 v/v) is a good starting point.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.[7]

    • It is crucial to use high-purity solvents to minimize the formation of adducts.[8]

    • If high salt concentrations are a concern, a desalting step using a C18 ZipTip™ may be beneficial, though the hydrochloride salt itself is generally compatible with ESI.[8]

  • Instrumentation and Parameters (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (Optimize to maximize [M+H]⁺ and minimize in-source fragmentation)

    • Desolvation Gas (N₂): 600 - 800 L/hr

    • Desolvation Temperature: 300 - 400 °C

    • Mass Range (Full Scan): m/z 50 - 500

    • MS/MS: Isolate the precursor ion (m/z 169.13) and apply collision-induced dissociation (CID) with argon gas. Vary collision energy (5-30 eV) to observe a range of fragment ions.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are essential, and 2D techniques like COSY, HSQC, and HMBC are required for unambiguous assignment of all signals.

Considerations for a Hydrochloride Salt

The presence of the hydrochloride salt, with protonation at the more basic N8 nitrogen, has a significant impact on the NMR spectrum:

  • ¹H NMR: Protons on carbons adjacent to the protonated nitrogen (C7 and C9) will be deshielded and appear at a lower field (higher ppm) compared to the free base.[9] The N-H protons themselves may be observable, often as broad signals, depending on the solvent and its water content. In deuterated solvents like DMSO-d₆, these exchangeable protons are more likely to be observed than in D₂O.

  • ¹³C NMR: Carbons adjacent to the protonated nitrogen will also experience a downfield shift.[10][11]

Expected ¹H NMR Spectra

The ¹H NMR spectrum will be complex due to the number of non-equivalent methylene groups and their diastereotopic nature.

Proton(s)Expected Chemical Shift (ppm)MultiplicityNotes
N2-H (amide)7.5 - 8.5Broad singletObservable in aprotic solvents like DMSO-d₆. Position is concentration and temperature-dependent.
N8-H₂⁺ (ammonium)8.5 - 9.5Broad singletObservable in aprotic solvents. Highly deshielded due to the positive charge.
H -C3, H -C7, H -C93.0 - 3.6MultipletsProtons on carbons adjacent to nitrogen atoms are deshielded. Those next to the protonated N8 will be furthest downfield.[12]
H -C10, H -C4, H -C61.5 - 2.5MultipletsComplex overlapping signals from the remaining methylene groups in both rings. Protons on C4 and C10, being alpha to the spiro center and beta to nitrogen, will be in this region.
Expected ¹³C NMR Spectra

The ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom.

CarbonExpected Chemical Shift (ppm)Notes
C1170 - 175Carbonyl carbon of the lactam, typically in this downfield region.[13][14]
C555 - 65Spiro quaternary carbon, deshielded by attachment to four other carbons.
C7, C945 - 55Carbons adjacent to the protonated N8 amine, shifted downfield.[11][12]
C340 - 50Carbon adjacent to the N2 amide nitrogen.
C4, C1030 - 40Methylene carbons alpha to the spiro center.
C620 - 30Methylene carbon beta to the protonated N8 amine.
Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d6) Filter Filter if particulate matter is present Dissolve->Filter Transfer Transfer to a 5 mm NMR tube Filter->Transfer 1H_NMR ¹H NMR Transfer->1H_NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Assign_1H Assign ¹H signals and couplings 2D_NMR->Assign_1H Assign_13C Assign ¹³C signals Assign_1H->Assign_13C Correlate Correlate with 2D spectra for full structural assignment Assign_13C->Correlate

Caption: Standard workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[15]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[16]

      • DMSO-d₆ is highly recommended as it is a polar aprotic solvent that will dissolve the hydrochloride salt and allow for the observation of exchangeable N-H protons.

      • D₂O can also be used, but the N-H protons will exchange with deuterium and become invisible.

      • Methanol-d₄ is another option, but the hydroxyl proton of the residual solvent may interfere with N-H signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

    • The final sample height in the tube should be at least 4 cm.[15]

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Use proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within each ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and connecting different spin systems.

Conclusion

The structural elucidation of this compound is readily achievable through a combined approach of mass spectrometry and NMR spectroscopy. ESI-MS provides clear confirmation of the molecular weight and offers structural insights through fragmentation analysis. A comprehensive suite of NMR experiments, particularly in a solvent like DMSO-d₆, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the unique spirocyclic architecture. The protocols and expected spectral data presented in this guide provide a robust framework for researchers working with this compound, ensuring accurate and reliable characterization.

References

  • ResearchGate. (n.d.). 13C NMR chemical shifts of ε-lactams (ppm).
  • NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C9H16N2O). Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift differences between piperidone ring protons of oxime.... Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • PubMed. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]

  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). Chemical shifts. Retrieved from [Link]

  • PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Novel Chiral Spiro-β-Lactams from Nitrile Oxides and 6- (Z)-(Benzoylmethylene)penicillanate: Batch, Microwave-Indu. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

Sources

The Therapeutic Versatility of Diazaspiro Undecanone Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro undecanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable structural complexity and diverse pharmacological activities. This technical guide provides a comprehensive exploration of the biological landscape of diazaspiro undecanone derivatives. We will delve into their synthesis, multifaceted biological activities, and underlying mechanisms of action, with a particular focus on their applications in oncology, inflammatory diseases, and neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed experimental context to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Introduction: The Architectural and Therapeutic Significance of Diazaspiro Undecanone Scaffolds

Diazaspiro undecanone scaffolds are a class of spirocyclic heterocyclic compounds characterized by a central quaternary carbon atom connecting two nitrogen-containing rings, one of which incorporates a ketone functional group. The 1,9-diazaspiro[5.5]undecane-2-one is a common and extensively studied core structure.[1][2] This unique three-dimensional architecture provides a rigid framework that allows for the precise spatial orientation of various substituents, making it an ideal template for designing molecules that can interact with high affinity and selectivity with biological targets. The inherent "sp3-richness" of these scaffolds is a desirable feature in modern drug discovery, often leading to improved physicochemical properties and novel intellectual property.[3]

The versatility of the diazaspiro undecanone core is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in treating a wide array of human ailments, including cancer, pain, obesity, cardiovascular disorders, and psychotic disorders.[1] This guide will dissect the key therapeutic areas where diazaspiro undecanones have made a significant impact, elucidating the molecular rationale behind their efficacy.

Synthetic Strategies: Constructing the Core

The synthesis of the diazaspiro undecanone scaffold is a critical aspect of its exploration in drug discovery. Various synthetic routes have been developed, often tailored to achieve specific substitution patterns and stereochemical outcomes. A common strategy involves a multi-step sequence that culminates in the formation of the spirocyclic core.

Illustrative Synthetic Workflow

G A Starting Materials (e.g., Cyclic Ketone, Amine) B Intermediate Formation (e.g., Enamine/Imine) A->B Reaction 1 C Cyclization Reaction (e.g., Michael Addition, Mannich Reaction) B->C Reaction 2 D Diazaspiro Undecanone Core C->D Spirocyclization E Functional Group Interconversion/Derivatization D->E Modification F Final Biologically Active Compound E->F Final Step

Caption: Generalized synthetic workflow for diazaspiro undecanone scaffolds.

One notable method for the synthesis of 1,8-diazaspiro[5.5]undecane derivatives involves the generation of imine salts from functionalized α-amino nitriles, followed by an intramolecular nucleophilic alkylation.[4] Another approach for creating diazaspiro[4.5]decane scaffolds with exocyclic double bonds utilizes a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides, forming three new carbon-carbon bonds in a single step.[5]

A Spectrum of Biological Activities and Their Mechanisms of Action

The therapeutic potential of diazaspiro undecanone derivatives is vast, with significant research focused on several key areas.

Oncology: A Multi-pronged Attack on Cancer

Diazaspiro undecanones have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anticancer drugs, particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The diazaspiro core has been successfully employed as a bioisostere for the piperazine moiety in the framework of the FDA-approved PARP inhibitor, olaparib.[6] This strategic replacement has led to the identification of potent PARP-1 inhibitors with high affinity.[6] Interestingly, some of these diazaspiro-based analogs exhibit reduced DNA damage and cytotoxicity compared to olaparib at similar concentrations, suggesting a potential for developing high-affinity PARP inhibitors with improved safety profiles for applications beyond oncology, such as in treating inflammatory diseases.[6]

The interaction between the murine double minute 2 (MDM2) oncoprotein and the p53 tumor suppressor is a critical regulator of cell cycle progression and apoptosis. Inhibition of this interaction can stabilize p53, leading to the selective death of cancer cells. A prominent class of diazaspiro undecanones, the dispiro-indolinones, have been investigated as inhibitors of the MDM2-p53 pathway.[7] These compounds are typically synthesized via a regio- and diastereoselective 1,3-dipolar cycloaddition reaction. While initially designed as MDM2-p53 inhibitors, some derivatives have shown cytotoxic effects that may be independent of this pathway, highlighting the polypharmacology often associated with this scaffold.

Necroptosis is a form of programmed cell death that plays a crucial role in various inflammatory diseases. The kinase activity of RIPK1 is a key driver of the necroptosis pathway.[8][9] Through virtual screening and subsequent structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[8][9] For instance, compound 41 from one study demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.[8][9]

G A Inflammatory Stimulus (e.g., TNF-α) B TNFR1 A->B C RIPK1 Activation B->C E RIPK3 C->E D Diazaspiro Undecanone (e.g., Compound 41) D->C Inhibition F MLKL E->F G Necroptosis F->G

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and its inhibition by diazaspiro undecanones.

Metabolic Disorders: Targeting Key Enzymes

The versatility of the diazaspiro undecanone scaffold extends to the treatment of metabolic disorders like obesity. This is achieved by targeting enzymes involved in key metabolic pathways.

Acetyl-CoA carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, and plays a crucial role in fatty acid synthesis and oxidation. Inhibition of both isoforms is a promising strategy for the treatment of obesity. Several 1,9-diazaspiro[5.5]undecan-2-one derivatives have been developed as potent dual inhibitors of ACC1 and ACC2.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the substituents at various positions on the diazaspiro core can significantly impact the inhibitory potency and pharmacokinetic properties of these compounds.[1]

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, and its inhibition is another therapeutic approach for obesity and metabolic syndrome. Certain diazaspiro compounds have demonstrated significant inhibitory activity against 11β-HSD1, with IC50 values in the nanomolar range.[1]

Neurodegenerative Disorders and Pain Management

The rigid framework of diazaspiro undecanones makes them suitable for targeting receptors and enzymes in the central nervous system.

Orexin receptors (OX1R and OX2R) are involved in the regulation of sleep and wakefulness. Dual antagonists of these receptors are being developed for the treatment of insomnia. Derivatives based on the 1,9- and 2,9-diazaspiro[5.5]undecane cores have been explored as both dual and selective orexin receptor antagonists.[1] SAR studies have focused on substitutions at the nitrogen atoms of the diazaspiro core to modulate receptor affinity and selectivity.[1]

The indanone moiety, a structural component related to the undecanone part of the scaffold, is a versatile pharmacophore with known activity against enzymes involved in neurodegenerative disorders.[10] Indanone derivatives are capable of modulating the activities of both monoamine oxidase A (MAO-A) and B (MAO-B), as well as acetylcholinesterase (AChE).[10] Inhibition of these enzymes can increase the levels of key neurotransmitters, offering therapeutic potential for conditions like Alzheimer's and Parkinson's disease.[10] The diazaspiro undecanone scaffold can be seen as an extension of this principle, with the potential for developing novel neuroprotective agents.

Antiviral and Antimicrobial Activities

The biological activity of diazaspiro compounds also extends to infectious diseases. A novel pyrimidyl-di(diazaspiroalkane) derivative has been shown to inhibit the replication of various viral families, including HIV, by blocking specific heparan sulfate receptors on the host cell surface.[11] Additionally, certain undecanone derivatives have demonstrated antimicrobial activity, particularly against yeasts and molds.[12][13]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected diazaspiro undecanone derivatives against various targets.

Compound ClassTargetAssayIC50/EC50Reference
Olaparib Analog (10e) PARP-1Affinity Assay12.6 ± 1.1 nM[6]
Dispiro-indolinone (Series 1) LNCaP (Prostate Cancer)Cytotoxicity Assay1.2 - 3.5 µM
2,8-Diazaspiro[4.5]decan-1-one (41) RIPK1Kinase Inhibition Assay92 nM[8][9]
ACC Inhibitor (1k) hACC-1 / hACC-2Radiometric Assay11 nM / 4 nM[1]
11β-HSD1 Inhibitor (4a-d) 11β-HSD1Inhibition Assay< 100 nM[1]
Pyrimidyl-di(diazaspiroalkane) (2) HIV-1Replication Inhibition1.37 µM[11]

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, we provide a generalized protocol for the in vitro evaluation of novel diazaspiro undecanone derivatives for anticancer activity.

General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., K562, CEM) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[14]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test diazaspiro undecanone compounds in the culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.[14]

Western Blot for Apoptosis-Related Proteins
  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA protein assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, caspases). Follow this with incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the changes in the expression levels of the target proteins to assess the induction of apoptosis.

Future Perspectives and Conclusion

The diazaspiro undecanone scaffold has firmly established itself as a cornerstone in the edifice of modern medicinal chemistry. Its inherent structural rigidity, three-dimensional character, and synthetic tractability make it an enduringly attractive template for the design of novel therapeutic agents. The diverse range of biological activities, from potent enzyme inhibition to the modulation of protein-protein interactions, underscores the vast therapeutic potential that remains to be fully tapped.

Future research will likely focus on several key areas:

  • Scaffold Diversification: The development of novel synthetic methodologies to access a wider array of diazaspiro undecanone cores with diverse substitution patterns and stereochemistries will be crucial for expanding the accessible chemical space.[3]

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating their precise molecular targets and mechanisms of action will be a key challenge and a significant opportunity for discovering novel biology.

  • Optimization of Pharmacokinetic Properties: A concerted effort to improve the drug-like properties of diazaspiro undecanone derivatives, including solubility, metabolic stability, and oral bioavailability, will be essential for their successful clinical translation.

  • Exploration of New Therapeutic Areas: While significant progress has been made in oncology and metabolic disorders, the application of this scaffold in other areas, such as infectious and inflammatory diseases, warrants further investigation.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. (2017). Chemistry of Heterocyclic Compounds, 53(10), 1073-1092. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). Organic Letters, 16(17), 4586-4589. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules, 27(15), 4811. [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. (2019). Chemistry, 25(42), 9908-9913. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and pharmacological screening of certain spiro compounds. (1977). Die Pharmazie, 32(1), 22-24. [Link]

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. (2019). Acta Naturae, 11(3), 88-91. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4123-4127. [Link]

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (2024). International Journal of Molecular Sciences, 25(12), 6483. [Link]

  • 2,7-Diazaspiro[2][2]nonanes for the Treatment or Prevention of Cancers and Diabetes. (2018). ACS Medicinal Chemistry Letters, 9(2), 125-129. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2022). Molecules, 27(19), 6537. [Link]

  • Recent developments in biological activities of indanones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. (2024). International Journal of Molecular Sciences, 25(12), 6695. [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules, 22(1), 124. [Link]

  • Antimicrobial Activity of Undecan-x-Ones (x = 2-4). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today, 29(8), 104063. [Link]

  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 863-876. [Link]

  • Plant-Derived Bioactive Compounds in the Management of Neurodegenerative Disorders: Challenges, Future Directions and Molecular Mechanisms Involved in Neuroprotection. (2023). Antioxidants, 12(3), 633. [Link]

  • Design, Synthesis, and SAR Studies of Some Novel Chalcone Derivatives for Potential Insecticidal Bioefficacy Screening on Spodoptera frugiperda (Lepidoptera: Noctuidae). (2022). Molecules, 27(21), 7311. [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). Molecules, 28(10), 4216. [Link]

  • Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

The Spirocyclic Scaffold of Promise: A Technical Guide to 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional molecular architectures. Moving beyond the flat, aromatic-rich structures that have historically dominated drug discovery, spirocyclic scaffolds have emerged as powerful tools for navigating the complexities of biological targets. The inherent rigidity and defined spatial arrangement of atoms in spirocycles offer a unique opportunity to optimize ligand-receptor interactions. Among these promising scaffolds, 2,8-diazaspiro[5.5]undecan-1-one hydrochloride presents itself as a versatile and highly valuable building block, particularly in the development of agents targeting the central nervous system (CNS). This guide provides an in-depth exploration of its chemical properties, synthesis, and strategic applications.

Unveiling the Core: Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring two nitrogen-containing rings fused at a single carbon atom. This unique spirocyclic structure imparts a distinct three-dimensional geometry, a desirable attribute for creating molecules with high binding affinity and selectivity for specific biological targets.[1][2]

PropertyValueSource
CAS Number 1181265-43-9BLDpharm[3]
Molecular Formula C₉H₁₇ClN₂OMySkinRecipes[2]
Molecular Weight 204.70 g/mol MySkinRecipes[2]
Appearance White to off-white solid(Typical)
Solubility Soluble in water and polar organic solvents like methanol and ethanol(Inferred)
Predicted XlogP -0.1PubChemLite[4]

The presence of two nitrogen atoms—one as part of a lactam and the other as a secondary amine—provides two distinct points for chemical modification, allowing for the divergent synthesis of a wide array of derivatives. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.

Caption: Core structure of 2,8-diazaspiro[5.5]undecan-1-one.

The Synthetic Blueprint: Crafting the Spirocyclic Core

While specific, detailed protocols for the industrial-scale synthesis of this compound are often proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established methodologies for related diazaspirocyclic systems. A convergent approach, leveraging the principles of cyclization and condensation reactions, is generally employed.

A potential synthetic route commences with readily available starting materials, such as derivatives of piperidine. The construction of the spirocyclic core often involves a key intramolecular reaction to form the second ring. Strategies for the synthesis of spiropiperidines can be broadly classified into two categories: the formation of the spiro-ring on a pre-formed piperidine ring, or the formation of the piperidine ring on a pre-existing carbocyclic or heterocyclic ring.[5] For the synthesis of the 2,8-diazaspiro[5.5]undecane core, a multi-step sequence is likely, culminating in a cyclization step.

One potential synthetic strategy is outlined below, drawing inspiration from the synthesis of related diazaspiro[5.5]undecane systems. This proposed pathway involves the initial formation of a suitably functionalized piperidine precursor, followed by a series of reactions to construct the second nitrogen-containing ring and introduce the lactam functionality.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Final Product Formation A N-protected 4-piperidone derivative B Functionalized piperidine intermediate A->B Multi-step functionalization C Open-chain precursor B->C Ring opening/ Chain elongation D N-protected 2,8-diazaspiro[5.5]undecan-1-one C->D Intramolecular cyclization E 2,8-diazaspiro[5.5]undecan-1-one D->E Deprotection F 2,8-diazaspiro[5.5]undecan-1-one hydrochloride E->F Salt formation (HCl)

Caption: A plausible synthetic workflow for this compound.

A Scaffold for Neurological Targets: Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of novel drug candidates. Its spirocyclic nature is particularly advantageous in designing molecules that target receptors and enzymes within the CNS.[1] The rigid framework allows for the precise positioning of functional groups to interact with specific binding pockets, potentially leading to enhanced potency and selectivity while minimizing off-target effects.

This scaffold has been primarily explored in the context of developing modulators for key neurotransmitter systems, including:

  • Serotonin (5-HT) Receptors: The serotonergic system is implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[6][7] Modulators of various 5-HT receptor subtypes are established treatments for depression, anxiety disorders, and migraines.[6][8] The 2,8-diazaspiro[5.5]undecan-1-one core can be elaborated to generate ligands with tailored affinities for different 5-HT receptor subtypes.

  • Dopamine (D) Receptors: Dopaminergic pathways are crucial for motor control, motivation, and reward. Dysregulation of this system is a hallmark of several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[9][10] The spirocyclic scaffold can serve as a template for the design of novel dopamine receptor agonists, antagonists, and allosteric modulators.[11][12]

General Reaction Scheme: N-Arylation and N-Alkylation

The two nitrogen atoms in the 2,8-diazaspiro[5.5]undecan-1-one core offer orthogonal handles for chemical modification. The secondary amine at the 8-position is typically more nucleophilic than the amide nitrogen at the 2-position, allowing for selective functionalization. Common transformations include N-arylation and N-alkylation, which are fundamental reactions for building molecular diversity and exploring structure-activity relationships (SAR).

Reaction_Scheme cluster_0 N-Arylation cluster_1 N-Alkylation reactant 2,8-diazaspiro[5.5]undecan-1-one product_aryl N-Aryl derivative reactant->product_aryl Buchwald-Hartwig amination product_alkyl N-Alkyl derivative reactant->product_alkyl Nucleophilic substitution aryl_halide Ar-X (e.g., aryl bromide, iodide) pd_catalyst Pd catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., Xantphos) base Base (e.g., Cs₂CO₃) alkyl_halide R-X (e.g., alkyl bromide, iodide) base_alkyl Base (e.g., K₂CO₃, Et₃N)

Caption: General reaction pathways for the functionalization of 2,8-diazaspiro[5.5]undecan-1-one.

In the Laboratory: A Representative Experimental Protocol

The following is a representative, self-validating protocol for the N-arylation of 2,8-diazaspiro[5.5]undecan-1-one, a common step in the synthesis of potential CNS-active compounds.

Objective: To synthesize an N-aryl derivative of 2,8-diazaspiro[5.5]undecan-1-one via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aryl bromide (or other suitable aryl halide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane (or toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane. Add a mild base (e.g., saturated sodium bicarbonate solution) and stir until the free base is formed (monitor by TLC). Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,8-diazaspiro[5.5]undecan-1-one free base (1.0 eq), aryl bromide (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition and Heating: Add anhydrous 1,4-dioxane via syringe. Stir the reaction mixture at a temperature between 80-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified N-aryl derivative by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Experimental_Workflow A 1. Prepare free base of 2,8-diazaspiro[5.5]undecan-1-one B 2. Combine reactants and catalyst in a flame-dried flask A->B C 3. Establish inert atmosphere (Ar or N₂) B->C D 4. Add anhydrous solvent and heat the reaction mixture C->D E 5. Monitor reaction progress by TLC D->E F 6. Cool and perform aqueous workup E->F Reaction complete G 7. Purify by column chromatography F->G H 8. Characterize the final product (NMR, MS) G->H

Caption: Step-by-step workflow for the N-arylation of 2,8-diazaspiro[5.5]undecan-1-one.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed. May cause skin and eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a compelling and strategically important building block for modern drug discovery. Its inherent three-dimensionality and the presence of two modifiable nitrogen atoms provide a robust platform for the synthesis of diverse chemical libraries targeting complex biological systems, particularly within the central nervous system. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of spirocyclic scaffolds like 2,8-diazaspiro[5.5]undecan-1-one will undoubtedly play an increasingly pivotal role in shaping the future of medicinal chemistry.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16N2O). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Diazaspiro(5.5)undecane. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16N2O). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. PubMed Central. Retrieved from [Link]

Sources

A Technical Guide to the Discovery of Novel Compounds Utilizing the 2,8-Diazaspiro[5.5]undecan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Three-Dimensional Scaffolds in Modern Drug Discovery

In an era of drug discovery increasingly focused on navigating complex biological space and mitigating off-target effects, the reliance on flat, aromatic structures is yielding to a paradigm that embraces three-dimensionality. Spirocyclic systems, characterized by two rings joined at a single tetrahedral carbon, are at the forefront of this shift. Their inherent rigidity and defined spatial arrangement of functional groups offer a unique opportunity to achieve high-affinity and selective interactions with biological targets.

This guide focuses on a particularly promising, yet underexplored, scaffold: the 2,8-diazaspiro[5.5]undecan-1-one core. While much of the published research has centered on its close analogs, the principles of synthesis, biological evaluation, and structure-activity relationship (SAR) are largely translatable. We will leverage insights from related diazaspiro[5.5]undecane and diazaspiro[4.5]decane systems to provide a comprehensive framework for researchers and drug development professionals aiming to unlock the potential of this versatile scaffold. The broader class of diazaspiro[5.5]undecane derivatives has shown significant promise in developing therapeutics for a range of conditions, including cancer, metabolic disorders, and central nervous system diseases, underscoring the therapeutic potential embedded within this structural class.[1]

Strategic Synthesis of the 2,8-Diazaspiro[5.5]undecan-1-one Core

The construction of the 2,8-diazaspiro[5.5]undecan-1-one core is a non-trivial synthetic challenge that requires careful planning. The key to a successful synthesis lies in the strategic formation of the spirocyclic center and the subsequent or concurrent construction of the two heterocyclic rings. While multiple routes can be envisioned, a common and effective strategy involves a multi-step sequence starting from readily available materials.

One plausible and versatile approach is a divergent synthesis that allows for the introduction of substituents at various positions, a critical feature for subsequent lead optimization.[2] This strategy often begins with a protected piperidone derivative, which serves as the foundation for building the second ring.

Causality in Synthetic Design

The choice of protecting groups for the nitrogen atoms is a critical decision point in the synthetic strategy. Orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are often employed to allow for the selective deprotection and functionalization of one nitrogen atom in the presence of the other. This enables the controlled introduction of different substituents at the N-2 and N-8 positions, which is essential for exploring the structure-activity landscape.

The formation of the spirocyclic junction is typically achieved through an intramolecular cyclization reaction. The efficiency of this key step is highly dependent on the nature of the precursors and the reaction conditions. For instance, an intramolecular Michael addition or a related conjugate addition reaction is a powerful method for forming the second ring of the spirocycle.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the 2,8-diazaspiro[5.5]undecan-1-one scaffold. This workflow is designed to be adaptable, allowing for the introduction of diversity elements at key steps.

G P1 N-Protected Piperidone P2 Functionalized Acrylate P1->P2 S1 Linear Precursor P2->S1 Intermediate Processing S2 Intramolecular Cyclization (e.g., Dieckmann Condensation) S1->S2 C1 Protected Spirocyclic Core S2->C1 Core Scaffold C2 Selective Deprotection C1->C2 C3 Functionalization at N-2/N-8 C2->C3

Caption: Generalized synthetic workflow for the 2,8-diazaspiro[5.5]undecan-1-one core.

Therapeutic Potential and Lead Optimization

The rigid, three-dimensional nature of the 2,8-diazaspiro[5.5]undecan-1-one scaffold makes it an attractive candidate for targeting a variety of protein classes, particularly those with well-defined binding pockets such as kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition: A Promising Avenue

Recent research on the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold has identified potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[3][4] The discovery of these inhibitors through virtual screening and subsequent optimization provides a strong rationale for exploring the 2,8-diazaspiro[5.5]undecan-1-one scaffold for the same target.

The development of small molecule kinase inhibitors is a cornerstone of modern oncology and immunology.[5] The ability of the diazaspiro scaffold to present substituents in precise spatial orientations can be leveraged to achieve high selectivity for a particular kinase, thereby minimizing off-target effects.

Compound IDR1 GroupR2 GroupRIPK1 IC50 (nM)
Hit Compound BenzylBenzoyl(Screening Hit)
41 4-Fluorobenzyl2-Chlorobenzoyl92

Data adapted from studies on 2,8-diazaspiro[4.5]decan-1-one derivatives.[3]

Structure-Activity Relationship (SAR) and Rational Design

The process of optimizing a hit compound into a lead candidate is guided by a thorough understanding of its SAR. For the diazaspiro scaffold, key positions for modification include the two nitrogen atoms (N-2 and N-8) and the piperidone ring.

  • N-8 Position: This position is often solvent-exposed and provides an excellent handle for introducing substituents that can interact with the gatekeeper region of a kinase or extend into other pockets of the binding site. The choice of an appropriate aryl or heteroaryl group at this position is often critical for achieving high potency.

  • N-2 Position: The substituent at the N-2 position, part of the lactam ring, can influence both potency and pharmacokinetic properties. Modifications here can modulate hydrogen bonding interactions and impact the overall polarity and metabolic stability of the molecule.

  • Piperidone Ring: Substitution on the piperidone ring can be used to fine-tune the conformation of the molecule and to introduce additional points of interaction with the target protein.

The following diagram illustrates the key SAR principles for the optimization of diazaspiro-based kinase inhibitors.

SAR cluster_N8 N-8 Position cluster_N2 N-2 Position cluster_Ring Piperidone Ring Scaffold 2,8-Diazaspiro[5.5]undecan-1-one Core N8_Mod Aryl/Heteroaryl Substituents Scaffold->N8_Mod Key for Potency N2_Mod Alkyl/Aryl Groups Scaffold->N2_Mod Fine-tuning Ring_Mod Substituents Scaffold->Ring_Mod Conformational Control N8_Effect Potency & Selectivity (Gatekeeper Interactions) N8_Mod->N8_Effect N2_Effect Modulate H-Bonding Improve PK Properties N2_Mod->N2_Effect Ring_Effect Conformational Rigidity Additional Interactions Ring_Mod->Ring_Effect

Caption: Key Structure-Activity Relationship principles for the 2,8-diazaspiro[5.5]undecan-1-one scaffold.

A Self-Validating Protocol for In Vitro Kinase Inhibition

The reliable assessment of a compound's inhibitory activity is fundamental to any drug discovery program. The following protocol for an in vitro radiometric kinase assay is a robust and widely accepted method for determining the potency of a novel inhibitor.[6][7] The inclusion of appropriate controls at each stage ensures the integrity and reproducibility of the data.

Principle of the Assay

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. An inhibitor will reduce the amount of radiolabeled phosphate transferred to the substrate.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may need to be optimized for the specific kinase.

    • Substrate Solution: Dissolve the peptide or protein substrate in the kinase buffer to the desired final concentration (typically in the low micromolar range).

    • ATP Solution: Prepare a stock solution of "cold" (non-radioactive) ATP in water. On the day of the experiment, prepare a working solution of ATP containing a known amount of [γ-³²P]ATP. The final ATP concentration in the assay should ideally be close to its Km value for the kinase.

    • Test Compound Dilutions: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%) to avoid effects on enzyme activity.[8]

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions. Include wells with DMSO only (negative control, 100% activity) and a known potent inhibitor or no enzyme (positive control, 0% activity).

    • Add the kinase and substrate solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction by adding a quench solution (e.g., phosphoric acid or EDTA).

  • Detection and Data Analysis:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.

    • Wash the membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Allow the membrane to dry and then quantify the radioactivity in each spot using a scintillation counter or a phosphorimager.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Experimental Workflow Diagram

Caption: Workflow for a self-validating in vitro radiometric kinase inhibition assay.

Challenges and Future Perspectives

The exploration of the 2,8-diazaspiro[5.5]undecan-1-one scaffold is not without its challenges. The stereochemistry of the spirocyclic center and any additional chiral centers introduced during synthesis must be carefully controlled, as different stereoisomers can have vastly different biological activities. Furthermore, achieving selectivity for a specific kinase among the hundreds of kinases in the human kinome is a significant hurdle that requires careful rational design and extensive screening.

Looking ahead, the integration of computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable for prioritizing synthetic targets and for gaining a deeper understanding of the binding modes of these compounds. The development of novel, more efficient synthetic routes will also be crucial for expanding the accessible chemical space around this scaffold.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • A high-throughput radiometric kinase assay. (n.d.). Methods in Molecular Biology. [Link]

  • Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. (n.d.). ResearchGate. [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. (n.d.). ResearchGate. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). ResearchGate. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. [Link]

  • 2,8-Diazaspiro(5.5)undecane. (n.d.). PubChem. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]

Sources

An In-Depth Technical Guide to Potential Therapeutic Targets for 2,8-Diazaspiro[5.5]undecan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic potential is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have garnered significant attention as "privileged structures."[1] Their inherent three-dimensionality and conformational rigidity provide a unique advantage over traditional flat, aromatic compounds. This rigid structure can lead to a more precise orientation of substituents, enhancing binding affinity and selectivity for biological targets, while often improving physicochemical properties such as solubility and metabolic stability.[2][3]

The 2,8-diazaspiro[5.5]undecan-1-one core represents a versatile and promising scaffold within this class. Its unique arrangement of nitrogen atoms and a carbonyl group offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. This guide will provide an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold, delving into the mechanistic rationale and providing actionable experimental protocols for their investigation.

Part 1: Key Therapeutic Arenas and Molecular Targets

Derivatives of the diazaspiro[5.5]undecane scaffold have demonstrated activity across a range of therapeutic areas, including pain management, oncology, and metabolic disorders. This section will dissect the key molecular targets within these fields.

Dual-Targeting for Chronic Pain: The Synergy of MOR Agonism and σ1R Antagonism

Chronic pain remains a significant clinical challenge, with existing therapies often hampered by side effects and the potential for addiction. A promising strategy involves the simultaneous modulation of multiple targets. The μ-opioid receptor (MOR) is a well-established target for analgesia, while the sigma-1 receptor (σ1R) has been identified as a key modulator of pain signaling.

Therapeutic Rationale: The combination of MOR agonism with σ1R antagonism offers a multi-pronged approach to pain relief. MOR activation provides potent analgesia, while σ1R antagonism can potentiate this effect and potentially mitigate some of the undesirable side effects associated with opioid use, such as tolerance and hyperalgesia.

Mechanism of Action: Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives (a closely related scaffold) have been shown to act as potent dual-acting ligands, exhibiting agonist activity at the MOR and antagonist activity at the σ1R.[4] This dual activity is achieved through a "merging strategy" where pharmacophoric elements for both targets are integrated into the single spirocyclic scaffold. For instance, a phenethyl group at position 9 and a substituted aryl moiety at position 4 of the scaffold have been identified as key for this dual profile.[4]

Signaling Pathway: MOR Agonism and σ1R Antagonism in Pain Modulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ca_channel Voltage-gated Ca2+ Channel Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle NMDAR NMDA Receptor Vesicle->NMDAR MOR μ-Opioid Receptor (MOR) MOR->Ca_channel AC Adenylyl Cyclase MOR->AC Sigma1R Sigma-1 Receptor (σ1R) Sigma1R->NMDAR Pain_Signal Pain Signal Propagation NMDAR->Pain_Signal cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->Pain_Signal Diazaspiro_Derivative 2,8-Diazaspiro[5.5]undecan-1-one Derivative Diazaspiro_Derivative->MOR Diazaspiro_Derivative->Sigma1R G cluster_0 Nucleus cluster_1 Cytoplasm METTL3 METTL3/METTL14 Complex SAH S-adenosyl homocysteine (SAH) METTL3->SAH m6A_mRNA m6A-modified mRNA METTL3->m6A_mRNA Methylates SAM S-adenosyl methionine (SAM) SAM->METTL3 Co-substrate mRNA pre-mRNA (Adenosine) mRNA->METTL3 Reader_Protein m6A Reader Protein (e.g., YTHDF1/2) m6A_mRNA->Reader_Protein Binds to Translation Translation (Oncogenes) Reader_Protein->Translation Promotes Stability mRNA Stability Reader_Protein->Stability Affects Proliferation Cancer Cell Proliferation Translation->Proliferation Stability->Proliferation Diazaspiro_Derivative 2,8-Diazaspiro[5.5]undecan-1-one Derivative Analog Diazaspiro_Derivative->METTL3 Inhibits

Caption: Mechanism of METTL3 inhibition by diazaspiro analogs in cancer.

Part 2: Experimental Protocols for Target Validation and Compound Screening

The validation of therapeutic targets and the screening of compound libraries are critical steps in the drug discovery pipeline. The following protocols are foundational for assessing the activity of 2,8-diazaspiro[5.5]undecan-1-one derivatives against the targets discussed.

General Workflow for Target-Based Drug Discovery

The process of identifying and validating a lead compound is a systematic endeavor. The workflow below outlines the key stages, from initial screening to in vivo testing.

Experimental Workflow: Target-Based Drug Discovery

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models HTS High-Throughput Screening (Biochemical/Binding Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Func_Assay Cellular Functional Assays (e.g., cAMP, Viability, m6A levels) Lead_Gen->Func_Assay Lead_Opt Lead Optimization (ADME/Tox Profiling) PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Lead_Opt->PK_PD Func_Assay->Lead_Opt Efficacy Animal Models of Disease (e.g., Pain, Cancer Xenograft) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: A generalized workflow for target-based drug discovery.

Protocol: Radioligand Binding Assay for MOR and σ1R

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The affinity of the test compound (Ki) is determined from its IC50 value.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human MOR or σ1R.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, -pentazocine for σ1R), and varying concentrations of the diazaspiro test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: MTT Assay for Cancer Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MOLM-13 for METTL3 studies) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the diazaspiro test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot cell viability against compound concentration to determine the IC50 value, representing the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Perspectives

The 2,8-diazaspiro[5.5]undecan-1-one scaffold and its close analogs represent a highly promising class of compounds with the potential to address significant unmet medical needs. Their inherent three-dimensional structure provides a robust framework for the design of potent and selective modulators of challenging therapeutic targets. The dual MOR-agonist/σ1R-antagonist profile for pain, the inhibition of ACC for metabolic diseases, and the targeting of the m6A writer enzyme METTL3 in oncology highlight the versatility of this scaffold.

Future research should focus on expanding the structure-activity relationship studies to improve potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold against other emerging targets in neurodegenerative diseases, inflammation, and infectious diseases is also a promising avenue. As synthetic methodologies for creating diverse spirocyclic libraries continue to advance, the therapeutic potential of 2,8-diazaspiro[5.5]undecan-1-one derivatives is poised for significant growth.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Natural spirocyclic alkaloids and polyphenols as multi target dementia leads. PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Institutes of Health. [Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]

  • Spirocyclic Motifs in Natural Products. PubMed Central. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2,8-Diazaspiro[5.5]undecan-1-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are increasingly recognized as privileged structures in modern medicinal chemistry. Their rigid, three-dimensional architecture offers a unique vectoral display of substituents, enabling precise interaction with biological targets while often improving physicochemical properties such as solubility and metabolic stability. The 2,8-diazaspiro[5.5]undecane core, in particular, is a key pharmacophore found in a variety of bioactive molecules, including potent and selective inhibitors of METTL3 and dual µ-opioid receptor agonists/σ1 receptor antagonists for pain treatment.[1][2]

The functionalization of this spirocyclic system is crucial for exploring structure-activity relationships (SAR). Among the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to N-arylated amines from aryl halides, a transformation that is otherwise challenging to achieve through classical methods like nucleophilic aromatic substitution, especially with electron-rich or sterically hindered substrates.[3][4]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2,8-diazaspiro[5.5]undecan-1-one. It outlines the underlying mechanistic principles, offers a detailed experimental protocol, and discusses critical parameters for reaction optimization. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement this powerful synthetic tool.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4][5] A general understanding of this cycle is essential for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-N(H)R_2)L_n OxAdd->AmineCoord + HNR_2 - X⁻ Deprotonation Deprotonation (Ar-Pd(II)-NR_2)L_n AmineCoord->Deprotonation + Base - [Base-H]⁺ Deprotonation->Pd0 Reductive Elimination Forms Ar-NR_2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.[5]

  • Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[5]

  • Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated.[4][5]

The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Key Reaction Parameters and Their Rationale

The successful N-arylation of 2,8-diazaspiro[5.5]undecan-1-one, a sterically demanding secondary amine, requires careful selection of reaction components.

Table 1: Critical Parameters for Buchwald-Hartwig Amination

ParameterRecommended Choice(s)Rationale & Justification
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial. They promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.[4] For secondary cyclic amines, RuPhos is often an excellent starting point.[5]
Base NaOt-Bu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is highly effective but can be incompatible with base-sensitive functional groups.[7] LHMDS is a good alternative for substrates with protic groups.[7] K₃PO₄ is a weaker base that can be beneficial for sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.[7] Toluene is often a good choice due to its high boiling point, allowing for elevated reaction temperatures.
Temperature 80-110 °CThe reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of 2,8-diazaspiro[5.5]undecan-1-one.

Experimental_Workflow start Start setup Reaction Setup Assemble glassware under inert atmosphere (Ar/N₂). Add Pd precursor, ligand, and base. start->setup reagents Reagent Addition Add 2,8-diazaspiro[5.5]undecan-1-one. Add aryl halide and solvent. setup->reagents reaction Reaction Heat to desired temperature. Monitor progress by TLC or LC-MS. reagents->reaction workup Workup Cool to room temperature. Quench and perform aqueous extraction. reaction->workup purification Purification Dry organic layer. Concentrate and purify by column chromatography. workup->purification end End purification->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,8-Diazaspiro[5.5]undecan-1-one (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon. Ensure all glassware is thoroughly oven-dried before use.

  • Reagent Addition (Solids): To the reaction flask, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Reagent Addition (Liquids/Solutions): Add 2,8-diazaspiro[5.5]undecan-1-one (1.0 equiv) and the aryl halide (1.1 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Example Reaction Stoichiometry

ReagentMolar Equiv.MolMass/Volume
2,8-Diazaspiro[5.5]undecan-1-one1.01.0 mmol168.2 mg
4-Bromotoluene1.11.1 mmol188.1 mg
Pd(OAc)₂0.020.02 mmol4.5 mg
RuPhos0.040.04 mmol18.7 mg
NaOt-Bu1.41.4 mmol134.6 mg
Toluene--5.0 mL

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of catalyst and ligand, or switching to a more active ligand like BrettPhos, which has shown broad utility.[8] Ensure all reagents and the solvent are strictly anhydrous.

  • Side Reactions: The formation of hydrodehalogenated arene (from the aryl halide) suggests a competitive β-hydride elimination pathway. Using bulkier ligands can often suppress this side reaction.[9]

  • Poor Solubility: If reagents are not fully dissolved, this can hinder the reaction. A co-solvent or a different solvent system may be necessary.[6]

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the N-arylation of 2,8-diazaspiro[5.5]undecan-1-one. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently synthesize a diverse library of N-arylated spirocyclic compounds for applications in drug discovery and development. The protocol provided herein serves as a validated starting point, which can be further optimized to accommodate a wide range of aryl halide coupling partners.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

Sources

Application Note: Strategic Use of the 1,4,9-Triazaspiro[5.5]undecan-2-one Scaffold for the Synthesis of Potent and Selective METTL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the m⁶A RNA Methyltransferase METTL3

N6-methyladenosine (m⁶A) is the most prevalent internal modification on eukaryotic mRNA, acting as a critical regulator of RNA metabolism, including splicing, stability, and translation.[1][2] The catalytic engine for this modification is the METTL3-METTL14 methyltransferase complex, where METTL3 (Methyltransferase-like 3) binds the S-adenosyl methionine (SAM) cofactor and performs the methyl transfer.[3][4] Dysregulation of METTL3 activity is strongly implicated in the progression of various malignancies, particularly acute myeloid leukemia (AML), making it a high-priority therapeutic target.[5][6]

The development of small-molecule inhibitors for METTL3 has been a focus of modern drug discovery. A significant challenge lies in designing molecules that are not only potent and selective but also possess favorable pharmacokinetic properties. Historically, drug candidates have often been dominated by flat, aromatic structures. However, the "escape from flatland" design principle posits that molecules with greater three-dimensionality, measured by a higher fraction of sp³ hybridized carbons (Fsp³), often exhibit improved clinical success rates due to better solubility, metabolic stability, and target engagement.[7][8]

This application note details the strategic application of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, a key structural motif that confers potent inhibitory activity against METTL3. We will explore the rationale for its selection, provide a detailed synthetic protocol, analyze the structure-activity relationship (SAR) that led to a lead compound with nanomolar potency, and outline methods for biological evaluation.

Part 1: Rationale for Scaffold Selection - The Power of Three-Dimensionality

The choice of a molecular scaffold is a pivotal decision in drug design. Spirocyclic systems, which feature two rings joined by a single common atom, are exceptionally valuable scaffolds.[9][10] Their inherent rigidity and defined three-dimensional geometry offer several distinct advantages over more flexible or planar structures:

  • Conformational Rigidity: The spirocyclic core locks the conformation of the molecule, reducing the entropic penalty upon binding to the target protein. This rigidity ensures that key pharmacophoric groups are presented to the binding site in an optimal, pre-organized orientation, which can significantly enhance binding affinity and potency.[9][11]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocycles can disrupt planarity and crystallinity, often leading to improved aqueous solubility. Furthermore, azaspirocycles have been shown to decrease lipophilicity and improve metabolic stability compared to their simpler heterocyclic counterparts.[9]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and under-explored chemical space, offering opportunities for developing compounds with unique intellectual property profiles.[11]

In the context of METTL3 inhibition, the 1,4,9-triazaspiro[5.5]undecan-2-one core serves as an ideal anchor. Structural biology studies have revealed that the lactam carbonyl of this scaffold forms a crucial hydrogen bond with the side chain of residue Gln550 within the METTL3 SAM-binding pocket, an interaction that is critical for high-affinity binding.[12]

Part 2: Synthesis Protocol - From Building Block to Potent Inhibitor

The synthesis of METTL3 inhibitors incorporating the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold is achieved through a robust and modular synthetic route. A key transformation is the Buchwald-Hartwig amination, which couples the spirocyclic amine with a functionalized aryl or heteroaryl halide.

G cluster_0 Key Synthetic Steps A Aryl Halide (e.g., Bromopyridine) C Buchwald-Hartwig C-N Coupling Product A->C B Boc-Protected Spirocycle (tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate) B->C Pd Ruphos G4 Cs₂CO₃, Dioxane D Deprotected Spirocyclic Amine C->D Acidic Deprotection (e.g., HCl in MeOH) F Final METTL3 Inhibitor D->F E Functionalized Pyrimidine E->F Nucleophilic Aromatic Substitution or Amide Coupling

Caption: Generalized workflow for the synthesis of spirocyclic METTL3 inhibitors.

Detailed Step-by-Step Protocol (General Procedure)

This protocol outlines the synthesis of a representative inhibitor. Researchers should adapt molar equivalents and reaction conditions based on the specific substrates used.

Step 1: Buchwald-Hartwig Coupling

  • Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the critical C-N bond between the aromatic core and the spirocyclic amine with high yield and functional group tolerance.[13]

  • Procedure:

    • To an oven-dried reaction vessel under an inert nitrogen atmosphere, add the aryl bromide (1.0 eq.), tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), Ruphos ligand (0.1 eq.), and Pd Ruphos G4 precatalyst (0.05 eq.).

    • Add anhydrous dioxane as the solvent.

    • Degas the mixture and heat to 150 °C for 16-24 hours, monitoring by LC-MS for completion.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product.

Step 2: Boc Deprotection

  • Rationale: The tert-butyloxycarbonyl (Boc) protecting group must be removed from the spirocycle to unmask the secondary amine for subsequent functionalization.

  • Procedure:

    • Dissolve the product from Step 1 in methanol (MeOH).

    • Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine, which can often be used directly in the next step.

Step 3: Final Fragment Coupling

  • Rationale: The final step involves coupling the deprotected spirocyclic amine with a suitably functionalized heterocyclic fragment (e.g., a chloropyrimidine) to complete the synthesis of the target inhibitor.

  • Procedure:

    • Dissolve the amine hydrochloride salt from Step 2 in a suitable solvent such as isopropanol or DMF.

    • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the salt (2-3 eq.).

    • Add the final heterocyclic building block (1.0-1.2 eq.).

    • Heat the reaction mixture (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction, until LC-MS indicates completion.

    • Cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final compound by reverse-phase HPLC to yield the pure METTL3 inhibitor.

Self-Validation: Each step should be monitored for completion using LC-MS. The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent METTL3 inhibitors from this scaffold involved a systematic medicinal chemistry campaign. Starting from an initial hit, modifications were made to three key regions of the molecule—the spirocycle, the central aromatic core, and the solvent-exposed region—to optimize for potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The optimization efforts culminated in the discovery of UZH2 , a highly potent and selective METTL3 inhibitor.[13][14]

Table 1: SAR Summary of Key 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

Compound Key Structural Feature METTL3 IC₅₀ (µM) LE LLE Kinetic Solubility (µM) Caco-2 Pₐₚₚ (10⁻⁶ cm/s) RLM t₁/₂ (min)
7 Initial Spirocycle Introduction 0.28 0.23 2.5 1 1 (9) 12
8 Lactam Isomer 0.037 0.27 4.0 2 1 (10) 10
10 Methylamine Substitution 0.089 0.28 4.5 108 2 (2) 107
22 (UZH2) Optimized Final Compound 0.005 0.30 5.3 72 9 (2) 63

Data adapted from Dolbois et al., J. Med. Chem. 2021, 64 (17), 12738–12760.[12][15] LE = Ligand Efficiency; LLE = Lipophilic Ligand Efficiency; RLM = Rat Liver Microsomes.

The data clearly demonstrates a successful optimization trajectory:

  • The introduction of the spirocycle (7 ) provided a promising starting point with sub-micromolar activity.[13]

  • Optimization of the lactam position (8 ) improved potency by nearly 10-fold, highlighting the importance of the Gln550 interaction.[12]

  • While substitutions to improve ADME properties sometimes led to a slight decrease in potency (e.g., 10 ), they were critical for achieving a better overall profile, dramatically improving solubility and metabolic stability.[12]

  • The final optimized compound, UZH2 , achieved an outstanding IC₅₀ of 5 nM while maintaining favorable solubility and metabolic stability, making it a valuable chemical probe for studying METTL3 biology.[13][14]

Part 4: Biological Evaluation of Synthesized Inhibitors

Once synthesized and purified, the compounds must be evaluated in a cascade of biological assays to confirm their activity and mechanism of action.

G cluster_0 METTL3 Catalytic Cycle cluster_1 Inhibition Mechanism METTL3 METTL3/14 Complex m6A_RNA m⁶A-Modified RNA METTL3->m6A_RNA SAM SAM (Cofactor) SAM->METTL3 RNA RNA Substrate RNA->METTL3 Inhibitor Spirocyclic Inhibitor Blocked_METTL3 Inactive METTL3/14 Complex Inhibitor->Blocked_METTL3 Competes with SAM for binding site

Caption: Competitive inhibition of METTL3 by spirocyclic inhibitors.

Protocol 1: Biochemical Inhibition Assay (TR-FRET)
  • Principle: A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is used to measure the enzymatic activity of the METTL3/METTL14 complex. The assay detects the product of the methyltransferase reaction, S-adenosyl homocysteine (SAH), using specific antibodies, allowing for the quantification of inhibition.

  • Methodology:

    • Dispense a dilution series of the test inhibitor into a 384-well assay plate.

    • Add the recombinant METTL3/METTL14 enzyme complex, the SAM cofactor, and a biotinylated RNA substrate.

    • Incubate the reaction at room temperature to allow for enzymatic turnover.

    • Stop the reaction and add the detection mix containing Eu³⁺-chelate-labeled anti-SAH antibody and streptavidin-XL665.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to the inhibitor's potency.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cellular Target Engagement Assay (m⁶A/A Ratio)
  • Principle: To confirm that the inhibitor is active in a cellular context, its ability to reduce the global levels of m⁶A in cellular RNA is measured. This is a direct readout of METTL3 target engagement.[12][14]

  • Methodology:

    • Culture a relevant cancer cell line (e.g., MOLM-13 for AML) in appropriate media.

    • Treat the cells with a dose-response of the inhibitor for a defined period (e.g., 16-24 hours).

    • Harvest the cells and isolate total RNA, followed by purification of poly(A) RNA using oligo(dT)-magnetic beads.

    • Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the nucleoside mixture by LC-MS/MS, quantifying the amounts of adenosine (A) and N6-methyladenosine (m⁶A).

    • Calculate the m⁶A/A ratio for each treatment condition and determine the EC₅₀ value, which represents the concentration required to reduce the m⁶A level by 50%.

Conclusion

The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has proven to be a highly effective structural motif for the design of potent, selective, and cell-active inhibitors of the METTL3 methyltransferase. Its inherent three-dimensionality provides a rigid framework that optimally positions key functional groups for high-affinity binding within the SAM pocket, while also conferring favorable ADME properties. The synthetic route is robust and modular, allowing for extensive SAR exploration. The resulting lead compound, UZH2, represents a best-in-class chemical probe that can be used to further investigate the complex biology of m⁶A methylation and validate METTL3 as a therapeutic target for cancer and other diseases.

References

  • Le, T. & May, D. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. Available at: [Link]

  • What are METTL3 inhibitors and how do they work?. Novoprolabs. Available at: [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • Montanari, S., & Mattevi, A. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(4), 2419-2438. Available at: [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Available at: [Link]

  • Bedoya-Reina, O. C., & Müller, S. (2021). Mining for METTL3 inhibitors to suppress cancer. Translational Cancer Research, 10(10), 4811-4815. Available at: [Link]

  • Li, Y., et al. (2024). The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. Journal of Hematology & Oncology, 17(1), 6. Available at: [Link]

  • Montanari, S., & Mattevi, A. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry. Available at: [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available at: [Link]

  • Dolbois, A., Bedi, R. K., Bochenkova, E., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available at: [Link]

  • Bedi, R. K., et al. (2023). Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. ACS Bio & Med Chem Au, 3(2), 169-181. Available at: [Link]

  • Table 2. Derivatization from the Spirocycle Scaffold. In: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: The 2,8-Diazaspiro[5.5]undecan-1-one Scaffold in the Design of Next-Generation TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selective TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in mediating signal transduction for a host of cytokines and growth factors.[1] This signaling, known as the JAK-STAT pathway, is fundamental to immune cell development, activation, and surveillance.[2] However, dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][2][4]

While first-generation pan-JAK inhibitors demonstrated clinical efficacy, their broad inhibition profile across multiple JAK isoforms led to safety concerns, including hematological effects and infections.[5][6] This has propelled the field toward developing inhibitors with greater selectivity. TYK2 and JAK1 have emerged as prime targets. TYK2 is critical for signaling key pathogenic cytokines like IL-23, IL-12, and Type I interferons (IFNs), while JAK1 partners with TYK2 and other JAKs in these and other inflammatory pathways.[4][7][8] Therefore, dual or selective inhibition of TYK2/JAK1 offers a promising therapeutic strategy to precisely modulate the immune response while potentially mitigating the side effects associated with broader JAK inhibition.[9]

A groundbreaking advance in achieving this selectivity is the concept of allosteric inhibition. The first-in-class TYK2 inhibitor, Deucravacitinib (BMS-986165), uniquely targets the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding catalytic (JH1) domain targeted by traditional JAK inhibitors.[5][10][11] This allosteric mechanism locks the enzyme in an inactive state, providing remarkable selectivity over other JAK family members.[12][13]

This paradigm shift underscores the critical need for novel chemical scaffolds that can exploit unique structural features of target kinases. The 2,8-Diazaspiro[5.5]undecan-1-one core represents such a scaffold. Its rigid, three-dimensional spirocyclic structure provides an excellent platform to orient substituents into distinct spatial arrangements, enabling the exploration of novel binding interactions and the potential for developing highly potent and selective orthosteric or allosteric inhibitors. This guide details the rationale, design principles, and evaluation protocols for leveraging this scaffold in the discovery of next-generation TYK2/JAK1 inhibitors.

Part 1: The TYK2/JAK1 Signaling Axis

Understanding the signaling cascade is paramount for effective inhibitor design. Cytokine binding to its cognate receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes.

TYK2_JAK1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IL-23, IFN-α Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 pTYK2 pTYK2 pJAK1 pJAK1 TYK2->pTYK2 JAK1->pJAK1 pTYK2->pJAK1 Trans-phosphorylation STAT STAT pJAK1->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation Design_Workflow A Start: Known Inhibitor or Fragment Hit B Identify Key Pharmacophores (H-bond donors/acceptors, hydrophobic groups) A->B C Scaffold Hopping: Introduce 2,8-Diazaspiro[5.5]undecan-1-one Core B->C D Synthesize Library of Analogs (Vary R1, R2 substituents) C->D Medicinal Chemistry E In Vitro Screening: Biochemical & Cellular Assays D->E F Analyze Structure-Activity Relationship (SAR) E->F Data Analysis G Lead Optimization: Improve Potency, Selectivity, ADME F->G Iterative Design G->D H In Vivo Efficacy & PK/PD Studies G->H I Candidate Selection H->I

Caption: Iterative workflow for inhibitor design.
General Synthetic Protocol for Library Generation

The synthesis of a library of derivatives can be achieved through a multi-step sequence, allowing for diversification at key positions. The following is a representative, generalized protocol.

Protocol 2.3.1: Synthesis of N-Protected Spirocyclic Core

  • Objective: To synthesize the core 2,8-diazaspiro[5.5]undecan-1-one scaffold with orthogonal protecting groups for selective functionalization.

  • Materials: N-Boc-4-piperidone, appropriate reagents for multi-step synthesis (e.g., reagents for Dieckmann condensation or similar cyclization strategies).

  • Procedure:

    • Begin with commercially available N-Boc-4-piperidone.

    • Perform a sequence of reactions (e.g., alkylation followed by reductive amination and cyclization) to construct the second piperidine ring, incorporating a second, orthogonal protecting group (e.g., Cbz or Fmoc) on the second nitrogen.

    • This yields a protected 2,8-diazaspiro[5.5]undecan-1-one core, ready for diversification. This process is complex and references to specific synthetic literature are essential for execution. [14][15] Protocol 2.3.2: Library Diversification

  • Objective: To introduce a variety of substituents (R1, R2) at the N2 and N8 positions.

  • Procedure:

    • N2 Functionalization: Selectively deprotect one nitrogen atom (e.g., remove the Boc group under acidic conditions).

    • Couple a diverse set of building blocks (e.g., aryl halides, carboxylic acids, sulfonyl chlorides) to the free amine via reactions like Suzuki coupling, amide bond formation, or sulfonylation.

    • N8 Functionalization: Selectively deprotect the second nitrogen atom (e.g., remove the Cbz group via hydrogenolysis).

    • Couple a second set of diverse building blocks to the newly freed amine.

    • Purify each final compound via chromatography (e.g., HPLC) and confirm its structure using analytical techniques (LC-MS, NMR).

Part 3: In Vitro Evaluation Protocols

Once a library of compounds is synthesized, a rigorous screening cascade is required to identify potent and selective inhibitors.

Protocol: Biochemical Potency and Selectivity Assay

This protocol determines the direct inhibitory activity of the compounds on the isolated kinase enzymes.

  • Objective: To determine the IC50 values (concentration of inhibitor required to reduce enzyme activity by 50%) for the synthesized compounds against TYK2, JAK1, JAK2, and JAK3.

  • Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or Z'-LYTE™ Kinase Assay. [6][16]These assays measure the phosphorylation of a synthetic peptide substrate by the kinase.

  • Materials:

    • Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.

    • Appropriate peptide substrate and ATP.

    • HTRF or Z'-LYTE™ detection reagents.

    • Test compounds serially diluted in DMSO.

    • 384-well assay plates.

  • Step-by-Step Procedure:

    • Prepare serial dilutions of test compounds in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute in assay buffer to achieve final assay concentrations (e.g., 10 µM to 0.1 nM).

    • In a 384-well plate, add the kinase enzyme to each well.

    • Add the diluted test compounds or DMSO (as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

    • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Data Presentation: Summarize the IC50 values in a table to directly compare potency and selectivity. The selectivity index is calculated by dividing the IC50 for an off-target kinase (e.g., JAK2) by the IC50 for the on-target kinase (e.g., TYK2).

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)JAK2/TYK2 Selectivity
Lead Cmpd 1 637>1000>5000>167x
Tofacitinib 489412010.04x
Deucravacitinib <3>1000>1000>1000>333x
Table 1: Representative data from a biochemical selectivity panel. Values are hypothetical for "Lead Cmpd 1" and illustrative for known inhibitors.
[8][17]
Protocol: Cellular Target Engagement and Pathway Inhibition Assay

This protocol confirms that the inhibitor can enter cells and block the intended signaling pathway.

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) or whole blood.

  • Methodology: Phospho-Flow Cytometry (pSTAT assay).

  • Materials:

    • Freshly isolated human PBMCs or fresh human whole blood.

    • Cytokines: IFN-α (TYK2/JAK1), IL-6 (JAK1/JAK2), IL-23 (TYK2/JAK2), GM-CSF (JAK2/JAK2). [18][19] * Test compounds serially diluted in DMSO.

    • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer).

    • Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).

    • Flow cytometer.

  • Step-by-Step Procedure:

    • Aliquot PBMCs or whole blood into 96-well plates.

    • Add serially diluted test compounds and incubate for 1-2 hours at 37°C.

    • Add the specific cytokine to stimulate the desired pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.

    • Lyse red blood cells (if using whole blood) and permeabilize the white blood cells.

    • Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTATs.

    • Wash the cells and acquire data on a flow cytometer.

    • Data Analysis: Gate on the specific cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate percent inhibition based on the MFI of stimulated vs. unstimulated controls and plot against inhibitor concentration to determine the cellular IC50.

pSTAT_Workflow A 1. Isolate PBMCs or use Human Whole Blood B 2. Pre-incubate cells with serial dilutions of inhibitor A->B C 3. Stimulate with Cytokine (e.g., IFN-α, IL-23) B->C D 4. Fix, Lyse & Permeabilize Cells C->D E 5. Stain with Fluorescent Antibodies (anti-CD4, anti-pSTAT1, etc.) D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze pSTAT Signal (MFI) and Calculate IC50 F->G

Caption: Workflow for the cellular pSTAT assay.

Part 4: In Vivo Efficacy Protocol

Promising candidates from in vitro screening must be tested in a relevant animal model of disease.

Protocol: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used and robust model that recapitulates many features of human psoriasis. [6][20]

  • Objective: To evaluate the therapeutic efficacy of a lead compound in reducing psoriasis-like skin inflammation.

  • Animals: BALB/c or C57BL/6 mice.

  • Materials:

    • Imiquimod cream (5%).

    • Lead compound formulated for oral gavage.

    • Calipers for measuring ear thickness.

    • Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice.

  • Step-by-Step Procedure:

    • Induction Phase: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of each mouse for 5-7 consecutive days to induce inflammation.

    • Treatment Phase: Concurrently with IMQ application, administer the lead compound daily via oral gavage. Include a vehicle control group and potentially a positive control group (e.g., an established therapeutic).

    • Daily Monitoring: Each day, measure the thickness of the right ear using digital calipers. Score the back skin for erythema (redness), scaling, and thickness based on a 0-4 scale. The sum of these scores constitutes the PASI score.

    • Terminal Endpoint: At the end of the study, euthanize the animals. Collect skin and spleen tissue for further analysis (e.g., histology, qPCR for inflammatory gene expression, or flow cytometry for immune cell infiltration).

  • Data Analysis: Plot the mean ear thickness and mean PASI scores over time for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine if the treatment group shows a significant reduction in inflammation compared to the vehicle group.

Part 5: The Allosteric Inhibition Paradigm

The ultimate goal of using novel scaffolds is to achieve superior selectivity. Deucravacitinib's mechanism provides the blueprint for how this can be accomplished. It binds to the regulatory JH2 domain, which is structurally more diverse among JAKs than the conserved JH1 ATP-binding pocket. This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, preventing TYK2 activation. [5][10][21]Designing molecules based on the 2,8-diazaspiro[5.5]undecan-1-one scaffold that can similarly target the JH2 domain of TYK2 or JAK1 is a key strategy for future drug discovery.

Inhibition_Mechanism cluster_ortho Orthosteric (ATP-Competitive) Inhibition cluster_allo Allosteric Inhibition (e.g., Deucravacitinib) Ortho_Kinase JH2 (Regulatory) JH1 (Catalytic) ATP Binding Site ATP ATP ATP->Ortho_Kinase:f1 Blocked Pan_JAKi Pan-JAK Inhibitor Pan_JAKi->Ortho_Kinase:f1 Binds to conserved ATP site Allo_Kinase JH2 (Regulatory) JH1 (Catalytic) ATP Binding Site Allo_Kinase:f0->Allo_Kinase:f1 Locks kinase in inactive state Allo_Inhibitor Allosteric Inhibitor Allo_Inhibitor->Allo_Kinase:f0 Binds to unique regulatory site

Caption: Orthosteric vs. Allosteric inhibition of TYK2.

Conclusion

The 2,8-diazaspiro[5.5]undecan-1-one scaffold presents a compelling starting point for the design of novel TYK2/JAK1 inhibitors. Its inherent structural rigidity and three-dimensional character provide a unique opportunity to achieve high potency and, critically, selectivity over other JAK isoforms. By employing the systematic design, synthesis, and evaluation protocols outlined in this guide, researchers can effectively explore the potential of this scaffold. The ultimate goal is to develop inhibitors that function with the precision of allosteric modulators like Deucravacitinib, leading to safer and more effective oral therapies for a range of debilitating autoimmune diseases.

References

  • Burke, J. R., et al. (2019). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Journal of Medicinal Chemistry.
  • Bristol Myers Squibb. (n.d.). SOTYKTU® (deucravacitinib) Mechanism of Action. sotyktuhcp.com.
  • Wikipedia. (2023). Deucravacitinib. en.wikipedia.org.
  • U.S. Food and Drug Administration. (2022). SOTYKTU™ (deucravacitinib) tablets, for oral use.
  • Dr.Oracle. (2025). What is Sotyktu (deucravacitinib)?. droracle.com.
  • Keam, S. J. (2022). Deucravacitinib: First Approval. Drugs.
  • American Chemical Society. (n.d.). Discovery of deucravacitinib: A first-in-class, allosteric TYK2 inhibitor for the treatment of autoimmune diseases. events.acs.org.
  • Roskoski, R. Jr. (2023). Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis.
  • Glick, M., et al. (2025). A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors.
  • Olink. (n.d.). Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. olink.com.
  • Park, H., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods.
  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. bms.com.
  • Toussi, A., et al. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Testing of a Selective TYK2 Inhibitor in Mouse Models of Psoriasis. benchchem.com.
  • Zhang, T., et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry.
  • Revvity. (2024).
  • Lin, C-M., et al. (2022). Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Journal of Experimental and Clinical Medicine.
  • Gonciarz, M., et al. (2021). TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases.
  • Yu, V. L., et al. (2013). Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings.
  • Vaz, A., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Scientific Reports.
  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
  • Works, M. G., et al. (2014). Preclinical investigation of a small-molecule JAK1/TYK2 inhibitor for psoriasis. BioWorld.
  • Wrobleski, S. T., et al. (2019). Discovery moments: TYK2 pseudokinase inhibitor. MassBio blog.
  • Garufi, C., et al. (2022). JAK Inhibitors: Is specificity at all relevant?. Expert Review of Clinical Immunology.
  • Takeda. (2025).
  • ResearchGate. (n.d.). TYK2 pseudokinase ligands showed limited potency in affecting JAK1-3...
  • Liu, X., et al. (2021).
  • MySkinRecipes. (n.d.). 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride. myskinrecipes.com.
  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
  • Li, H., et al. (2025). Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). Journal of Labelled Compounds and Radiopharmaceuticals.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). deucravacitinib. guidetopharmacology.org.
  • Drug Hunter. (2023). Deucravacitinib: a First-In-Class Oral, Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor. drughunter.com.
  • Fensome, A., et al. (2018). A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. Journal of Medicinal Chemistry.
  • Burke, J. R., et al. (2019). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors.
  • Selleck Chemicals. (n.d.). JAK Inhibition | JAK Inhibitor Review. selleckchem.com.
  • ResearchGate. (2025). Synthesis of Radiolabeled and Stable‐Isotope Labeled Deucravacitinib (BMS‐986165).
  • Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters.
  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry.
  • Bak, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
  • Caflisch, A., et al. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • Husson, H-P., et al. (1992). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Galapagos NV. (2024). Design of a potent and selective dual JAK1/TYK2 inhibitor. Bioorganic & Medicinal Chemistry.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Spirocyclic Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is relentless. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly compelling class of molecules in drug discovery.[1][2][3][4] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, a concept often referred to as "escaping flatland."[4] This structural feature allows for a more precise and stable interaction with the binding sites of biological targets, particularly enzymes.[2][4] The inclusion of a spirocyclic motif can lead to improved potency, selectivity, metabolic stability, and solubility, all critical parameters in the development of effective therapeutics.[2][4][5]

This guide provides a comprehensive overview of the synthesis of spirocyclic compounds and their subsequent evaluation as enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these scaffolds in their discovery programs. We will delve into the strategic considerations for designing spirocyclic libraries, provide detailed synthetic protocols for a representative class of spirocycles, and outline robust methodologies for assessing their inhibitory activity against target enzymes.

Part 1: Strategic Design and Synthesis of Spirocyclic Compounds

The successful development of spirocyclic enzyme inhibitors begins with a thoughtful design strategy. The choice of the spirocyclic core and its substituents should be guided by the structural biology of the target enzyme and the desired physicochemical properties of the final compound.

Causality in Experimental Design: Why Spirocycles?

The decision to incorporate a spirocyclic scaffold is driven by several key factors aimed at optimizing drug-like properties:

  • Conformational Restriction: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target, often leading to higher affinity and potency.[2]

  • Enhanced Specificity: The well-defined three-dimensional shape of a spirocycle can allow for more specific interactions with the target's binding pocket, reducing off-target effects.

  • Improved Physicochemical Properties: Spirocycles can disrupt planarity, which may improve solubility and reduce melting points. Their sp3-rich character can also lead to better metabolic stability.[4]

  • Access to Novel Chemical Space: The vast number of possible spirocyclic ring combinations provides access to a largely unexplored area of chemical diversity, increasing the probability of identifying novel intellectual property.[1][3]

Synthetic Strategies: A Field-Proven Perspective

A variety of synthetic methods have been developed to construct spirocyclic frameworks.[6][7] The choice of strategy depends on the desired ring system and available starting materials. Common approaches include:

  • Cycloaddition Reactions: [3+2] and [4+2] cycloadditions are powerful tools for constructing spirocycles. For instance, the reaction of an exocyclic alkene with an in situ generated azomethine ylide is a key step in the synthesis of spirocyclic pyrrolidines.[8][9]

  • Ring-Closing Metathesis (RCM): RCM has become a popular method for the synthesis of a wide range of spirocyclic compounds, offering high functional group tolerance and predictable outcomes.[10]

  • Rearrangement Reactions: Certain molecular rearrangements can be ingeniously employed to generate spirocyclic systems.

  • Intramolecular Alkylation and Michael Additions: These classic reactions remain valuable for the construction of spirocycles, particularly for the synthesis of spiro-lactams and other heterocyclic systems.[6]

Experimental Workflow: From Concept to Compound

The following diagram illustrates a typical workflow for the synthesis of a spirocyclic compound library for enzyme inhibition screening.

Synthesis Workflow cluster_design Design & Planning cluster_synthesis Synthesis & Purification cluster_characterization Characterization Target_Analysis Target Analysis & Scaffold Selection Virtual_Screening In Silico Screening & Property Prediction Target_Analysis->Virtual_Screening Identifies key interactions Starting_Materials Starting Material Procurement Virtual_Screening->Starting_Materials Selects promising candidates Reaction_Optimization Reaction Optimization Starting_Materials->Reaction_Optimization Defines synthetic route Library_Synthesis Library Synthesis Reaction_Optimization->Library_Synthesis Establishes conditions Purification Purification (e.g., HPLC) Library_Synthesis->Purification Generates crude products Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Isolates pure compounds Purity_Assessment Purity Assessment Structural_Verification->Purity_Assessment Confirms identity Enzyme_Assay Enzyme Inhibition Assay Purity_Assessment->Enzyme_Assay Ready for biological testing

Caption: A generalized workflow for the synthesis and characterization of spirocyclic compounds for enzyme inhibition assays.

Protocol: Synthesis of a Spirooxindole Library via a Three-Component Reaction

This protocol describes the synthesis of a library of spirooxindole compounds, a privileged scaffold in medicinal chemistry known to inhibit various enzymes.[11][12]

Materials:

  • Substituted isatins (0.5 mmol)

  • L-thioproline (0.5 mmol, 66.5 mg)

  • Various substituted active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) (0.5 mmol)

  • Ethanol (or other suitable solvent)

  • Oil bath

  • Round-bottom flask equipped with a reflux condenser

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Eluent for TLC (e.g., Ethyl acetate: n-Hexane 40:60)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted isatin (0.5 mmol), L-thioproline (0.5 mmol), and the active methylene compound (0.5 mmol).

  • Add 10 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux using an oil bath for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of starting materials), allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]

  • Characterize the final spirooxindole products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Self-Validation: The successful synthesis is validated by the disappearance of starting materials on TLC and the appearance of a new spot corresponding to the product. Structural confirmation through spectroscopic methods (NMR, MS) is essential for final validation.

Part 2: Enzyme Inhibition Assays

Once a library of spirocyclic compounds has been synthesized and characterized, the next critical step is to evaluate their inhibitory activity against the target enzyme.

Assay Design and Validation: Ensuring Trustworthy Data

A well-designed and validated enzyme assay is crucial for obtaining reliable and reproducible data.[13] Key considerations include:

  • Choice of Assay Format: The assay format will depend on the enzyme and its substrate. Common formats include absorbance, fluorescence, and luminescence-based assays. For example, a homogeneous time-resolved fluorescence (HTRF) assay is a robust method for evaluating kinase inhibitors.[14]

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) is a critical parameter. For initial screening, the substrate concentration is often set at or near the Km value.[15]

  • Enzyme Concentration: The enzyme concentration should be chosen to ensure a linear reaction rate over the time course of the assay.

  • Assay Validation: The assay should be validated for its robustness, reproducibility, and sensitivity. This includes determining the Z'-factor for high-throughput screening (HTS) applications.

Experimental Workflow: From Compound to Inhibition Data

The following diagram outlines the workflow for performing an enzyme inhibition assay.

Enzyme_Inhibition_Workflow Compound_Preparation Compound Preparation (Serial Dilution) Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Compound_Preparation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Ki determination) IC50_Determination->Mechanism_of_Action For potent hits

Sources

Application Notes and Protocols for the Functionalization of 2,8-Diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,8-Diazaspiro[5.5]undecane Scaffold

The 2,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This spirocyclic system is a key component in a variety of biologically active compounds, demonstrating potential in the treatment of a range of disorders. The presence of two distinct nitrogen atoms—one as part of a lactam and the other as a secondary amine—offers versatile handles for chemical modification, allowing for the systematic exploration of the chemical space around this valuable scaffold. This guide provides detailed protocols and technical insights for the most common and effective coupling reactions to functionalize the 2,8-diazaspiro[5.5]undecan-1-one core, empowering researchers in drug discovery and development to synthesize novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Strategic Overview of Functionalization

The 2,8-diazaspiro[5.5]undecan-1-one presents two primary sites for modification: the secondary amine at the 8-position and the lactam nitrogen at the 2-position. The secondary amine is generally more nucleophilic and readily undergoes a variety of coupling reactions. The lactam nitrogen, being part of an amide system, is significantly less nucleophilic and requires more specialized conditions for functionalization. This differential reactivity allows for selective modification at the 8-position while leaving the 2-position intact, or for subsequent functionalization of the lactam under more forcing conditions.

This guide will focus on three key classes of coupling reactions:

  • N-Arylation Reactions: For the introduction of aryl and heteroaryl moieties, primarily at the 8-position, via Buchwald-Hartwig and Chan-Lam couplings.

  • N-Acylation and Amide Bond Formation: To introduce acyl groups, forming amides, at the 8-position.

  • Reductive Amination: For the alkylation of the 8-position with a wide range of aldehydes and ketones.

N-Arylation of the Secondary Amine (N8)

The introduction of an aryl or heteroaryl group at the N8 position is a common strategy in medicinal chemistry to explore interactions with aromatic-binding pockets in target proteins. The Buchwald-Hartwig amination is the gold standard for this transformation due to its broad substrate scope and high functional group tolerance.

Buchwald-Hartwig Amination

Mechanistic Insight: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the reductive elimination step and preventing the formation of undesired side products.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange + Base (-HX) Pd(II)_Complex->Ligand_Exchange Amine Spiro-Lactam (R2NH) Amine->Ligand_Exchange Pd_Amido L-Pd(II)(Ar)(NR2) Ligand_Exchange->Pd_Amido Reductive_Elimination Reductive Elimination Pd_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product N-Aryl Spiro-Lactam (Ar-NR2) Reductive_Elimination->Product

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination

Protocol: N-Arylation of 2,8-Diazaspiro[5.5]undecan-1-one with an Aryl Bromide

Materials:

  • 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon source

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at 120-140 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,8-diazaspiro[5.5]undecan-1-one.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Secondary Amines

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001292
2-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1101885
4-BromoanisolePyrrolidinePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF80695
3-BromobenzonitrilePiperazinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃t-BuOH1002488

Note: This table presents data for analogous reactions to provide a general guide. Yields for 2,8-diazaspiro[5.5]undecan-1-one may vary.

N-Acylation of the Secondary Amine (N8)

Amide bond formation at the N8 position is a straightforward and widely used method to introduce a diverse range of substituents. This can be achieved through reaction with an activated carboxylic acid derivative, such as an acyl chloride, or by using standard peptide coupling reagents.

Acylation with Acyl Chlorides

Mechanistic Insight: This reaction proceeds via a nucleophilic acyl substitution. The lone pair of the secondary amine at N8 attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride leaving group. A base is typically added to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Protocol: N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Amide Coupling with Carboxylic Acids

Mechanistic Insight: Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), activate the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine at N8 to form the amide bond. These methods are particularly useful for coupling sensitive or complex carboxylic acids.[1][2]

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH Activation Activation Carboxylic_Acid->Activation Coupling_Reagent HATU or EDC/HOBt Coupling_Reagent->Activation Active_Ester Activated Intermediate (e.g., O-Acylisourea) Activation->Active_Ester Coupling Nucleophilic Attack Active_Ester->Coupling Amine Spiro-Lactam (R'2NH) Amine->Coupling Product Amide (R-CONR'2) Coupling->Product

Figure 2: General Workflow for Amide Coupling

Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Reductive Amination of the Secondary Amine (N8)

Reductive amination is a versatile and efficient method for introducing alkyl groups at the N8 position. This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.

Mechanistic Insight: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Dehydration of the hemiaminal yields a transient iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine. STAB is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone and does not require acidic conditions, which can sometimes lead to side reactions.

Protocol: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.2 eq), and anhydrous DCE or DCM.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Reductive Amination of Secondary Amines

Aldehyde/KetoneAmineReducing AgentSolventTemp.Time (h)Yield (%)
BenzaldehydePiperidineNaBH(OAc)₃DCERT491
CyclohexanoneMorpholineNaBH₃CN, AcOHMeOHRT1288
4-MethoxybenzaldehydePyrrolidineNaBH(OAc)₃DCMRT694
AcetonePiperazineH₂, Pd/CEtOHRT2485

Note: This table presents data for analogous reactions to provide a general guide. Yields for 2,8-diazaspiro[5.5]undecan-1-one may vary.

Conclusion

The 2,8-diazaspiro[5.5]undecan-1-one scaffold offers a wealth of opportunities for synthetic diversification. The protocols outlined in this guide for N-arylation, N-acylation, and reductive amination provide robust and versatile methods for the functionalization of the more reactive secondary amine at the N8 position. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel compounds for biological evaluation, accelerating the drug discovery process.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 16(7), 1156-1184. [Link]

Sources

Mastering the Purification of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity in Spirocyclic Scaffolds

The 2,8-diazaspiro[5.5]undecan-1-one core is a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that is increasingly utilized in the design of novel therapeutics.[1][2] Its derivatives have shown promise in a range of therapeutic areas. The hydrochloride salt form of these derivatives is often preferred to enhance solubility, stability, and bioavailability. However, achieving high purity of these hydrochloride salts is a critical yet often challenging step in the drug development process. Impurities can arise from starting materials, side reactions, or degradation products, and their presence can significantly impact the safety, efficacy, and reproducibility of preclinical and clinical studies.

This comprehensive guide provides a detailed exploration of the principles and protocols for the purification of 2,8-diazaspiro[5.5]undecan-1-one hydrochloride derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to overcome common purification hurdles and ensure the integrity of their compounds.

Understanding the Molecule: Key Physicochemical Properties

The purification strategy for this compound derivatives is dictated by their inherent physicochemical properties. These molecules typically possess:

  • A Basic Spirocyclic Core: The two nitrogen atoms in the diazaspirocyclic system confer basicity, making the molecule susceptible to protonation. The hydrochloride salt is a manifestation of this basicity.

  • A Polar Lactam Moiety: The lactam functional group introduces polarity and a hydrogen bond donor/acceptor site.

  • Variable Lipophilicity: The overall lipophilicity of the molecule will depend on the nature of the substituents (R-groups) attached to the core structure.

  • Chirality: The spirocyclic nature of the core often results in chiral molecules, necessitating consideration of enantiomeric or diastereomeric purity.

A thorough understanding of these properties is paramount for selecting the appropriate purification technique and optimizing the experimental conditions.

Purification Strategies: A Multi-pronged Approach

A single purification method is often insufficient to achieve the desired level of purity. A multi-pronged approach, combining different techniques, is typically required. The general workflow for the purification of this compound derivatives is outlined below:

Purification_Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Salt Formation & Secondary Purification cluster_3 Final Product Crude Crude 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride Derivative Chromatography Chromatography (Free Base) Crude->Chromatography Initial Impurity Removal Salt_Formation Salt Formation (HCl) Chromatography->Salt_Formation Isolation of Pure Free Base Recrystallization Recrystallization / Trituration Salt_Formation->Recrystallization Further Purification of Salt Pure_Product Pure Hydrochloride Salt Recrystallization->Pure_Product High Purity Product

Figure 1: General workflow for the purification of this compound derivatives.

Part 1: Purification of the Free Base via Chromatography

For many derivatives, purification is most effectively performed on the free base form of the molecule prior to hydrochloride salt formation. The basic nature of the diazaspiro core can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. Therefore, careful selection of the chromatographic conditions is crucial.

Column Chromatography on Deactivated Silica Gel

Rationale: Standard silica gel is acidic and can lead to irreversible adsorption or streaking of basic compounds. Deactivating the silica gel with a base, such as triethylamine (TEA) or ammonia, neutralizes the acidic silanol groups, leading to improved peak shape and recovery.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 5-10 column volumes of the mobile phase containing a small percentage (0.1-1%) of a volatile base like triethylamine or a solution of ammonia in methanol. This step is critical for deactivating the silica surface.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.[3] After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or isopropanol). The mobile phase should consistently contain the same percentage of the base used for equilibration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing the pure product.

Data Presentation: Typical Solvent Systems for Chromatography

Polarity of DerivativeInitial Eluent SystemGradient EluentBase Additive
Low to MediumHexane/Ethyl Acetate (9:1 to 1:1)Methanol or Isopropanol0.5% Triethylamine
Medium to HighDichloromethane/Methanol (99:1 to 95:5)Methanol0.5% Ammonia in Methanol
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: For more polar derivatives or when high-resolution separation is required, preparative RP-HPLC can be an excellent choice. A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol) with an additive to control the ionization of the basic compound and improve peak shape.

Experimental Protocol:

  • Column Selection: Choose a suitable preparative C18 column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid (TFA) or formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic additive protonates the basic nitrogens, leading to sharper peaks.

  • Method Development: Develop a suitable gradient method on an analytical scale to ensure good separation of the target compound from its impurities.

  • Preparative Run: Scale up the optimized analytical method for the preparative separation.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and confirm the purity by analytical HPLC-MS.

  • Post-Purification Workup: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the product as its TFA or formate salt, or the free base can be liberated by basification and extraction.

Part 2: Formation and Purification of the Hydrochloride Salt

Once the free base has been purified, the next step is the formation of the hydrochloride salt, which can often serve as a final purification step through recrystallization or trituration.

Hydrochloride Salt Formation

Rationale: The formation of the hydrochloride salt significantly alters the solubility of the compound, often making it more crystalline and less soluble in organic solvents, which facilitates its isolation and purification.

Experimental Protocol:

  • Dissolution: Dissolve the purified free base in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or a mixture of dichloromethane and methanol.

  • Acidification: While stirring, add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether, HCl in dioxane, or gaseous HCl) dropwise until precipitation is complete. The amount of HCl added should be stoichiometric or in slight excess.

  • Isolation: Collect the precipitated hydrochloride salt by filtration.

  • Washing: Wash the solid with a non-polar solvent like diethyl ether or hexane to remove any residual non-basic impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Salt_Formation Free_Base Purified Free Base in Organic Solvent Precipitation Precipitation of Hydrochloride Salt Free_Base->Precipitation Addition of HCl HCl_Solution HCl Solution (e.g., in Diethyl Ether) HCl_Solution->Precipitation Filtration Filtration and Washing Precipitation->Filtration Pure_Salt Pure Hydrochloride Salt Filtration->Pure_Salt

Figure 2: Schematic of the hydrochloride salt formation process.

Recrystallization of the Hydrochloride Salt

Rationale: Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[4] The principle is based on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: The key to successful recrystallization is the choice of solvent. A good solvent will dissolve the hydrochloride salt sparingly at room temperature but completely at its boiling point. Common solvents for recrystallizing piperidine hydrochloride salts include ethanol, isopropanol, and mixtures of polar and non-polar solvents like methanol/diethyl ether or ethanol/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent required to completely dissolve the crude hydrochloride salt.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Recommended Recrystallization Solvents

Derivative PolarityPrimary SolventAnti-Solvent (if needed)
HighEthanol, MethanolDiethyl Ether, Ethyl Acetate
MediumIsopropanol, AcetonitrileHeptane, Hexane
LowAcetone, Ethyl AcetateHexane
Trituration

Rationale: If the compound does not readily crystallize or if the impurities are highly soluble in a particular solvent in which the desired salt is not, trituration can be an effective purification method. This involves washing the solid with a solvent to dissolve the impurities while leaving the pure product behind.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the hydrochloride salt has very low solubility, but the impurities are soluble. Common choices include diethyl ether, ethyl acetate, or hexane.

  • Procedure: Place the crude hydrochloride salt in a flask and add the chosen solvent. Stir or sonicate the suspension for a period of time (e.g., 30 minutes).

  • Isolation: Collect the solid by filtration, wash with fresh solvent, and dry under vacuum.

Part 3: Purity Assessment

Rigorous analytical testing is essential to confirm the purity of the final this compound derivative. A combination of techniques should be employed to assess both chemical and stereochemical purity.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis. A standard method would involve a C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. The purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both retention time data and mass information, which is invaluable for confirming the identity of the main peak and identifying any impurities.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The absence of impurity signals is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for the absolute quantification of purity against a certified reference standard.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and can be used to compare the final product to a reference spectrum.

Other Techniques
  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should be within ±0.4% of the theoretical values for the pure hydrochloride salt.

  • Melting Point: A sharp and well-defined melting point is indicative of high purity.

  • Chiral Separation: For chiral derivatives, chiral HPLC or Supercritical Fluid Chromatography (SFC) is necessary to determine the enantiomeric or diastereomeric excess.

Troubleshooting Common Purification Challenges

ChallengePotential CauseSuggested Solution
Poor recovery from silica gel column Strong binding of the basic compound to acidic silica.Deactivate the silica with triethylamine or ammonia. Use a more polar eluent system.
Oiling out during recrystallization The compound is too soluble in the chosen solvent, or the solution is cooled too quickly.Use a less polar solvent or a solvent mixture. Ensure slow cooling. Try adding a seed crystal.
Hydrochloride salt is a sticky solid Presence of residual solvent or impurities. The compound may be hygroscopic.Triturate with a non-polar solvent. Dry thoroughly under high vacuum.
Inconsistent purity results Salt disproportionation back to the free base.[5]Ensure anhydrous conditions during storage and handling. Avoid basic excipients in formulations.

Conclusion

The purification of this compound derivatives is a multi-step process that requires a systematic and well-informed approach. By understanding the physicochemical properties of the target molecule and applying the principles of chromatography and crystallization, researchers can consistently obtain high-purity compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, ultimately contributing to the advancement of new and effective therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
  • Running a Silica Gel Column. CommonOrganicChemistry.com.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
  • A Two-Step Synthesis of 2-Spiropiperidines. PubMed.
  • Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds
  • Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. PubMed.
  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed.
  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • Role of Salt and Excipient Properties on Disproportionation in the Solid-St
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Spiro beta-lactams as beta-turn mimetics.

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the gram-scale synthesis of 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery.[1][2] The inherent three-dimensionality of spirocycles offers unique opportunities to explore chemical space, often leading to improved pharmacological properties.[2] This protocol details a robust and scalable synthetic route, elucidates the mechanistic underpinnings of the key transformations, and provides in-depth procedural instructions to ensure reproducibility. The methodology is designed for researchers and professionals in drug development, offering a practical pathway to this important building block.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought-after motifs in modern drug discovery.[2] Their rigid, three-dimensional structures allow for precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[3] The 2,8-diazaspiro[5.5]undecane core, in particular, is a key structural component in a variety of biologically active compounds.[1] The hydrochloride salt form of the title compound enhances its solubility and stability, making it more amenable to further synthetic manipulations and biological screening.[4]

This application note presents a logical and efficient synthetic strategy for this compound, proceeding through a key intramolecular cyclization reaction. The rationale behind the choice of starting materials, reagents, and reaction conditions is discussed in detail to provide a thorough understanding of the process.

Synthetic Strategy and Mechanistic Rationale

The proposed synthesis of this compound is a multi-step process commencing with commercially available starting materials. The key strategic element is the construction of the spirocyclic core via an intramolecular reaction, a common and effective method for creating such bicyclic systems.[5]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a logical disconnection at the N2-C1 and C5-C6 bonds, pointing towards a piperidine-based precursor. This leads back to simpler, commercially available starting materials.

Retrosynthesis Target 2,8-Diazaspiro[5.5]undecan-1-one HCl Intermediate1 Protected 2,8-Diazaspiro[5.5]undecan-1-one Target->Intermediate1 HCl salt formation Intermediate2 N-Protected Piperidine Precursor Intermediate1->Intermediate2 Intramolecular Cyclization StartingMaterials Commercially Available Starting Materials Intermediate2->StartingMaterials Functional Group Interconversion

Caption: Retrosynthetic analysis of the target compound.

Forward Synthetic Pathway

The forward synthesis will proceed in three main stages:

  • Synthesis of the Piperidine Precursor: This involves the functionalization of a suitable piperidine derivative to introduce the necessary side chain for the subsequent cyclization.

  • Intramolecular Cyclization: This key step will form the spirocyclic core. The choice of reaction conditions is critical to favor the desired intramolecular pathway over potential intermolecular side reactions.

  • Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid will yield the final target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Instrumentation
Reagent/SolventGradeSupplier
N-Boc-4-piperidoneReagentCommercially Available
AcrylonitrileReagentCommercially Available
Triton B40% in MethanolCommercially Available
Raney NickelSlurry in WaterCommercially Available
Hydrogen (gas)High PurityGas Cylinder
Di-tert-butyl dicarbonate (Boc)₂OReagentCommercially Available
Triethylamine (TEA)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Hydrochloric Acid (HCl)4M in DioxaneCommercially Available

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware

  • Rotary evaporator

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC)

Step 1: Synthesis of tert-butyl 4-(2-cyanoethyl)-4-hydroxypiperidine-1-carboxylate

This step involves a base-catalyzed cyanoethylation of N-Boc-4-piperidone.

Procedure:

  • To a solution of N-Boc-4-piperidone (50.0 g, 0.251 mol) in tert-butanol (250 mL) at room temperature, add acrylonitrile (19.9 g, 0.376 mol).

  • Slowly add Triton B (40% in methanol, 5.0 mL) dropwise. The reaction is exothermic, and the temperature should be maintained below 40 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with acetic acid (5 mL).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate

This step involves the reductive cyclization of the cyanoethylated intermediate.

Procedure:

  • Prepare a slurry of Raney Nickel (approx. 10 g) by washing with water and then with ethanol.

  • In a high-pressure hydrogenation vessel, dissolve the crude product from Step 1 in methanol (500 mL).

  • Add the prepared Raney Nickel slurry to the solution.

  • Pressurize the vessel with hydrogen gas to 50-60 bar.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired protected spirocycle.

Step 3: Synthesis of this compound

This final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.

Procedure:

  • Dissolve the purified product from Step 2 (1.0 eq) in dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, a white precipitate will form.

  • The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

Synthetic_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Deprotection & Salt Formation start1 N-Boc-4-piperidone + Acrylonitrile reagent1 Triton B start1->reagent1 product1 tert-butyl 4-(2-cyanoethyl)-4-hydroxypiperidine-1-carboxylate reagent1->product1 start2 Cyanoethylated Intermediate product1->start2 reagent2 Raney Ni, H₂ start2->reagent2 product2 tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate reagent2->product2 start3 Protected Spirocycle product2->start3 reagent3 4M HCl in Dioxane start3->reagent3 product3 2,8-Diazaspiro[5.5]undecan-1-one HCl reagent3->product3

Caption: Overall synthetic workflow.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)Expected MS (m/z)
This compound C₉H₁₇ClN₂O204.70Signals corresponding to piperidine and lactam protons.[M+H]⁺ = 169.13

Note: Actual NMR and MS data should be acquired for the synthesized compound and compared with expected values. The molecular formula and weight for the hydrochloride salt are provided. The expected mass spectrometry peak corresponds to the free base.

Troubleshooting and Optimization

  • Low yield in Step 1: Ensure anhydrous conditions and control the reaction temperature. The purity of the starting materials is also crucial.

  • Incomplete reaction in Step 2: The activity of the Raney Nickel catalyst is critical. Ensure it is freshly prepared or properly stored. Higher hydrogen pressure or longer reaction times may be necessary.

  • Difficult purification: If the crude product is an oil, purification by column chromatography is recommended. The choice of eluent system should be optimized based on TLC analysis.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their drug discovery programs. The presented methodology is based on established synthetic transformations and offers a practical approach for laboratory-scale production.

References

  • White Rose Research Online. (2022-12-12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Elsevier. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Wiley Online Library. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. European Journal of Organic Chemistry.
  • ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones.
  • PubChem. This compound (C9H16N2O).
  • ResearchGate. (2002). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • Vulcanchem. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride.
  • American Chemical Society. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (2005). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.

Sources

Authored by: Senior Application Scientist, Chemical Biology Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Parallel Synthesis of Novel Compound Libraries Utilizing the 2,8-Diazaspiro[5.5]undecan-1-one Scaffold

Abstract

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Success in this endeavor is often predicated on the ability to rapidly synthesize and screen diverse libraries of compounds. Spirocyclic scaffolds have emerged as particularly valuable frameworks, offering a unique three-dimensional architecture that can improve physicochemical properties and target engagement.[1] This guide provides a detailed exploration of 2,8-diazaspiro[5.5]undecan-1-one hydrochloride, a versatile building block ideally suited for parallel synthesis. We present field-proven protocols for its derivatization via N-acylation and reductive amination, enabling the efficient generation of large, diverse compound libraries for high-throughput screening.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In recent years, medicinal chemistry has seen a strategic shift away from flat, aromatic structures towards molecules with higher sp³-carbon content. This is driven by the need to create compounds with improved pharmacological profiles, including enhanced metabolic stability, better aqueous solubility, and more precise target interactions.[1][2] Spirocycles, which feature two rings sharing a single carbon atom, are exemplary in this regard. Their rigid, three-dimensional conformation can lock a molecule into a bioactive orientation, improving binding affinity while potentially reducing off-target effects.[3]

The 2,8-diazaspiro[5.5]undecan-1-one scaffold is a prime example of a building block designed for diversity-oriented synthesis. Its key features include:

  • Inherent Orthogonality: The scaffold possesses two distinct nitrogen atoms. The N2 nitrogen is part of a lactam (amide) and is significantly less nucleophilic than the N8 secondary amine. This difference in reactivity allows for selective functionalization at the N8 position without the need for complex protecting group strategies.

  • Defined 3D Vectoriality: Modifications at the N8 position project into distinct vectors in three-dimensional space, allowing for a thorough exploration of the chemical space surrounding the core scaffold.

  • Versatility: The secondary amine at N8 serves as a versatile handle for a wide range of robust chemical transformations suitable for parallel synthesis formats.

This document serves as a practical guide for researchers and drug development professionals on leveraging this powerful scaffold to accelerate discovery programs.

General Workflow for Library Synthesis

Parallel synthesis enables the rapid creation of many individual, structurally related compounds simultaneously.[4] The workflow using the 2,8-diazaspiro[5.5]undecan-1-one core is robust and amenable to automation in 24- or 96-well plate formats.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_downstream Downstream Processing start 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride Scaffold reagents Select Diverse Reagents (Acyl Chlorides, Aldehydes, etc.) rxn Parallel Derivatization (Acylation or Reductive Amination) in 24/96-well plates start->rxn reagents->rxn purify Parallel Purification (e.g., SPE, Prep-HPLC) rxn->purify analyze QC Analysis (LC-MS, NMR) purify->analyze library Final Compound Library (Plate for HTS) analyze->library

Caption: General scheme for N-acylation at the N8 position.

Step-by-Step Protocol for Parallel N-Acylation
  • Preparation: To an array of reaction vials (or wells in a 24/96-well plate), add this compound (1.0 eq., e.g., 20.5 mg, 0.1 mmol).

  • Solvent Addition: Dispense anhydrous DCM (e.g., 1 mL) to each vial.

  • Base Addition: Add DIPEA (2.2 eq., e.g., 38 µL, 0.22 mmol) to each vial and agitate briefly to ensure dissolution and neutralization.

  • Reagent Addition: Add a stock solution of the desired acyl chloride or sulfonyl chloride (1.1 eq., 0.11 mmol) in DCM to each respective vial.

  • Reaction: Seal the vials/plate and agitate at room temperature for 16 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 0.5 mL). Agitate, then separate the organic layer. The aqueous layer can be extracted again with DCM. The combined organic layers can be passed through a phase separator or dried over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purification can be achieved via solid-phase extraction (SPE) or preparative HPLC for high-purity library members.

Data Presentation: Representative N-Acylation Reactions
EntryAcylating Agent (R-COCl)Product 'R' GroupYield (%)¹Purity (%)²
1Acetyl chloride-CH₃95>98
2Benzoyl chloride-Ph91>99
3Cyclopropanecarbonyl chloride-cPr93>98
44-Fluorobenzoyl chloride-C₆H₄F89>97
5Methanesulfonyl chloride-SO₂CH₃85>95

¹ Isolated yield after purification. ² Purity determined by LC-MS analysis at 254 nm.

Core Protocol II: Reductive Amination at the N8 Position

Reductive amination is a powerful method for introducing a wide variety of alkyl groups at the N8 position. [5]This two-step, one-pot reaction involves the formation of an iminium ion intermediate between the secondary amine and an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. [5]It is a mild and selective reducing agent that is stable in the slightly acidic conditions required for iminium ion formation and is not reactive enough to reduce the aldehyde/ketone starting material. This selectivity is crucial for achieving high yields and purity.

  • Acid Catalyst: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion intermediate.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents that are compatible with the reagents and reaction conditions.

Caption: General scheme for reductive amination at the N8 position.

Step-by-Step Protocol for Parallel Reductive Amination
  • Preparation: To an array of reaction vials, add this compound (1.0 eq., e.g., 20.5 mg, 0.1 mmol).

  • Solvent & Base: Add anhydrous DCE (e.g., 1 mL) followed by DIPEA (1.1 eq., 19 µL, 0.11 mmol) to neutralize the hydrochloride salt. Agitate until dissolved.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.2 eq., 0.12 mmol) to each respective vial.

  • Catalyst (Optional but Recommended): Add a small amount of glacial acetic acid (e.g., 5 µL).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq., 32 mg, 0.15 mmol) to each vial. Note: This reagent is moisture-sensitive; handle it in a dry environment.

  • Reaction: Seal the vials/plate and agitate at room temperature for 18 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Agitate until gas evolution ceases. Extract the mixture with DCM.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product via SPE or preparative HPLC.

Data Presentation: Representative Reductive Amination Reactions
EntryCarbonyl CompoundProduct 'R' GroupYield (%)¹Purity (%)²
1Formaldehyde-CH₃88>98
2Benzaldehyde-CH₂Ph90>99
3Acetone-CH(CH₃)₂81>97
4Cyclohexanone-cHex85>98
53-Pyridinecarboxaldehyde-CH₂(3-pyridyl)79>95

¹ Isolated yield after purification. ² Purity determined by LC-MS analysis at 254 nm.

Conclusion and Outlook

The this compound scaffold is a superior building block for the construction of diverse, three-dimensional compound libraries. The protocols detailed in this guide for N-acylation and reductive amination are robust, high-yielding, and fully compatible with parallel synthesis platforms. By leveraging the inherent reactivity and stereochemistry of this scaffold, drug discovery teams can efficiently explore novel chemical space, significantly enhancing the probability of identifying promising hit and lead compounds for a wide range of biological targets.

References

  • Darsaraee, M. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Vittorio, S., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • SpiroChem.
  • Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Patterson, A. W., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Journal of Organic Chemistry.
  • PubChem. 2,8-diazaspiro[5.5]undecan-1-one.
  • Organic Chemistry Portal.

Sources

Application Notes & Protocols: High-Throughput Library Synthesis Utilizing the 2,8-Diazaspiro[5.5]undecan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. A significant shift away from flat, sp²-rich aromatic structures towards more three-dimensional (3D), sp³-rich molecular frameworks has been a key strategy in this endeavor.[1][2] Spirocycles, compounds in which two rings are joined by a single common atom, are exemplary of this design philosophy.[1][3] Their inherent structural rigidity and 3D topology offer a distinct advantage, allowing for a more precise spatial arrangement of functional groups to interact with biological targets.[2][4] This often leads to improved potency, selectivity, and superior physicochemical properties such as increased aqueous solubility and better metabolic stability.[2][4]

The 2,8-diazaspiro[5.5]undecan-1-one scaffold is a particularly compelling core structure for library synthesis. It possesses a rigid bicyclic system, multiple points for diversification (two secondary amines and a ketone), and a favorable profile for creating molecules with drug-like properties.[5] Derivatives of related diazaspirocycles have shown potent activity as kinase inhibitors and dual-target ligands, highlighting the therapeutic potential of this structural class.[6][7][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the core scaffold and its subsequent elaboration into diverse chemical libraries using both solution-phase and solid-phase methodologies. We will focus on robust and versatile reactions, such as multi-component reactions (MCRs), to maximize chemical space exploration efficiently.

Part 1: Synthesis of the Core Scaffold

The efficient construction of the 2,8-diazaspiro[5.5]undecan-1-one core is the foundational step for any library synthesis campaign. While numerous methods exist for spirocycle synthesis, a robust and scalable approach is required.[9][10] The following protocol outlines a plausible synthetic route based on established chemical transformations, designed for accessibility and high yield.

Workflow for Scaffold Synthesis

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection A N-Boc-4-piperidone C Intermediate A (Keto-ester) A->C Base (e.g., NaOEt) B Ethyl Acrylate B->C E Intermediate B (Piperidin-4-amine ester) C->E Reductive Agent (e.g., NaBH3CN) D Ammonia D->E F Intermediate C (N-Boc-2,8-diazaspiro[5.5]undecan-1-one) E->F Heat / Base G Core Scaffold (2,8-Diazaspiro[5.5]undecan-1-one) F->G Acid (e.g., TFA)

Caption: Proposed workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 2,8-Diazaspiro[5.5]undecan-1-one
  • Principle: This four-step sequence involves an initial Michael addition to form a key keto-ester, followed by a reductive amination to introduce the second nitrogen atom. Subsequent intramolecular lactamization affords the protected spirocycle, which is then deprotected to yield the final scaffold.

  • Materials: N-Boc-4-piperidone, Ethyl acrylate, Sodium ethoxide (NaOEt), Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Ethanol (EtOH), Methanol (MeOH), Diethyl ether.

  • Procedure:

    • Step 1: Michael Addition. To a solution of N-Boc-4-piperidone (1.0 eq) in dry EtOH, add sodium ethoxide (1.1 eq) at 0°C. Stir for 15 minutes, then add ethyl acrylate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the resulting keto-ester intermediate via column chromatography.

    • Step 2: Reductive Amination. Dissolve the intermediate from Step 1 (1.0 eq) in MeOH. Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 48 hours. Concentrate the mixture under reduced pressure and purify the resulting amino-ester by chromatography.

    • Step 3: Intramolecular Cyclization. Dissolve the amino-ester from Step 2 (1.0 eq) in a high-boiling point solvent such as toluene. Add a catalytic amount of a non-nucleophilic base (e.g., DBU) and heat to reflux for 12-18 hours, monitoring by TLC or LC-MS. Cool to room temperature and purify the N-Boc protected spirocycle.

    • Step 4: Deprotection. Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM. Add TFA (10 eq) and stir at room temperature for 4 hours. Concentrate under reduced pressure, and triturate with diethyl ether to precipitate the TFA salt of the final 2,8-diazaspiro[5.5]undecan-1-one scaffold.

  • Characterization: The structure of the final scaffold and all intermediates should be confirmed using standard analytical techniques.

Analytical TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity.[11]
FT-IR Spectroscopy Identifies key functional groups (e.g., C=O stretch of the lactam, N-H bends).[12]
LC-MS Assesses the purity of the final compound and intermediates.[11]
  • Troubleshooting:

    • Low yield in Step 1: Ensure anhydrous conditions and proper temperature control.

    • Incomplete reaction in Step 3: Increase reaction time or temperature; consider a stronger base.

    • Difficult purification: Employ alternative chromatography techniques (e.g., reverse-phase) or crystallization.

Part 2: Library Diversification Strategies

The synthesized scaffold is primed for diversification. The two secondary amines serve as excellent handles for introducing a wide range of substituents, enabling the exploration of vast chemical space.

A. Solution-Phase Parallel Synthesis

For generating smaller, focused libraries, solution-phase parallel synthesis is highly effective. Standard reactions like N-acylation can be performed in parallel arrays.

Protocol 2: Library Synthesis via Parallel N-Acylation
  • Principle: The secondary amines of the scaffold are acylated using a diverse set of commercially available acid chlorides or carboxylic acids (with a coupling agent) in a parallel format.

  • Materials: 2,8-Diazaspiro[5.5]undecan-1-one scaffold, a library of diverse acid chlorides (R-COCl), Triethylamine (TEA), DCM, 96-well reaction block.

  • Procedure:

    • Prepare a stock solution of the scaffold in DCM.

    • Prepare stock solutions of diverse acid chlorides in DCM.

    • In each well of a 96-well reaction block, add the scaffold solution (1.0 eq) and TEA (2.2 eq).

    • Add a different acid chloride solution (2.1 eq) to each well.

    • Seal the block and agitate at room temperature for 16 hours.

    • Quench the reactions by adding water. The product can be purified using parallel liquid-liquid extraction or solid-phase extraction (SPE) cartridges.

    • Analyze the purity and confirm the identity of each library member using high-throughput LC-MS.

B. Multi-Component Reactions (MCRs) for Rapid Diversification

MCRs are powerful tools in combinatorial chemistry, allowing the formation of complex molecules from three or more starting materials in a single step.[13][14] The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for diversifying amine-containing scaffolds.[15][16][17]

Ugi Reaction for Library Synthesis

Scaffold Scaffold (Amine) Reaction Ugi-4CR (One-Pot) Scaffold->Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R2-NC) Isocyanide->Reaction Acid Carboxylic Acid (R3-COOH) Acid->Reaction Product Diverse Library Member Reaction->Product

Caption: The Ugi four-component reaction (Ugi-4CR) concept.

Protocol 3: Library Diversification using the Ugi-4CR
  • Principle: The scaffold acts as the amine component in a reaction with an aldehyde, an isocyanide, and a carboxylic acid. By varying each of these three inputs, a vast and highly complex library can be generated rapidly.[17]

  • Materials: Scaffold, libraries of diverse aldehydes, isocyanides, and carboxylic acids, Methanol (MeOH).

  • Procedure:

    • To an array of reaction vials, add the scaffold (1.0 eq), an aldehyde (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) in MeOH.

    • Seal the vials and stir at room temperature for 48-72 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, concentrate the solvent. The resulting products are often pure enough for initial screening, or they can be purified by parallel HPLC.

  • Causality: The Ugi reaction is favored in polar protic solvents like methanol, which facilitate the initial imine formation and stabilize the key nitrilium intermediate.[17] This one-pot process is highly atom-economical and avoids lengthy purification steps between reactions, making it ideal for library synthesis.[13]

C. Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis (SPS) is the gold standard for producing large combinatorial libraries.[18] Its main advantages include the use of excess reagents to drive reactions to completion and simplified purification by simple filtration and washing of the resin-bound compound.[19][20]

Workflow for Solid-Phase Library Synthesis

Resin Solid Support (e.g., Wang Resin) Linker Linker Activation Resin->Linker 1. Load Linker Scaffold Scaffold Attachment (via N-8) Linker->Scaffold 2. Couple Scaffold Diversify1 Diversification at N-2 (e.g., Acylation) Scaffold->Diversify1 3. Add R1 Diversify2 Further Modification (Optional) Diversify1->Diversify2 4. Add R2 Cleavage Cleavage from Resin (e.g., TFA) Diversify2->Cleavage 5. Cleave Product Purified Library Member Cleavage->Product

Caption: General workflow for solid-phase synthesis of a diversified library.

Protocol 4: Solid-Phase Library Synthesis
  • Principle: The scaffold is anchored to a solid support (resin) through one of its nitrogen atoms. The remaining reactive sites are then used for diversification. Finally, the molecule is cleaved from the resin to yield the purified product.

  • Materials: Rink Amide or Wang resin, scaffold with N-8 protected and N-2 containing an Fmoc group, Piperidine in DMF (20%), diverse building blocks (e.g., carboxylic acids), coupling reagents (HBTU, DIPEA), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Procedure:

    • Resin Swelling: Swell the resin in a suitable solvent like DCM or DMF in a solid-phase reaction vessel.[19]

    • Scaffold Loading: Couple the appropriately protected scaffold building block to the resin using standard peptide coupling conditions (e.g., HBTU/DIPEA). Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.

    • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from N-2, liberating the amine for diversification. Wash the resin again.

    • Diversification: Add a solution of the first building block (e.g., a carboxylic acid, 3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 4-6 hours. Wash the resin. This step can be repeated to add more diversity elements.

    • Cleavage: After the final diversification step, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to release the final compound into solution.

    • Isolation: Filter the resin and collect the filtrate. Precipitate the product with cold diethyl ether, centrifuge, and decant the solvent. The purified library members can then be lyophilized.

  • Trustworthiness: Each step in SPS is designed to be driven to completion by using excess reagents.[20] The purification is simplified to filtration and washing, which removes unreacted reagents and byproducts, ensuring a high purity of the final cleaved product.[18] Monitoring can be performed using qualitative tests (e.g., Kaiser test for free amines) on small resin samples.

Conclusion

The 2,8-diazaspiro[5.5]undecan-1-one scaffold represents a valuable starting point for the construction of innovative, 3D-rich compound libraries. Its structural features are well-suited for modern drug discovery campaigns that prioritize exploration of novel chemical space. By employing robust synthetic protocols and leveraging the power of both parallel synthesis and advanced techniques like multi-component and solid-phase reactions, researchers can efficiently generate large, diverse libraries. The methodologies outlined in this guide provide a validated framework for unlocking the therapeutic potential of this promising scaffold, enabling the discovery of next-generation drug candidates.

References

  • Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles. Benchchem.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. PMC - NIH.
  • Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube.
  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics.
  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed.
  • Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Figshare.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL™.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • The Use of Spirocyclic Scaffolds in Drug Discovery.
  • Solid Phase Synthesis. SpiroChem.
  • Analysis and screening of combinatorial libraries using mass spectrometry.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Spiro Library. ChemDiv.
  • Spiro-, Poly- and Bicyclic Screening Compound Library. Life Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,8-Diazaspiro[5.5]undecan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this valuable spirocyclic scaffold. As a senior application scientist, I will provide field-proven insights and evidence-based solutions to common experimental hurdles. This is not a rigid template but a dynamic resource that explains the "why" behind the "how," ensuring a deeper understanding of the reaction intricacies.

Introduction to the Synthesis and its Challenges

2,8-Diazaspiro[5.5]undecan-1-one is a key heterocyclic motif in medicinal chemistry, often serving as a rigid scaffold for the development of novel therapeutics. Its synthesis, however, can be fraught with challenges, leading to frustratingly low yields. The formation of the spirocyclic core and the amide bond are critical steps that can be influenced by a multitude of factors, from reagent quality to subtle variations in reaction conditions. This guide will dissect these challenges and provide a logical framework for troubleshooting.

Common Troubleshooting Scenarios (Question & Answer Format)

Reagent and Starting Material Integrity

Question 1: My reaction is not proceeding to completion, or I'm observing a complex mixture of byproducts. How can I be sure my starting materials are not the issue?

Answer: The purity and reactivity of your starting materials are paramount. Here's a systematic approach to validate them:

  • Full Characterization: Do not rely solely on the label of a commercial reagent. Perform your own characterization (¹H NMR, ¹³C NMR, and LC-MS) to confirm the identity and purity of your starting materials.

  • Moisture Sensitivity: Many reagents used in amide synthesis, such as coupling agents and their activated esters, are highly sensitive to moisture.[1] Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket). Dry your glassware thoroughly in an oven and cool it under a stream of inert gas.

  • Amine Salt Formation: If your amine starting material is a hydrochloride salt, the free amine required for the nucleophilic attack will not be readily available.[1] It is crucial to neutralize the salt to the free base before the reaction. This can be achieved by a simple work-up with a mild base like sodium bicarbonate or by using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) in the reaction mixture.

  • Reactivity of Coupling Agents: The effectiveness of peptide coupling reagents (e.g., HATU, HBTU, EDC) can degrade over time, especially with improper storage. If you suspect your coupling reagent is the culprit, test it in a simple, well-established amide bond formation reaction with a model system to verify its activity.

Reaction Conditions and Optimization

Question 2: I'm consistently obtaining low yields despite using high-purity starting materials. What reaction parameters should I investigate?

Answer: Fine-tuning your reaction conditions is often the key to unlocking higher yields. Consider the following parameters:

  • Solvent Choice: The polarity and aprotic nature of the solvent can significantly impact the reaction rate and side reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for amide bond formation. A systematic screen of aprotic solvents with varying polarities can be beneficial.

  • Temperature Control: While some reactions require heating to overcome activation barriers, excessive heat can lead to decomposition of reagents or products. Conversely, some steps, particularly those involving highly reactive intermediates, may benefit from being run at lower temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.

  • Stoichiometry and Order of Addition: The stoichiometry of your reagents is critical. A slight excess of the coupling agent and the amine is often used to drive the reaction to completion. The order of addition also matters. Typically, the carboxylic acid is activated with the coupling reagent first, followed by the addition of the amine.

  • pH of the Reaction Mixture: The pH of the reaction medium can influence the nucleophilicity of the amine and the stability of the activated acid. For reactions involving free amines, maintaining a slightly basic environment is generally favorable.

ParameterRecommended Starting PointTroubleshooting VariationRationale
Solvent Anhydrous DCM or DMFScreen aprotic solvents (e.g., THF, Acetonitrile)Solvent polarity can influence reaction kinetics and solubility of intermediates.
Temperature Room Temperature0 °C to refluxLower temperatures can reduce side reactions; higher temperatures may be needed for less reactive substrates.
Base 2-3 equivalents of DIPEA or Et₃NScreen other non-nucleophilic bases (e.g., N-methylmorpholine)The choice of base can impact the rate of deprotonation and minimize side reactions.
Coupling Agent 1.1 - 1.5 equivalents of HATU or HBTUScreen other coupling agents (e.g., EDC/HOBt, T3P)Different coupling agents have varying efficiencies depending on the substrates.
Side Reactions and Byproduct Formation

Question 3: I've identified a major byproduct in my reaction mixture. What are the likely side reactions and how can I suppress them?

Answer: Understanding potential side reactions is crucial for targeted troubleshooting. In the synthesis of 2,8-diazaspiro[5.5]undecan-1-one, common side reactions include:

  • Enamine Formation: Deprotonation of an iminium ion intermediate can lead to the formation of an enamine, which is a common side reaction in reactions involving iminium ions.[2] This can be minimized by controlling the basicity of the reaction medium and using milder reaction conditions.

  • Racemization: If your starting materials are chiral, the use of strong bases or high temperatures can lead to epimerization at stereocenters. Using a non-nucleophilic base and keeping the reaction temperature as low as possible can help preserve stereochemical integrity.

  • Polymerization: In some cases, intermolecular reactions can lead to the formation of oligomers or polymers, especially at higher concentrations. Running the reaction at a higher dilution may favor the desired intramolecular cyclization.

Experimental Protocols: A Generalized Synthetic Approach

While the specific synthetic route to 2,8-diazaspiro[5.5]undecan-1-one can vary, a common strategy involves the formation of a key intermediate followed by a cyclization step. Below is a generalized, step-by-step protocol that can be adapted and optimized.

Step 1: Synthesis of the Acyclic Precursor

This step typically involves the coupling of two fragments to assemble the carbon-nitrogen backbone of the final molecule.

  • Acid Activation: To a solution of the carboxylic acid component (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of the amine component (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the acyclic precursor.

Step 2: Intramolecular Cyclization to Form the Spirocyclic Amide

This is the critical ring-forming step.

  • Deprotection (if necessary): If one of the amine groups is protected, it must be deprotected prior to cyclization. The choice of deprotection conditions will depend on the protecting group used.

  • Cyclization: The cyclization to form the lactam can be achieved under various conditions, often promoted by heat or a catalyst. A common method is to heat the deprotected precursor in a high-boiling point solvent (e.g., toluene, xylene) with a catalytic amount of acid or base.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude 2,8-diazaspiro[5.5]undecan-1-one by column chromatography or recrystallization.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Potential Solutions Problem Low Yield of 2,8-Diazaspiro[5.5]undecan-1-one Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Problem->Analysis NoReaction No Reaction / Incomplete Conversion Analysis->NoReaction Byproducts Significant Byproduct Formation Analysis->Byproducts LowYield Low Yield of Desired Product Analysis->LowYield Reagents Verify Starting Material Purity & Reactivity NoReaction->Reagents SideReactions Identify & Suppress Side Reactions Byproducts->SideReactions Conditions Optimize Reaction Conditions LowYield->Conditions Sol_Reagents Recrystallize/Repurify Starting Materials Use Fresh Anhydrous Solvents Neutralize Amine Salts Reagents->Sol_Reagents Sol_Conditions Screen Solvents & Temperatures Adjust Stoichiometry & Order of Addition Optimize Base & Coupling Agent Conditions->Sol_Conditions Sol_SideReactions Modify pH Use Milder Conditions Adjust Concentration SideReactions->Sol_SideReactions

Caption: A logical workflow for troubleshooting low yields.

Visualizing a General Synthetic Pathway

SyntheticPathway cluster_starting Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Acid Carboxylic Acid Fragment Coupling Amide Coupling (e.g., HATU, DIPEA, DCM) Acid->Coupling Amine Amine Fragment Amine->Coupling Deprotection Deprotection (if needed) Coupling->Deprotection Cyclization Intramolecular Cyclization (e.g., Heat, Toluene) Deprotection->Cyclization Product 2,8-Diazaspiro[5.5]undecan-1-one Cyclization->Product

Caption: A generalized synthetic pathway to the target molecule.

Conclusion

Troubleshooting low yields in the synthesis of 2,8-diazaspiro[5.5]undecan-1-one requires a systematic and logical approach. By carefully considering the integrity of your starting materials, optimizing reaction conditions, and understanding potential side reactions, you can significantly improve the efficiency of your synthesis. This guide provides a framework for this process, empowering you to diagnose and solve the challenges you may encounter in the laboratory.

References

  • Zhu, J., Quirion, J. C., & Husson, H. P. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Various Authors. (2021). Synthesis of Amides. Chemistry LibreTexts. [Link]

  • Various Authors. (2020). Synthetic route to a spirocyclic amide. Chemistry Stack Exchange. [Link]

  • Various Authors. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Various Authors. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. [Link]

  • Various Authors. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Diazaspiro Undecanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of diazaspiro undecanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these complex scaffolds. As a privileged structure in medicinal chemistry, the diazaspiro undecanone core offers a unique three-dimensional architecture, but its construction is often accompanied by competing reaction pathways that can diminish yields and complicate purification.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic strategy and achieve your target compounds with higher purity and efficiency.

Core Synthesis Overview: A Representative Pathway

A common strategy for constructing a 1,8-diazaspiro[5.5]undecanone scaffold involves the intramolecular cyclization of a functionalized piperidine precursor. The workflow below illustrates a typical sequence, which serves as a foundation for discussing potential side reactions.

G A Step 1: N-Boc Protection of Piperidone Derivative B Step 2: Reductive Amination or other C-N bond formation A->B C Step 3: Acryloylation of Secondary Amine B->C D Step 4: Intramolecular Aza-Michael Addition C->D E Step 5: Boc Deprotection (if required) D->E F Final Product: 1,8-Diazaspiro[5.5]undecanone E->F

Caption: General workflow for diazaspiro undecanone synthesis.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, linking observable problems to their underlying chemical causes and providing actionable solutions.

Q1: My intramolecular aza-Michael addition (Step 4) is sluggish and fails to go to completion, leaving significant starting material. What's wrong?

A1: This is a common issue related to substrate reactivity and reaction conditions. The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system.[3][4] Its success is highly dependent on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

Underlying Causes & Troubleshooting Steps:

  • Insufficient Basicity/Nucleophilicity: The secondary amine might not be nucleophilic enough to initiate the addition efficiently.

    • Solution: While strong bases can cause unwanted side reactions, a catalytic amount of a non-nucleophilic organic base (e.g., DBU, DIPEA) can facilitate the reaction by increasing the effective nucleophilicity of the amine without causing deprotonation elsewhere.

  • Steric Hindrance: Bulky substituents near the reacting amine or on the Michael acceptor can sterically impede the required approach for bond formation.

    • Solution: Consider increasing the reaction temperature to overcome the activation energy barrier. A switch to a less sterically demanding protecting group earlier in the synthesis might also be necessary.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction.

    • Solution: Screen a variety of solvents. Aprotic polar solvents like DMF or DMSO can often accelerate this type of reaction compared to less polar solvents like THF or Dichloromethane. In some cases, aqueous solutions or polyethylene glycol (PEG) have been shown to be effective.[5]

  • Reversible Reaction: The intramolecular cyclization may be reversible.

    • Solution: Ensure the reaction is monitored over a sufficient time course. Sometimes, these reactions require extended periods (24-48 hours) to reach equilibrium with a high product ratio. Running the reaction at a slightly lower temperature for a longer duration can sometimes favor the thermodynamically more stable cyclized product.

Q2: After acidic Boc deprotection (Step 5), my LC-MS shows the expected product mass, but also a significant peak at [M+57]+. What is this byproduct?

A2: The [M+57] peak corresponds to the tert-butylation of your final product. This is a classic side reaction during the cleavage of tert-butyloxycarbonyl (Boc) protecting groups with strong acids like trifluoroacetic acid (TFA) or HCl.[6]

Mechanism of Side Reaction: The acid-catalyzed removal of the Boc group generates a relatively stable tert-butyl cation intermediate. If your diazaspiro undecanone product contains other nucleophilic sites (such as an indole ring, a free amine, or even an activated aromatic ring), this cation can act as an electrophile in a Friedel-Crafts-type alkylation reaction.

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway A Boc-Protected Amine B Desired Free Amine A->B + H+ D tert-Butyl Cation (from Boc cleavage) A->D generates C CO2 + Isobutylene F Alkylated Byproduct [M+57] D->F + Nu: E Nucleophilic Site on Product (Nu:)

Caption: Competing pathways during acidic Boc deprotection.

Preventative Measures:

  • Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture that can trap the tert-butyl cation before it reacts with your product.

    • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices. A typical deprotection cocktail is 95:2.5:2.5 TFA:Water:TIS.

  • Modify Deprotection Conditions: Using HCl in methanol or ethyl acetate can sometimes minimize this side reaction compared to neat TFA, as the solvent can act as a competing nucleophile.[6]

  • Alternative Protecting Groups: If t-butylation remains a persistent issue, consider using an alternative acid-labile protecting group that does not generate a reactive carbocation, or switch to an orthogonally-cleavable group like Cbz or Fmoc.[7][8]

Q3: In a synthesis starting from an α-aminonitrile (Strecker reaction intermediate), I am observing byproducts related to the loss of HCN. How can I prevent this?

A3: You are likely observing the formation of an enamine via deprotonation of an iminium ion intermediate. This is a known side reaction in the generation of imines or iminium ions from α-aminonitriles, which are key intermediates in some routes to spiro-piperidines.[9]

Mechanism and Solution:

The desired pathway involves the loss of cyanide to form a reactive iminium ion, which then undergoes intramolecular nucleophilic attack to form the spirocyclic system. However, if a proton on the carbon alpha to the iminium ion is accessible and the conditions are sufficiently basic, a competing E2-like elimination can occur to form an enamine, which is often an undesired and stable byproduct.

  • Control of Basicity: Ensure that no excess strong base is present during the iminium ion formation step. The reaction should be run under neutral or slightly acidic conditions to favor the iminium ion and disfavor deprotonation.

  • Choice of Reagents: The choice of reagent to facilitate cyanide loss is critical. Lewis acids (e.g., Ag+, Cu+) can coordinate to the nitrile, promoting its departure without introducing a strong base.

  • Reaction Temperature: Keep the reaction temperature as low as reasonably possible. Higher temperatures can provide the activation energy needed for the elimination pathway.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final diazaspiro undecanone compounds? A: Purification strategies depend on the physical properties of your compound.

  • Column Chromatography: This is the most versatile method for separating the desired product from starting materials and side products. A gradient elution from a non-polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent peak tailing for basic amine compounds.

  • Recrystallization: If your product is a stable, crystalline solid, recrystallization is an excellent method for achieving high purity on a larger scale.

  • Preparative HPLC: For difficult separations or to achieve very high purity (>99%), reverse-phase preparative HPLC is a powerful option.

Q: My reaction is sensitive to air and moisture. What are the essential precautions? A: Many reagents used in heterocyclic synthesis, such as organometallics, hydrides, and some catalysts, are sensitive to air and moisture.

  • Solvent Purity: Always use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Reagent Handling: Ensure all reagents are of high purity and handled under inert conditions if they are known to be air-sensitive.

Q: How does the choice of protecting group on the piperidine nitrogen affect the cyclization step? A: The protecting group has a significant electronic and steric influence.

  • Electron-Withdrawing Groups (e.g., Boc, Cbz): These groups decrease the nucleophilicity of the nitrogen they are attached to. This is often desired to prevent side reactions at that nitrogen earlier in the synthesis. However, for a step like an aza-Michael addition where that nitrogen is the nucleophile, the protecting group must be removed first.

  • Electron-Donating Groups (e.g., Benzyl, PMB): These groups maintain or slightly increase the nucleophilicity of the nitrogen, but can participate in side reactions. They are typically removed under reductive conditions (e.g., catalytic hydrogenation).

Data Summary: Optimizing Reaction Parameters

The following table summarizes key experimental parameters and their impact on minimizing common side reactions.

Observed ProblemPotential Side ReactionParameter to AdjustRecommended Action
Low DiastereoselectivityNon-selective transition stateSolvent, TemperatureScreen solvents of varying polarity (e.g., Toluene vs. THF vs. Acetonitrile). Run at lower temperatures.
Incomplete CyclizationReversible or slow reactionCatalyst, TemperatureAdd a catalytic amount of a suitable base/acid. Increase temperature or reaction time.[5]
Product AlkylationCationic alkylationReagentsAdd a cation scavenger (e.g., anisole, TIS) during acidic deprotection.[6][8]
Elimination ByproductEnamine formationpH, TemperatureMaintain neutral or slightly acidic conditions; avoid excess base. Keep reaction temperature low.[9]

Experimental Protocol: Synthesis of a Boc-Protected 1,8-Diazaspiro[5.5]undecan-2-one via Intramolecular Aza-Michael Addition

This protocol provides a detailed methodology for the key cyclization step. CRITICAL: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (N₂ or Ar).

Materials:

  • N-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylamide (Precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylamide precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous THF (approx. 0.1 M concentration).

  • Initiation: Cool the solution to 0 °C using an ice bath. CRITICAL STEP: Add potassium tert-butoxide (KOtBu) (0.2 eq) portion-wise over 5 minutes. The use of a sub-stoichiometric amount of a strong, non-nucleophilic base is key to initiating the reaction without promoting hydrolysis or other side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 1-(tert-butoxycarbonyl)-1,8-diazaspiro[5.5]undecan-2-one.

References
  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem. Available at:

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. Available at: [9]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [7]

  • BenchChem. (2025). Technical Support Center: Purification of 6,7-Diazaspiro[4.5]decane Intermediates. BenchChem. Available at:

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [6]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [8]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Available at: [4]

  • Scribd. (n.d.). Aza-Michael Reaction Insights. Scribd. Available at: [5]

  • bepls. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Available at: [1]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [10]

  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem. Available at:

  • PubMed Central. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC. Available at: [2]

  • Wikipedia. (n.d.). Michael Addition - Common Conditions. Wikipedia. Available at: [3]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [11]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Coupling with Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig C-N coupling reactions involving spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet crucial, class of substrates. Spirocyclic amines are prevalent motifs in modern drug discovery, but their inherent steric bulk and unique conformational properties often demand a more nuanced approach to reaction optimization than standard acyclic or monocyclic amines.

This resource provides in-depth troubleshooting advice, systematic optimization strategies, and validated protocols grounded in mechanistic principles.

Section 1: Troubleshooting Common Reaction Failures

This section addresses the most frequent issues observed during the coupling of spirocyclic amines. Each problem is followed by a diagnostic workflow and recommended solutions.

Issue 1: Low to No Conversion of Starting Materials

This is the most common failure mode, where analysis (TLC, LC-MS) shows predominantly unreacted aryl halide and/or amine.

Potential Causes & Recommended Solutions:

  • Inefficient Catalyst Activation or Decomposition: The active L-Pd(0) species may not be forming efficiently or is decomposing prematurely.

    • Solution: Switch from traditional palladium sources like Pd(OAc)₂ to modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3). These precatalysts are designed for clean and rapid generation of the active catalyst upon exposure to a base, leading to more reproducible results.[1]

  • Suboptimal Ligand Choice: Spirocyclic amines are sterically demanding. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents amine coordination.

    • Solution: For sterically hindered secondary amines, ligands like RuPhos and XPhos are excellent starting points. If these fail, consider even bulkier dialkylbiaryl phosphine ligands like tBuXPhos or BrettPhos , which are known to accelerate couplings of challenging substrates.[2]

  • Incorrect Base Selection: The base's strength and solubility are critical. An overly strong base can degrade sensitive functional groups, while an insoluble or weak base may not effectively deprotonate the amine-palladium complex.[3][4]

    • Solution: Start with a strong, non-nucleophilic base like NaOtBu or LHMDS.[3] If substrate stability is a concern, switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but you may need to increase the reaction temperature to compensate for the lower reactivity.[3]

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides and require more active catalytic systems.[1]

    • Solution: For aryl chlorides, the use of bulky, electron-rich phosphine ligands is almost always necessary. If feasible, switching the electrophile to the corresponding aryl bromide can dramatically improve reaction success.

Issue 2: Significant Side Product Formation

The desired product is formed, but is contaminated with byproducts such as hydrodehalogenation of the aryl halide or homocoupling.

Potential Causes & Recommended Solutions:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is often competitive with the desired C-N coupling.

    • Solution: This side reaction can be minimized by choosing a ligand that promotes faster C-N reductive elimination.[5] Switching to a bulkier ligand or a different solvent (e.g., from toluene to dioxane) can sometimes alter the reaction pathway in favor of the desired product. Also, ensure the amine is of high purity, as impurities can sometimes facilitate this pathway.

  • Aryl Halide Homocoupling: Dimerization of the aryl starting material.

    • Solution: This issue is often linked to catalyst decomposition or suboptimal catalyst/ligand ratios. Decreasing the reaction temperature or slightly lowering the catalyst loading can sometimes mitigate this problem.

Section 2: The Optimization Matrix: A Systematic Guide

A successful Buchwald-Hartwig amination relies on the synergistic interplay of four key parameters: Catalyst/Ligand, Base, Solvent, and Temperature. Use the following guide to systematically optimize your reaction.

A. The Catalyst System: Palladium Precatalyst & Ligand

The choice of ligand is the most critical factor for coupling sterically hindered spirocyclic amines.[6] The ligand stabilizes the palladium center, facilitates oxidative addition, and critically, promotes the rate-limiting reductive elimination step.

Table 1: Ligand Selection Guide for Spirocyclic Amines

LigandStructure (Biaryl Phosphine)Key Features & Application Notes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylWorkhorse Ligand: Excellent general-purpose ligand for secondary amines. Good balance of steric bulk and activity.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly Active: Often provides higher turnover numbers and rates for hindered substrates compared to XPhos.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylVery Bulky: Specifically designed for challenging couplings, including primary and secondary amines with sterically demanding partners.[6]
tBuXPhos 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenylElectron-Rich & Bulky: Effective for coupling aryl chlorides and substrates prone to side reactions.

Workflow Diagram: Catalyst & Ligand Selection

G cluster_start Starting Point cluster_screen Primary Screen cluster_eval Evaluation cluster_outcome Outcome cluster_optimize Optimization Path start Substrates: Aryl-X + Spirocyclic Amine precatalyst Choose Precatalyst: XPhos Pd G3 or RuPhos Pd G3 (2 mol%) start->precatalyst base Choose Base: NaOtBu (1.4 eq) precatalyst->base solvent Choose Solvent: Toluene or Dioxane (0.2 M) base->solvent temp Set Temperature: 100 °C solvent->temp eval Analyze Reaction (LC-MS, 1-4h) temp->eval success High Conversion >80% eval->success Success stalled Partial Conversion 10-80% eval->stalled Stalled no_rxn No Reaction <10% eval->no_rxn Failure optimize_ligand Screen Bulkier Ligands: BrettPhos or tBuXPhos stalled->optimize_ligand optimize_temp Increase Temperature: 110-120 °C stalled->optimize_temp Try first no_rxn->optimize_ligand optimize_base Screen Weaker Base if SM degrades: K3PO4 no_rxn->optimize_base If decomposition observed

Caption: A decision workflow for initial catalyst screening.

B. The Base: Identity, Strength, and Stoichiometry

The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[7]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common choices and are highly effective.[3] However, they can promote side reactions with sensitive functional groups like esters or nitro groups.[6]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but often require higher reaction temperatures or longer reaction times.[3] The physical properties of these bases matter; grinding them to a fine powder before use can improve consistency by increasing the surface area.[3]

  • Soluble Organic Bases (DBU, MTBD): These can be useful in specific cases, particularly for microwave reactions or when substrate solubility is a major issue.[3] However, they can sometimes inhibit the catalyst at high concentrations.[8]

C. The Solvent: Polarity and Coordination

The solvent must dissolve the reactants and catalyst system while remaining inert.

  • Aromatic Solvents (Toluene, Xylenes): Excellent general-purpose solvents. Toluene is the most common starting point.

  • Ethereal Solvents (Dioxane, THF, CPME): These are also widely used. Dioxane can sometimes provide better results than toluene, especially for challenging couplings.

  • Alcohol Solvents (t-Amyl alcohol, n-Butanol): Can be beneficial in certain cases but should be used with caution as they can participate in side reactions.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[3]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: My reaction is clean but stalls at 50% conversion. What should I do?

    • A1: This often points to catalyst deactivation or product inhibition. First, try increasing the catalyst loading from 2 mol% to 3-4 mol%. If that doesn't work, screen a different, potentially more robust ligand system (e.g., switch from XPhos to RuPhos or BrettPhos).

  • Q2: I am using an aryl iodide, and the reaction is sluggish. I thought iodides were more reactive?

    • A2: While oxidative addition is faster with aryl iodides, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming unreactive palladium iodide dimers.[3][6] Paradoxically, aryl bromides are often better substrates for Buchwald-Hartwig aminations.[3] If you are using an aryl iodide, using a bidentate ligand like BINAP or switching to a solvent like dioxane can sometimes help mitigate this inhibition.[9]

  • Q3: How critical is it to maintain an inert atmosphere?

    • A3: It is absolutely critical. While modern precatalysts are air-stable solids, the active L-Pd(0) species generated in situ is highly sensitive to oxygen. All reactions must be assembled under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents and standard Schlenk techniques.

  • Q4: Can I use a Pd(II) source like Pd(OAc)₂ instead of a precatalyst?

    • A4: You can, but it is often less reliable. Pd(II) sources require an in situ reduction to the active Pd(0) state, a step that can be inefficient and lead to the formation of palladium black (inactive Pd).[3][6] Modern palladacycle precatalysts bypass this unreliable step, leading to more consistent and cleaner reactions.[1]

Section 4: Standardized Protocols

Protocol 1: General Screening Protocol for Spirocyclic Amine Coupling

This protocol is a robust starting point for a new aryl halide/spirocyclic amine combination.

  • Preparation: In a glovebox, add the aryl halide (0.5 mmol, 1.0 equiv), the palladacycle precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 2 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv) to an oven-dried 4 mL vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the spirocyclic amine (0.6 mmol, 1.2 equiv). If the amine is a solid, it can be added with the other solids in step 1.

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL, 0.2 M) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum heating block set to 100 °C.

  • Stirring & Monitoring: Stir the reaction vigorously for 1-24 hours. Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench by adding a saturated aqueous solution of NH₄Cl (5 mL). Separate the layers, extract the aqueous layer with ethyl acetate (2 x 10 mL), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.

Catalytic Cycle Diagram

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A L-Pd(0) Active Catalyst B Oxidative Addition C L-Pd(II)(Ar)(X) A->C Ar-X D Amine Coordination & Deprotonation (Base) E L-Pd(II)(Ar)(NR'R'') C->E HNR'R'' E->A F Reductive Elimination X_out HX + Base-H⁺ E->X_out G Ar-NR'R'' Product F->G

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 5: References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. (2020). Catalysis Science & Technology. Retrieved January 19, 2026, from [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2021). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 19, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. Retrieved January 19, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique purification challenges presented by this polar, spirocyclic lactam hydrochloride salt. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your purification workflows for the highest purity and yield.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring a spirocyclic core, a lactam functionality, and two amine groups (one of which is protonated as a hydrochloride salt), contributes to its high polarity and potential for complex impurity profiles. These characteristics often lead to difficulties in purification by standard methods. Common challenges include poor solubility in typical organic solvents, streaking on silica gel chromatography, and difficulty in achieving high crystalline order.

This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, step-by-step protocols.

Part 1: Troubleshooting Guide

This section is designed to address specific issues you may encounter during the purification of this compound.

Issue 1: Poor Solubility in Common Recrystallization Solvents

Question: I'm struggling to find a suitable single-solvent system for the recrystallization of my this compound. It's either insoluble or too soluble. What should I do?

Answer: This is a frequent challenge with highly polar hydrochloride salts. A single solvent that provides the ideal solubility profile (sparingly soluble at room temperature and highly soluble when hot) can be elusive.

Causality: The ionic nature of the hydrochloride salt and the polar lactam and secondary amine functionalities lead to strong intermolecular interactions, making it poorly soluble in non-polar organic solvents. Conversely, in highly polar protic solvents like methanol or water, its solubility may be too high to allow for efficient recovery upon cooling.

Solutions:

  • Two-Solvent Recrystallization: This is often the most effective approach.[3]

    • Principle: You dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated until it becomes clear again and allowed to cool slowly.

    • Recommended Solvent Systems to Screen:

      • Methanol / Ethyl Acetate

      • Methanol / Diethyl Ether

      • Ethanol / Isopropanol

      • Water / Acetone

      • Water / Isopropanol

  • Vapor Diffusion: For small quantities or when struggling with direct addition of an anti-solvent, vapor diffusion can yield high-quality crystals.

    • Principle: A solution of your compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container containing a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of your compound, gradually inducing crystallization.

Workflow for Two-Solvent Recrystallization:

G A Dissolve crude product in minimum hot 'good' solvent (e.g., Methanol) B Slowly add 'poor' solvent (e.g., Ethyl Acetate) until persistent turbidity A->B C Add a few drops of hot 'good' solvent to redissolve B->C D Allow to cool slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with cold 'poor' solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for Two-Solvent Recrystallization.

Issue 2: Streaking and Poor Separation in Normal-Phase Column Chromatography

Question: My compound streaks badly on silica gel TLC plates and I get poor separation during column chromatography. How can I improve this?

Answer: Streaking of basic compounds on acidic silica gel is a classic problem in chromatography.[4]

Causality: The free amine (in equilibrium with the hydrochloride salt) or even the hydrochloride salt itself can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel. This leads to tailing (streaking) of the peak and often results in poor recovery of the compound from the column.

Solutions:

  • Mobile Phase Modification:

    • Principle: Adding a small amount of a basic modifier to the mobile phase will neutralize the acidic sites on the silica gel, preventing strong interactions with your basic compound.[4]

    • Recommended Modifiers:

      • 0.5-2% Triethylamine (Et₃N) in your mobile phase (e.g., Dichloromethane/Methanol/Et₃N).

      • 0.5-2% Ammonia solution (e.g., a solution of 7N ammonia in methanol can be used as a stock to add to your mobile phase).

  • Alternative Stationary Phases:

    • Principle: Using a stationary phase that is not acidic will eliminate the problematic interactions.

    • Recommendations:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

      • Amine-functionalized silica: These columns have a basic surface and are excellent for purifying amines.[4]

  • Reversed-Phase Chromatography:

    • Principle: In reversed-phase chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. This is often a better choice for polar and water-soluble compounds like hydrochloride salts.

    • Typical Mobile Phases: Water/Acetonitrile or Water/Methanol gradients, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Decision Tree for Chromatographic Purification:

G Start Streaking on Silica TLC? Silica_Modifier Add Et3N or NH3 to mobile phase Start->Silica_Modifier Yes RP_Chrom Reversed-Phase (C18) with Water/Acetonitrile Start->RP_Chrom No, but polar Alternative_SP Use Alumina or Amine-functionalized Silica Silica_Modifier->Alternative_SP Still streaking Success Pure Compound Silica_Modifier->Success Alternative_SP->RP_Chrom Still poor separation Alternative_SP->Success RP_Chrom->Success Failure Still Poor Separation RP_Chrom->Failure

Caption: Decision tree for selecting a chromatographic method.

Issue 3: Presence of Non-Basic Impurities

Question: My purified hydrochloride salt is still contaminated with non-basic impurities from the synthesis. How can I remove these?

Answer: An acid-base extraction is a powerful technique to separate basic compounds from neutral or acidic impurities.[5][6][7][8][9]

Causality: The basicity of the amine groups in your compound allows for its selective transfer between an organic and an aqueous phase by controlling the pH.

Solution: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing the neutral impurities can be discarded (after ensuring your product is not present by TLC).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic (pH > 9). This will deprotonate your compound, making it less water-soluble.

  • Back-Extraction: Extract the now basic aqueous layer with an organic solvent. Your deprotonated, neutral compound will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., Methanol or Diethyl Ether) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt should precipitate out and can be collected by filtration.

Visual Representation of Acid-Base Extraction:

G Start Crude Mixture in Organic Solvent Acid_Wash Extract with 1M HCl Start->Acid_Wash Organic_Layer1 Organic Layer: Neutral Impurities Acid_Wash->Organic_Layer1 Aqueous_Layer1 Aqueous Layer: Product-HCl Acid_Wash->Aqueous_Layer1 Basify Add 1M NaOH to Aqueous Layer Aqueous_Layer1->Basify Back_Extract Extract with Organic Solvent Basify->Back_Extract Aqueous_Layer2 Aqueous Layer: Inorganic Salts Back_Extract->Aqueous_Layer2 Organic_Layer2 Organic Layer: Purified Free Base Back_Extract->Organic_Layer2 Salt_Formation Add HCl to form Hydrochloride Salt Organic_Layer2->Salt_Formation Final_Product Pure Product-HCl Salt_Formation->Final_Product

Caption: Workflow for purification by acid-base extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurity profile will depend on the synthetic route. However, common impurities in the synthesis of spirocyclic lactams can include:

  • Unreacted starting materials: Depending on the specific synthesis.

  • Partially reacted intermediates: Such as non-cyclized precursors.

  • Byproducts from side reactions: For example, products of over-alkylation or elimination.

  • Reagents and catalysts: From the synthesis and workup.

Q2: My compound appears as a persistent oil even after purification. How can I induce crystallization?

A2: Oils can be frustrating but often can be induced to crystallize.

  • Patience: Sometimes crystallization is slow. Allow the solution to stand undisturbed for an extended period.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

  • Seeding: If you have a small amount of crystalline material, add a single seed crystal to the solution.

  • Solvent Removal: Slowly evaporate the solvent. This increases the concentration and can promote crystallization.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • Chromatography: A single, sharp peak in HPLC (ideally using two different methods, e.g., reversed-phase and HILIC) is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR should show the expected signals with correct integrations and no significant impurity peaks.

  • Mass Spectrometry: LC-MS can confirm the molecular weight of your compound and help identify any impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: Is it possible to purify the free base of 2,8-Diazaspiro[5.5]undecan-1-one first and then convert it to the hydrochloride salt?

A4: Yes, this is often a very effective strategy. The free base is less polar than the hydrochloride salt and may be more amenable to purification by normal-phase chromatography on silica gel (without the need for basic modifiers). After purification of the free base, the hydrochloride salt can be formed cleanly as described in the acid-base extraction workflow.

Part 3: Experimental Protocols

Protocol 1: General Two-Solvent Recrystallization
  • Place the crude this compound in a clean Erlenmeyer flask with a magnetic stir bar.

  • Heat a suitable "good" solvent (e.g., methanol) to boiling.

  • Add the hot "good" solvent dropwise to the stirring crude material until it just dissolves.

  • While keeping the solution hot, add a "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable mobile phase on a silica gel TLC plate. A good starting point is a mixture of Dichloromethane and Methanol. If streaking is observed, add 1% Triethylamine to the mobile phase. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • University of Toronto. Recrystallization - Single Solvent. [Link]

  • University of California, Irvine. Acid-Base Extraction.1. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • PubChem. 2,8-Diazaspiro[5.5]undecane. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • Thailand Department of Medical Sciences. 3.3 COLUMN CHROMATOGRAPHY. [Link]

  • Jack Westin. Chromatography Basic Principles Involved In Separation Process. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • YouTube. Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. [Link]

  • PubChemLite. This compound (C9H16N2O). [Link]

  • ResearchGate. Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. [Link]

  • Chem-Net. 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride_Macklin试剂. [Link]

  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • American Laboratory. The Use of Micrometer-Sized Particles in Ultrahigh Pressure Liquid Chromatography. [Link]

  • SIELC Technologies. Separation of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Purification of Spiro Compound Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of spiro compound hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity for these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we commonly see in the field. We will delve into the nuances of impurity removal, drawing upon established analytical and purification techniques.

I. Understanding the Challenge: Why are Spiro Compound HCl Salts Prone to Impurities?

Spiro compounds, characterized by their unique three-dimensional structure with two rings connected through a single carbon atom, often possess multiple functional groups and stereocenters. When these compounds are basic amines, they are frequently converted to their hydrochloride salts to improve properties like crystallinity, stability, and aqueous solubility.[1] However, this salt formation step, along with the preceding synthetic route, can introduce a variety of impurities.

Common sources of impurities include:

  • Starting materials and reagents: Unreacted starting materials or impurities within them can carry through the synthesis.

  • By-products: Side reactions during the synthesis can generate structurally related impurities.

  • Intermediates: Incomplete reactions can leave residual intermediates in the final product.[2]

  • Degradation products: The active pharmaceutical ingredient (API) can degrade under certain storage or process conditions.[2]

  • Residual solvents: Solvents used during synthesis or purification may not be completely removed.[2][3]

  • Inorganic salts: These can be introduced from reagents or during the salt formation process itself.[3]

The hydrochloride salt form, while beneficial, can sometimes complicate purification due to its high polarity and solubility characteristics.

II. Troubleshooting Guide & FAQs

Q1: My initial purity by HPLC is lower than expected after synthesis and salt formation. What are the first steps I should take?

A1: Initial Characterization and a Simple Wash.

Before embarking on complex purification schemes, it's crucial to understand the nature of the impurities.

Step 1: Impurity Profiling A thorough analysis of your crude product is the foundation of any effective purification strategy.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique for identifying and quantifying organic impurities.[2]

  • Recommendation: Run an HPLC analysis of your crude hydrochloride salt. If possible, couple this with Mass Spectrometry (LC-MS) to get molecular weight information on the impurity peaks.[3][4] This can provide clues as to whether the impurities are starting materials, by-products, or degradation products.

Step 2: The Diagnostic Solvent Wash Often, simple, non-polar organic impurities can be removed with a solvent wash. Since hydrochloride salts are generally insoluble in many organic solvents, a wash can be highly effective.

  • Field Insight: A researcher struggling with a small impurity in a hydrochloride salt obtained after an N-Boc deprotection found that a simple wash with ethyl acetate and hexane significantly improved the purity as confirmed by HPLC.[5]

Protocol: Diagnostic Solvent Wash

  • Place your crude spiro compound hydrochloride salt in a flask.

  • Add a non-polar solvent in which your salt has poor solubility (e.g., hexane, diethyl ether, or ethyl acetate).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Filter the solid hydrochloride salt and wash the filter cake with a small amount of the same fresh solvent.

  • Dry the purified salt under vacuum.

  • Re-analyze the purity by HPLC.

Q2: A solvent wash didn't sufficiently improve the purity. What's the next logical step?

A2: Recrystallization - The Workhorse of Purification.

Recrystallization is a powerful technique for purifying crystalline solids.[6] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. For hydrochloride salts, the choice of solvent is critical.

Causality Behind Solvent Selection: The ideal recrystallization solvent should dissolve your spiro compound hydrochloride salt at an elevated temperature but have low solubility at room temperature or below. This differential solubility allows for the selective crystallization of your product upon cooling, leaving the impurities behind in the solvent.

Common Recrystallization Solvents for Hydrochloride Salts:

  • Alcohols (Methanol, Ethanol, Isopropanol)[7]

  • Acetonitrile

  • Water (if the salt is not excessively soluble)

  • Mixtures of the above with anti-solvents (e.g., ethanol/diethyl ether, isopropanol/acetone).[5]

Protocol: Single-Solvent Recrystallization

  • In a flask, add the impure spiro compound hydrochloride salt.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizing the Recrystallization Workflow:

G cluster_0 Recrystallization Workflow Start Impure HCl Salt Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Add Solvent & Heat Cool Slow Cooling (Crystal Formation) Dissolve->Cool Impurities Remain in Solution Filter Filter to Collect Pure Crystals Cool->Filter Dry Dry Under Vacuum Filter->Dry End Pure HCl Salt Dry->End

Caption: A simplified workflow for the purification of hydrochloride salts via recrystallization.

Q3: My compound is either too soluble or too insoluble in common solvents for a good recrystallization. What are my options?

A3: Utilize a Two-Solvent System or pH-Based Purification.

1. Two-Solvent (Anti-Solvent) Recrystallization: This technique is ideal when you can find a solvent that readily dissolves your compound (the "solvent") and another in which it is insoluble (the "anti-solvent"), and the two solvents are miscible.

Protocol: Anti-Solvent Recrystallization

  • Dissolve the impure salt in the minimum amount of the "solvent" at room temperature or with gentle warming.

  • Slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation).

  • If cloudiness persists, add a drop or two of the "solvent" to redissolve the precipitate.

  • Allow the solution to stand undisturbed to form crystals.

  • Cool, filter, and dry as in a single-solvent recrystallization.

2. pH-Based Purification (Free-Basing and Re-salting): This is a very effective technique for separating your basic spiro compound from non-basic impurities. It involves converting the hydrochloride salt back to its free-base form, which is typically more soluble in organic solvents.

Causality: By adjusting the pH, you are changing the ionization state and thus the solubility properties of your compound. The free base can be extracted into an organic solvent, leaving water-soluble impurities (like inorganic salts) in the aqueous phase.

Protocol: Free-Basing and Re-salting

  • Dissolve the impure hydrochloride salt in water.

  • Slowly add a base (e.g., sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution) while monitoring the pH. Adjust the pH until your spiro compound precipitates as the free base.

  • Extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and filter.

  • To re-form the hydrochloride salt, bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).

  • The purified hydrochloride salt will precipitate out of the organic solvent.

  • Collect the pure salt by filtration, wash with the organic solvent, and dry under vacuum.

Visualizing the pH-Based Purification Workflow:

G cluster_1 pH-Based Purification Start Impure HCl Salt in Water Basify Add Base (e.g., NaHCO3) to precipitate Free Base Start->Basify Extract Extract Free Base into Organic Solvent Basify->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Water-soluble impurities remain in aqueous phase Re-salt Add HCl in Organic Solvent to precipitate Pure HCl Salt Separate->Re-salt Filter_Dry Filter and Dry Re-salt->Filter_Dry End Pure HCl Salt Filter_Dry->End

Caption: Workflow for purification via free-basing and re-salting.

Q4: I've tried recrystallization and pH-based methods, but a persistent, structurally similar impurity remains. What advanced techniques can I use?

A4: Chromatographic and Co-crystallization Techniques.

When impurities are very similar in structure and polarity to your target compound, chromatography is often the best solution. However, for hydrochloride salts, this can be challenging.

1. Preparative HPLC: This is a high-resolution technique that can separate compounds with very similar properties.

  • Considerations: While powerful, preparative HPLC can be expensive and time-consuming for large quantities of material. The choice of mobile phase and column is critical. Often, a reversed-phase column (like C18) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid is used. The collected fractions containing the pure product will need to have the solvent removed, and if an acid modifier was used, further steps may be needed to obtain the desired hydrochloride salt.

2. Co-crystallization: A more novel approach is to form a co-crystal of your hydrochloride salt with a neutral "guest" molecule.[8] This can alter the crystal lattice and solubility properties, potentially excluding the impurity.

  • Mechanism: This technique works by introducing a neutral molecule that can form strong hydrogen bonds with the chloride ion, creating a new crystalline solid with different physical properties.[8] This can sometimes provide a route to a highly pure solid form where traditional methods have failed.

Table 1: Summary of Purification Techniques for Spiro Compound HCl Salts

TechniquePrinciple of SeparationBest For RemovingKey Considerations
Solvent Wash Differential SolubilityNon-polar organic impuritiesSalt must be insoluble in the wash solvent.
Recrystallization Differential Solubility with TemperatureImpurities with different solubility profilesFinding a suitable solvent is crucial.
pH-Based Purification Change in Ionization State and SolubilityNon-basic or highly water-soluble impuritiesCompound must be stable to pH changes.
Preparative HPLC Differential PartitioningStructurally similar impuritiesCan be costly and requires method development.
Co-crystallization Altered Crystal Lattice and SolubilityPersistent impurities where other methods failRequires screening for a suitable co-former.[8]

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is paramount. Several analytical techniques are at your disposal.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying organic impurities.[2][3]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents.[2][3]

  • Mass Spectrometry (MS): Often coupled with LC or GC to provide molecular weight information for impurity identification.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups and may help in characterizing impurities.[9]

IV. Concluding Remarks

The purification of spiro compound hydrochloride salts is a multi-faceted challenge that often requires a systematic and well-reasoned approach. By starting with a thorough analytical characterization of your crude material, you can make informed decisions about the most appropriate purification strategy. This guide provides a framework for troubleshooting common issues, from simple solvent washes to more advanced chromatographic and co-crystallization techniques. Remember that each compound is unique, and some level of empirical optimization will always be necessary.

V. References

  • Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents. Available at:

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. Available at:

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Available at: [Link]

  • Heterocyclic spiro compounds and their preparation. Google Patents. Available at:

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available at: [Link]

  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Taylor & Francis eBooks. Available at: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. AZoM.com. Available at: [Link]

  • Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. Available at: [Link]

  • Amines. Purdue University. Available at: [Link]

  • Nitrosamines Impurity 27 (HCl salt). Veeprho. Available at: [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising spirocyclic compound. As a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders, optimizing its solubility is a critical first step in many experimental workflows.[1] This guide provides in-depth, practical solutions to common solubility issues, grounded in established scientific principles.

FAQs and Troubleshooting Guides

Question 1: My initial attempts to dissolve this compound in aqueous buffers for my in vitro assay have resulted in poor solubility and precipitation. What are the first steps I should take to troubleshoot this?

Answer:

This is a common challenge, especially with hydrochloride salts of organic molecules. The initial approach should be a systematic evaluation of pH and the use of co-solvents. As a hydrochloride salt of a basic compound, the solubility of 2,8-Diazaspiro[5.5]undecan-1-one is expected to be highly pH-dependent.[2]

Underlying Principle: The Henderson-Hasselbalch Equation

The solubility of an ionizable compound like this compound is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.[3][4] The ionized form is generally significantly more water-soluble than the neutral form. For a basic compound, solubility increases as the pH of the solution decreases.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for solubility issues.

Experimental Protocol: pH-Dependent Solubility Screening

  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Saturate the solutions: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility (µg/mL)
2.0> 1000
4.0500 - 800
6.0100 - 200
7.4< 50

This is a hypothetical table illustrating the expected trend.

Question 2: Adjusting the pH is not a viable option for my cell-based assay. What other formulation strategies can I employ to increase the aqueous solubility of this compound?

Answer:

When pH modification is not feasible, several formulation strategies can be employed. These generally involve the use of excipients to enhance solubility.[5]

1. Co-solvents:

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Commonly used co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).

  • Causality: Co-solvents can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the non-polar regions of the drug molecule.

2. Surfactants:

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[6]

  • Examples: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), and Cremophor EL.

3. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[5][7]

  • Commonly used cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol: Excipient Screening

  • Prepare stock solutions: Prepare concentrated stock solutions of various excipients in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Create a screening matrix: In a multi-well plate, combine your compound with different excipients at various concentrations.

  • Equilibrate and observe: Allow the mixtures to equilibrate and visually inspect for precipitation.

  • Quantify: For promising candidates, perform a more detailed solubility study as described in the previous section.

Data Presentation: Example Excipient Screening Results

ExcipientConcentration (%)Apparent Solubility (µg/mL)
None0< 50
Propylene Glycol10150
PEG 40010200
Polysorbate 801250
HP-β-CD5400

This is a hypothetical table illustrating potential results.

Question 3: I am working on a pre-formulation for an oral dosage form and need to significantly enhance the dissolution rate. What are some advanced techniques I should consider?

Answer:

For oral formulations, both solubility and dissolution rate are critical for bioavailability.[5] Beyond the use of excipients, modifying the physical form of the active pharmaceutical ingredient (API) can have a profound impact.

1. Particle Size Reduction:

The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[7] Reducing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.

  • Techniques:

    • Micronization: Reduces particle size to the micron range (1-10 µm) using methods like jet milling.[6][8]

    • Nanomilling: Further reduces particle size to the sub-micron or nanometer range, which can dramatically increase the dissolution rate.[9][10]

2. Amorphous Solid Dispersions (ASDs):

In an ASD, the crystalline drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[11]

  • Causality: The amorphous form of a drug has a higher free energy than its crystalline counterpart, which leads to a higher apparent solubility and faster dissolution. The polymer helps to stabilize the amorphous state and prevent re-crystallization.

  • Preparation methods: Spray drying and hot-melt extrusion are common techniques for preparing ASDs.

  • Polymers used: Povidone (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC) are frequently used polymers.[12]

3. Salt and Co-crystal Formation:

While you are starting with a hydrochloride salt, it is possible that other salt forms or co-crystals could have more favorable solubility and stability properties.

  • Salt Screening: This involves reacting the free base of your compound with a variety of pharmaceutically acceptable acids (e.g., mesylate, tosylate, citrate) to form different salts.[6] Each salt will have a unique crystal lattice energy and, consequently, a different solubility profile.

  • Co-crystals: These are multi-component crystals where the API and a co-former are held together by non-ionic interactions. Co-crystals can offer a way to improve solubility for compounds where salt formation is not ideal.

Decision-Making Diagram for Advanced Strategies:

Caption: Decision-making for advanced solubility enhancement.

Disclaimer: The information provided in this technical support guide is for informational purposes only and does not constitute professional advice. Users should always consult with a qualified professional before making any decisions based on this information.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • This compound. MySkinRecipes. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • 2,8-Diazaspiro(5.5)undecane. PubChem. [Link]

  • 2-(2-FLUOROBENZYL)-2,8-DIAZASPIRO[5.5]UNDECAN-1-ONE HYDROCHLORIDE. ChemicalNet. [Link]

  • pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. PubMed. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • PH-dependent solubility: Significance and symbolism. Wisdom Library. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. ResearchGate. [Link]

  • This compound (C9H16N2O). PubChemLite. [Link]

Sources

Technical Support Center: 2,8-Diazaspiro[5.5]undecan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,8-Diazaspiro[5.5]undecan-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this promising spirocyclic scaffold. While introducing spirocycles is a recognized strategy to enhance three-dimensionality and metabolic stability in drug candidates[1][2][3], the inherent functionalities of the 2,8-diazaspiro[5.5]undecan-1-one core, specifically the lactam and the secondary amine, can present unique stability challenges under certain experimental conditions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve potential stability issues, ensuring the integrity of your compounds and the reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 2,8-diazaspiro[5.5]undecan-1-one derivatives.

Q1: What is the primary point of instability in the 2,8-diazaspiro[5.5]undecan-1-one scaffold?

A1: The primary locus of instability is the six-membered lactam (cyclic amide) ring. Like other lactams, this ring is susceptible to hydrolysis, which involves the cleavage of the amide bond (C-N) to yield an amino acid derivative.[4] This reaction can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system used.

Q2: How does pH affect the stability of these compounds in aqueous solutions?

A2: The stability of the lactam ring is highly pH-dependent.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to acid-catalyzed hydrolysis.

  • Neutral Conditions (pH ~6-8): The scaffold is generally most stable at or near neutral pH. For short-term experiments in aqueous buffers, maintaining a pH between 6.5 and 7.5 is recommended.

  • Alkaline Conditions (pH > 9): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam and leading to base-catalyzed hydrolysis. This process is typically faster than acid-catalyzed hydrolysis.

This pH-dependent stability profile is common for cyclic amides and related structures like cyclic carbamates.

Q3: What are the recommended solvents for storing 2,8-diazaspiro[5.5]undecan-1-one derivatives?

A3: To minimize degradation, especially for long-term storage, aprotic and non-nucleophilic solvents are highly recommended. Protic solvents, particularly water and alcohols, can participate in ring-opening reactions.

Solvent ClassRecommended ExamplesRationale
Most Stable Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), DioxaneAprotic and non-nucleophilic; minimize the risk of hydrolysis or alcoholysis.
Use with Caution Dimethyl sulfoxide (DMSO)While aprotic, technical grade DMSO can contain water. Use of anhydrous DMSO is crucial for stock solutions.
Least Stable Water, Methanol (MeOH), Ethanol (EtOH)Protic and nucleophilic solvents that can directly participate in the degradation of the lactam ring.

Table 1: Recommended solvents for storage and routine experimental use.

Q4: Can the secondary amine at the 8-position cause stability issues?

A4: Yes, while the lactam is the primary concern, the secondary amine at the 8-position can also be a source of instability or side reactions. It can be susceptible to oxidation over time, especially if exposed to air and light. Furthermore, in complex reaction mixtures, its basic and nucleophilic nature can lead to unintended side reactions if not properly protected.

Part 2: Troubleshooting Guide

This section provides structured guidance for specific experimental problems you may encounter.

Scenario 1: Inconsistent Potency or Activity Data in Biological Assays
  • Problem: You observe a time-dependent loss of activity when your compound is incubated in aqueous assay buffer, leading to poor reproducibility.

  • Underlying Cause: This is a classic sign of compound degradation in the assay medium. The lactam ring is likely undergoing hydrolysis, converting your active compound into an inactive ring-opened species. While some spirocyclic scaffolds are designed to improve metabolic stability[2][5], the stability in acellular aqueous buffer is a matter of chemical, not metabolic, stability.

  • Troubleshooting Workflow:

    Caption: Workflow for diagnosing compound instability in biological assays.

  • Detailed Protocol: Stability Assessment in Assay Buffer

    • Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration used in your biological experiments.

    • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot and dilute it for LC-MS analysis. This is your baseline.

    • Incubation: Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C for 24 hours).

    • Time Point Samples: Take aliquots at intermediate time points (e.g., 2, 4, 8 hours) and a final sample at the end of the incubation period.

    • Analysis: Analyze all samples by LC-MS. Quantify the peak area of the parent compound. A significant decrease in the parent peak area and the appearance of a new peak with a mass corresponding to the parent + 18 Da (mass of water) confirms hydrolysis.

Scenario 2: Appearance of an Unknown Impurity During Synthesis or Purification
  • Problem: During the workup or purification of an N-acylated derivative, you observe a significant new spot on TLC or an unexpected peak in your crude LC-MS that corresponds to the starting material (the de-acylated spirocycle).

  • Underlying Cause: The newly formed amide bond (at the 8-position) or the lactam itself may be unstable to the purification conditions. This is particularly common if using strongly acidic or basic conditions during extraction or chromatography.

  • Troubleshooting Steps:

    • Re-evaluate Workup: Avoid aqueous acid/base washes if possible. If an extraction is necessary, use mild reagents like saturated sodium bicarbonate instead of 1M NaOH, and perform the wash quickly at low temperatures.

    • Chromatography Conditions:

      • Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-labile compounds. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).

      • Reverse Phase HPLC: If using reverse-phase HPLC with TFA (trifluoroacetic acid) in the mobile phase, be aware that the acidic conditions can cause hydrolysis during long purification runs. Use the lowest possible concentration of TFA or consider alternative acidic modifiers like formic acid, which is less harsh.

Scenario 3: Low Yield or Stalled N-Arylation/N-Acylation Reaction at the 8-Position
  • Problem: A standard Buchwald-Hartwig or acylation reaction on the secondary amine at the 8-position is giving low yields, even with reliable catalysts or reagents.

  • Underlying Cause: The lactam carbonyl may be interfering with the reaction. The oxygen atom can coordinate to the metal catalyst (e.g., Palladium) or Lewis acids, deactivating it or altering its reactivity.

  • Proposed Solutions:

    • Change Ligand/Catalyst System: In a Buchwald-Hartwig reaction, sterically hindered biarylphosphine ligands are often used. Experiment with different ligands (e.g., RuPhos, XPhos) as they can have a profound impact on the catalyst's tolerance to other functional groups.[6]

    • Protect the Lactam: While more synthetically demanding, a temporary reduction of the lactam to a cyclic hemiaminal or amino alcohol, followed by protection of the resulting alcohol, can mask the carbonyl group. The amine at the 8-position can then be functionalized, followed by deprotection and re-oxidation to the lactam.

    • Alternative Coupling Partners: If using an acid chloride for acylation is problematic, switch to a milder acylating agent like an activated ester (e.g., NHS ester) or use peptide coupling reagents (e.g., HATU, HOBt) which operate under milder, near-neutral conditions.

Part 3: Key Degradation Pathway & Analysis

Lactam Hydrolysis Pathway

The most probable degradation pathway for 2,8-diazaspiro[5.5]undecan-1-one derivatives in the presence of water is the hydrolysis of the lactam ring. This proceeds via two distinct, pH-dependent mechanisms.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A Lactam P1 Protonated Lactam A->P1 + H⁺ A->P1 B Lactam T1 Tetrahedral Intermediate P1->T1 + H₂O P1->T1 H1 Hydrolyzed Product (Amino Acid) T1->H1 - H⁺ T1->H1 T2 Tetrahedral Intermediate B->T2 + OH⁻ B->T2 H2 Hydrolyzed Product (Carboxylate + Amine) T2->H2 + H₂O - OH⁻ T2->H2

Caption: Primary degradation pathways for the lactam ring.

Recommended Analytical Method for Stability Monitoring

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradants.

  • Methodology: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (LC-MS).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to ensure separation of the more polar hydrolyzed product from the parent compound.

  • Detection:

    • UV/Vis Detector (DAD/PDA): Monitor at a wavelength where the parent compound has strong absorbance.

    • Mass Spectrometer (MS): Use Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]⁺ of the parent compound and the [M+H+18]⁺ of the hydrolyzed product.

This type of analytical method is standard for monitoring the stability of pharmaceutical compounds.[7]

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Fernandes, C., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ResearchGate. (2024). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Dias, L. C., et al. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. [Link]

  • ResearchGate. (2011). Synthesis and reactivity of spiro-fused beta-lactams. [Link]

  • Otzen, M., et al. (2018). Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics. Applied Microbiology and Biotechnology. [Link]

  • ACS Publications. (2006). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science. [Link]

  • Li, M., et al. (2016). Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. Environmental Science and Pollution Research International. [Link]

  • Borbulevych, O. Y., et al. (2023). Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework. Chemistry. [Link]

  • Otzen, M., et al. (2018). Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics. PubMed. [Link]

  • ResearchGate. (2002). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(5.5)undecane. [Link]

  • PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • Auclair, J., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • PubChem. (n.d.). 2,8-Dimethyl-1-oxa-8-azaspiro[5.5]undecane. [Link]

  • ResearchGate. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • YouTube. (2023). Pulling The 1 of 1 Ring Lord of the Rings MTG Collector Box. [Link]

  • YouTube. (2023). The One Ring - How Did We Get Here?. [Link]

  • YouTube. (2023). One of One Ring Found! What Happens Next?. [Link]

  • YouTube. (2023). Opening Boxes Until The One Ring Is Found! Day 2. [Link]

  • YouTube. (2023). How To Pull The MTG One Ring. [Link]

  • ChemUniverse. (n.d.). Order: 2,8-DIAZASPIRO[5.5]UNDECAN-1-ONE HYDROCHLORIDE. [Link]

Sources

Byproduct formation in the synthesis of 2,8-Diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. As a Senior Application Scientist, I have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis, focusing on the formation of byproducts and strategies for their mitigation. The insights provided herein are grounded in established reaction mechanisms and practical laboratory experience.

I. Troubleshooting Guide: Diagnosing and Resolving Byproduct Formation

This section is structured to help you diagnose potential issues based on your experimental observations.

Question 1: My reaction of 4-piperidone with ethyl acrylate is low-yielding, and I observe multiple spots on my TLC plate, including a significant byproduct with a similar polarity to my starting material. What is likely happening?

Answer: This observation is highly suggestive of incomplete reaction and the formation of the mono-Michael addition product. The intended reaction is a tandem or sequential double Michael addition followed by a Dieckmann-type cyclization. If the reaction stalls after the first addition, you will isolate the mono-adduct as a major byproduct.

  • Causality: The second Michael addition, which forms the quaternary spirocyclic center, is often slower than the first due to increased steric hindrance. Additionally, the subsequent intramolecular cyclization (lactamization) requires specific conditions to proceed efficiently. Insufficient reaction time, incorrect stoichiometry, or a non-optimal temperature can lead to the accumulation of the mono-adduct intermediate.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Ensure at least two equivalents of the acrylate reagent are used relative to the 4-piperidone derivative.

    • Increase Reaction Temperature/Time: Slowly increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time to ensure the consumption of the mono-adduct intermediate.

    • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to promote the Michael additions without competing side reactions. If using a weaker base, consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the cyclization step.[1]

    • Solvent Effects: The reaction is often performed in a polar aprotic solvent like THF or DMF. Ensure the solvent is anhydrous, as water can interfere with the base and quench the enolates.

Question 2: I've isolated my product, but the NMR spectrum shows a complex mixture, and the mass spectrum has a peak corresponding to a dimer of my desired product. What is this byproduct?

Answer: You are likely observing the formation of an intermolecular condensation byproduct. Instead of the second Michael addition occurring intramolecularly to form the spirocycle, two molecules of the mono-adduct can react with each other.

  • Causality: Intermolecular reactions are favored under highly concentrated conditions. If the concentration of the mono-adduct intermediate is too high, the probability of two molecules reacting with each other increases, leading to dimerization or polymerization.

  • Mitigation Strategy:

    • High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by simply using a larger volume of solvent or by the slow addition of one of the reactants via a syringe pump to maintain its low concentration in the reaction mixture.

    • Stepwise Protocol: Consider a stepwise approach. First, synthesize and isolate the bis-Michael adduct (the acyclic precursor to the spirocycle). Then, in a separate step, perform the intramolecular cyclization under high-dilution conditions.

Question 3: My final product is contaminated with a byproduct that appears to be the result of hydrolysis of the lactam ring. How can I avoid this?

Answer: Lactam rings, especially strained ones, can be susceptible to hydrolysis under either acidic or basic conditions, particularly during the reaction workup or purification.

  • Causality: The amide bond of the lactam is cleaved by water, a reaction catalyzed by acid or base, to form an amino acid. This is a common issue if the workup involves strong aqueous acids or bases, or if the purification is performed on silica gel with acidic residues.

  • Preventative Measures:

    • Neutral Workup: Quench the reaction carefully with a neutral or weakly acidic reagent (e.g., saturated aqueous ammonium chloride). Avoid using strong acids or bases.

    • Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize the presence of water during the reaction itself.

    • Purification Technique: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system and then re-equilibrating with the mobile phase. Alternatively, purification by crystallization or distillation (if applicable) can avoid contact with acidic stationary phases.

II. Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for 2,8-diazaspiro[5.5]undecan-1-one and what are the key steps where byproducts can form?

A1: A common and logical approach to the synthesis of the 2,8-diazaspiro[5.5]undecane core involves a double Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular cyclization. For 2,8-diazaspiro[5.5]undecan-1-one, a likely route starts from a 4-piperidone derivative and two equivalents of an acrylic ester.

The key stages for byproduct formation are:

  • First Michael Addition: Generally proceeds cleanly.

  • Second Michael Addition: This step is sterically more demanding and can be sluggish, leading to the accumulation of the mono-adduct.

  • Intramolecular Cyclization (Lactamization): This step requires the formation of an amide bond, which may require forcing conditions or a strong base and can compete with intermolecular side reactions.

Q2: How do I choose the right starting materials to minimize side reactions?

A2: The choice of both the piperidone and the acrylate derivative is important.

  • Protecting Groups: The nitrogen of the starting 4-piperidone should ideally be protected with a group that is stable to the reaction conditions but can be removed later if desired. A benzyl group is a common choice as it can be removed by hydrogenolysis.

  • Acrylate Ester: The choice of the ester group on the acrylate (e.g., methyl, ethyl, tert-butyl) can influence the rate of both the Michael additions and the final cyclization. tert-Butyl esters can be advantageous as they can be removed under acidic conditions which may be orthogonal to the deprotection of other groups.

Q3: What analytical techniques are most useful for identifying these byproducts?

A3: A combination of techniques is essential for unambiguous structure elucidation:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of the number of components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the reaction mixture, which is invaluable for identifying starting materials, intermediates, the desired product, and potential dimers or other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the structure of the desired product and to identify the specific structure of byproducts. For example, the mono-adduct will have a distinctly different NMR spectrum compared to the spirocyclic product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product and byproducts.

III. Key Reaction Mechanisms and Visualizations

The formation of 2,8-diazaspiro[5.5]undecan-1-one via a double Michael addition-cyclization cascade is a powerful transformation. The following diagram illustrates the intended pathway versus a common side reaction.

G A 4-Piperidone Derivative + 2x Ethyl Acrylate B Mono-Michael Adduct (Intermediate) A->B 1st Michael Addition C Bis-Michael Adduct (Acyclic Precursor) B->C 2nd Michael Addition E Mono-Michael Adduct (Intermediate) D 2,8-Diazaspiro[5.5]undecan-1-one (Desired Product) C->D Intramolecular Cyclization F Dimeric Byproduct E->F Intermolecular Condensation

Sources

Technical Support Center: Recrystallization of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. As a spirocyclic lactam hydrochloride salt, this compound presents unique challenges and opportunities in its purification by recrystallization. This document will explain the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Given that the compound is a hydrochloride salt, polar protic solvents such as ethanol, methanol, or isopropanol are excellent starting points. Water can also be a good solvent, but its high polarity might necessitate its use in a mixed solvent system to decrease solubility at room temperature.[1] The choice of solvent can also influence crystal habit and polymorphism.[2]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][4] This typically happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point.[3][5] To prevent this, you can try the following:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.[3]

  • Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional solvent. This slightly reduces the supersaturation level.[4][5]

  • Change Solvent System: Use a solvent with a lower boiling point or a mixed solvent system to modulate the solubility characteristics.

Q3: No crystals are forming, even after cooling for an extended period. What should I do?

A3: The failure of a compound to crystallize is often due to either excessive solvent use or the formation of a stable supersaturated solution.[3][5] Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.[3] Alternatively, if you have a small amount of the pure solid, you can "seed" the solution with a seed crystal.[3][4]

  • Reduce Solvent Volume: If the solution is too dilute, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]

  • Cool to a Lower Temperature: If room temperature and a standard ice bath are not sufficient, a salt-ice bath can be used to achieve lower temperatures.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Crystal Formation The solution is not sufficiently saturated.- Concentrate the solution by carefully evaporating some of the solvent before cooling.[3][4] - Ensure the initial dissolution was performed at the boiling point of the solvent to achieve maximum saturation.
The cooling process is too rapid, leading to a supersaturated solution without nucleation.- Allow the solution to cool more slowly to room temperature before transferring it to a colder environment.[3] - Try seeding the solution with a small, pure crystal of the compound.[3][4] - Gently scratch the inside of the flask with a glass rod to create nucleation sites.[3]
Formation of an Oil Instead of Crystals The compound is "oiling out" due to a significant difference in solubility at high and low temperatures or the presence of impurities.[3][5]- Re-heat the solution to dissolve the oil, then allow it to cool much more slowly.[3] - Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool.[2]
Crystals are Colored or Impure Impurities are co-precipitating with the product.- Consider a hot filtration step to remove insoluble impurities before cooling. - If the impurities are colored, adding a small amount of activated charcoal to the hot solution and then filtering it can remove them.[4] Be aware that charcoal can also adsorb some of your product.
Poor Yield Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[4]- Before filtering, check for supersaturation by dipping a glass rod in the solution and letting it dry; if a solid film forms, further cooling or solvent evaporation may yield more crystals. - Minimize the amount of cold solvent used to wash the crystals during filtration.[6]
Premature crystallization during hot filtration.- Use a pre-heated funnel and filter flask. - Use a slight excess of solvent and then evaporate it down to the point of saturation before cooling.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol

This method is a good starting point due to the general suitability of alcohols for recrystallizing hydrochloride salts.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and bring the mixture to a gentle boil with stirring. Continue adding small portions of ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Ethyl Acetate)

This method is useful if the compound is too soluble in pure ethanol, even at low temperatures, leading to poor recovery. Ethyl acetate acts as an anti-solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add ethyl acetate dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution at the boiling point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice-water bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of ethanol and ethyl acetate (in the same ratio as the final recrystallization mixture) for washing.

Visualizing the Workflow

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out poor_yield Poor Yield start->poor_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Check lost_in_mother_liquor Too much compound in mother liquor? poor_yield->lost_in_mother_liquor Check evaporate Evaporate some solvent and re-cool. too_much_solvent->evaporate Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No induce Scratch flask or add seed crystal. supersaturated->induce Yes slow_cool Re-heat and cool slower. cooling_too_fast->slow_cool Yes solvent_issue Solvent boiling point too high? cooling_too_fast->solvent_issue No change_solvent Use a lower boiling point solvent or mixed solvent system. solvent_issue->change_solvent Yes recover Concentrate mother liquor or change solvent. lost_in_mother_liquor->recover Yes premature_crystallization Premature crystallization during hot filtration? lost_in_mother_liquor->premature_crystallization No preheat Use pre-heated glassware and slight excess of solvent. premature_crystallization->preheat Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Problems in recrystallization. Biocyclopedia.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Troubleshooting. Chemistry LibreTexts.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester.
  • Recrystallization - Part 2.
  • Recrystallization techniques for purifying hexaaminobenzene trihydrochloride. Benchchem.

Sources

Technical Support Center: Optimizing Coupling Reactions with 2,8-Diazaspiro[5.5]undecan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing synthetic routes involving 2,8-diazaspiro[5.5]undecan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the efficiency and reliability of their coupling reactions with this valuable, yet sterically hindered, building block. We will delve into the causality behind common issues, provide field-proven troubleshooting strategies, and offer detailed protocols to accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My C-N coupling reaction with 2,8-Diazaspiro[5.5]undecan-1-one is extremely slow or has stalled completely. What is the most common cause?

This is a frequent challenge stemming from the inherent structure of the spirocyclic amine. The primary culprit is often an inefficient catalytic cycle, specifically the reductive elimination step, which can be slow for sterically hindered amines. The most effective strategy for coupling aryl halides or pseudohalides with this substrate is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2][3] However, a standard, "off-the-shelf" protocol is rarely optimal.

The success of this reaction hinges on the choice of the palladium catalyst and, most critically, the phosphine ligand. For a sterically demanding secondary amine like 2,8-diazaspiro[5.5]undecan-1-one, the ligand must be both bulky and electron-rich.

  • Causality: Bulky ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[4] More importantly, their steric pressure facilitates the final C-N bond-forming reductive elimination, which is often the rate-limiting step for hindered substrates. Electron-rich ligands accelerate the oxidative addition of the aryl halide to the Pd(0) center.

Initial Troubleshooting Step: Re-evaluate your catalyst system. If you are using less bulky, traditional ligands (e.g., PPh₃, BINAP), it is highly recommended to switch to a modern Buchwald-type biarylphosphine ligand.

Q2: I'm using a Buchwald-Hartwig reaction, but it's still not efficient. Which specific ligand and palladium precatalyst should I use?

Excellent question. Moving to a specialized ligand is the correct approach. The choice of ligand is paramount and should be tailored to the substrate. For hindered secondary amines, certain ligands consistently outperform others.

Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They are typically more stable and efficiently generate the active monoligated Pd(0) catalyst in solution, leading to more consistent results.[5]

Below is a table summarizing recommended ligands for hindered secondary amines.

LigandStructure TypeKey CharacteristicsRecommended Precatalyst
RuPhos Biaryl MonophosphineHighly active for a wide range of secondary amines, including hindered ones.RuPhos Pd G3 or G4
BrettPhos Biaryl MonophosphineExcellent for sterically demanding primary and secondary amines.[2]BrettPhos Pd G3
XPhos Biaryl MonophosphineA robust, general-purpose ligand that often shows good performance with hindered substrates.XPhos Pd G3 or G4

Recommendation: Start by screening RuPhos and BrettPhos . They are specifically designed to accelerate the key steps in the catalytic cycle that are problematic for substrates like 2,8-diazaspiro[5.5]undecan-1-one.

Q3: My reaction is still sluggish after changing the ligand. What role does the base play, and which one should I select?

The base is a critical component that performs two key functions in the catalytic cycle: it deprotonates the amine (or the palladium-amine complex) to generate the active nucleophile and facilitates the regeneration of the Pd(0) catalyst.[6] The choice of base can dramatically affect reaction time and yield.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These are the most common and often provide the fastest reaction rates. They are strong enough to deprotonate the palladium-amine complex efficiently. However, their high basicity can be incompatible with sensitive functional groups on your coupling partner (e.g., esters, nitro groups), leading to side reactions.[2]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are a good alternative when dealing with base-sensitive substrates.[7] However, they often require higher reaction temperatures and longer reaction times due to their lower basicity and, in some cases, poor solubility.[8] The physical properties of the base (like particle size) can also impact reproducibility, so using finely ground powder is recommended.[9]

Troubleshooting with Bases:

  • If your substrate is robust: Use Sodium tert-butoxide (NaOtBu) . It is generally the most effective for fast reaction times.

  • If your substrate has base-sensitive groups: Switch to Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . You will likely need to increase the reaction temperature to compensate for the slower rate.

The interplay between base and solvent is also crucial. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[6][10]

Troubleshooting Guide: A Stepwise Approach

When a reaction is not proceeding as expected, it's essential to change only one variable at a time to isolate the problem.[11] Use the following workflow to diagnose and solve issues with slow reaction times.

Troubleshooting_Workflow Start Reaction is Slow or Stalled ( <20% conversion after 4h) Catalyst Step 1: Evaluate Catalyst System - Using a Buchwald Precatalyst (G3/G4)? - Using a bulky ligand (RuPhos, BrettPhos)? Start->Catalyst Catalyst->Catalyst Base Step 2: Optimize the Base - Is your substrate base-sensitive? Catalyst->Base Yes Solvent Step 3: Screen Solvents - Are all reagents fully dissolved? - Tried an alternative solvent? Base->Solvent Yes Use K₃PO₄ or Cs₂CO₃ (may require more heat) Base->Solvent No Use NaO-t-Bu for max speed Solvent->Solvent Temp Step 4: Adjust Temperature - Can the temperature be safely increased? Solvent->Temp Yes Reagents Step 5: Check Reagent & Setup Quality - Anhydrous/degassed solvent? - Inert atmosphere maintained? - Reagent purity confirmed? Temp->Reagents Yes Increase in 10-20°C increments (e.g., 80°C -> 100°C) Temp->Reagents No Success Reaction Optimized Reagents->Success All Checks Pass Buchwald_Hartwig_Cycle cluster_cycle center_node Pd I I. Active Catalyst L-Pd(0) II II. Oxidative Addition Complex L-Pd(II)(Ar)(X) I->II Oxidative Addition + Ar-X III III. Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- II->III Ligand Exchange + Amine IV IV. Deprotonation & Ligand Exchange L-Pd(II)(Ar)(NR₂) III->IV Deprotonation + Base Base Base-H+ IV->I Reductive Elimination Forms C-N bond Product Product (Ar-NR₂) ArX Ar-X Amine Amine (HNR₂)

Sources

Validation & Comparative

A Comparative Guide to 2,8-Diazaspiro[5.5]undecan-1-one and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic potential is a constant endeavor. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of this "flatland" approach, such as poor solubility and off-target effects, have become increasingly apparent.[1] This has led to a paradigm shift towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of 3D structures.[2][3] Their inherent rigidity and defined exit vectors allow for precise spatial orientation of substituents, leading to improved potency, selectivity, and physicochemical properties.[1][4]

This guide provides an in-depth comparison of 2,8-diazaspiro[5.5]undecan-1-one with other prominent spirocyclic scaffolds used in contemporary drug discovery. We will delve into their synthesis, physicochemical properties, and biological applications, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

Featured Scaffold: 2,8-Diazaspiro[5.5]undecan-1-one - A Versatile Building Block

The 2,8-diazaspiro[5.5]undecane framework, a bicyclic system containing two nitrogen atoms, has garnered significant attention as a privileged scaffold in medicinal chemistry. The introduction of a carbonyl group to form 2,8-diazaspiro[5.5]undecan-1-one further enhances its utility by providing a key hydrogen bond acceptor and a site for further functionalization. This scaffold's unique 3D conformation allows for the exploration of chemical space in a way that is not possible with traditional flat ring systems.

Physicochemical Properties and Structural Features

While experimental data for the specific 2,8-diazaspiro[5.5]undecan-1-one is not extensively published, we can infer some of its properties from its parent scaffold, 2,8-diazaspiro[5.5]undecane, and related structures. The presence of two basic nitrogen atoms suggests that the molecule will have a higher pKa compared to its carbocyclic analogs, which can lead to improved aqueous solubility at physiological pH.[1] The spirocyclic nature of the core imparts a rigid conformation, reducing the entropic penalty upon binding to a biological target.

Computed Physicochemical Properties of 2,8-Diazaspiro[5.5]undecane:

PropertyValueSource
Molecular Weight154.25 g/mol
XLogP30.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Note: These are computed properties for the parent scaffold without the carbonyl group. The addition of the carbonyl in 2,8-diazaspiro[5.5]undecan-1-one is expected to increase the molecular weight and potentially influence the logP and hydrogen bonding characteristics.

Biological Applications and Therapeutic Potential

Derivatives of the diazaspiro[5.5]undecane scaffold have shown a wide range of biological activities, highlighting the versatility of this core structure. For instance, related diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. Furthermore, other analogs have been developed as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease. The rigid framework of the diazaspiro[5.5]undecane core allows for the precise positioning of functional groups to interact with specific biological targets, leading to high potency and selectivity.

Comparative Analysis with Alternative Spirocyclic Scaffolds

The true value of a scaffold is best understood in the context of available alternatives. Here, we compare 2,8-diazaspiro[5.5]undecan-1-one with other spirocyclic systems that have made a significant impact in medicinal chemistry.

ScaffoldKey Structural FeaturesNotable Biological ApplicationsKey Advantages
2,8-Diazaspiro[5.5]undecan-1-one Two basic nitrogens, one carbonyl group, rigid bicyclic system.Potential as kinase inhibitors (e.g., RIPK1, JAK1/TYK2), and in treatments for inflammatory diseases.High 3D character, tunable basicity for solubility, multiple points for derivatization.
Azaspiro[3.3]heptanes Strained four-membered rings, one or more nitrogen atoms.Bioisosteres of common heterocycles (piperidine, morpholine), leading to improved physicochemical properties.[1][5]Increased aqueous solubility, lower lipophilicity compared to parent heterocycles.[1]
Spiro-oxindoles Fused oxindole and a spiro-linked heterocyclic ring.Potent anticancer agents, inhibitors of p53-MDM2 interaction.[6]Privileged scaffold for oncology, diverse biological activities.
Spiro-hydantoins A five-membered hydantoin ring spiro-fused to another ring.Antimalarial agents, inhibitors of p300/CBP histone acetyltransferases.[7][8]Versatile scaffold with a history in medicinal chemistry, multiple sites for substitution.

Logical Relationship of Spirocyclic Scaffolds in Drug Design

G cluster_0 Spirocyclic Scaffolds cluster_1 Key Physicochemical Properties cluster_2 Therapeutic Outcomes 2,8-Diazaspiro[5.5]undecan-1-one 2,8-Diazaspiro[5.5]undecan-1-one 3D Geometry 3D Geometry 2,8-Diazaspiro[5.5]undecan-1-one->3D Geometry Azaspiro[3.3]heptanes Azaspiro[3.3]heptanes Solubility Solubility Azaspiro[3.3]heptanes->Solubility Spiro-oxindoles Spiro-oxindoles Lipophilicity (logP) Lipophilicity (logP) Spiro-oxindoles->Lipophilicity (logP) Spiro-hydantoins Spiro-hydantoins Metabolic Stability Metabolic Stability Spiro-hydantoins->Metabolic Stability Improved Potency Improved Potency 3D Geometry->Improved Potency Favorable ADME Profile Favorable ADME Profile Solubility->Favorable ADME Profile Lipophilicity (logP)->Favorable ADME Profile Metabolic Stability->Favorable ADME Profile Enhanced Selectivity Enhanced Selectivity Improved Potency->Enhanced Selectivity

Caption: Interplay of spirocyclic scaffolds, their properties, and therapeutic benefits.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative diazaspiro[5.5]undecanone and for the evaluation of key physicochemical and biological properties.

Synthesis of a Representative Diazaspiro[5.5]undecanone

Illustrative Synthetic Workflow

G Starting_Material 1-(aminomethyl)cyclohexan-1-amine Intermediate_1 N-protected intermediate Starting_Material->Intermediate_1 Protection Intermediate_2 Cyclization precursor Intermediate_1->Intermediate_2 Acylation Final_Product 1,4-Diazaspiro[5.5]undecan-3-one Intermediate_2->Final_Product Cyclization

Caption: General synthetic route to a diazaspiro[5.5]undecanone scaffold.

Step-by-Step Protocol (Illustrative for 1,4-Diazaspiro[5.5]undecan-3-one):

  • Protection of the Primary Amine: To a solution of 1-(aminomethyl)cyclohexan-1-amine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Acylation: The resulting N-protected intermediate is then acylated using an appropriate acylating agent (e.g., chloroacetyl chloride) in the presence of a base. This step introduces the carbonyl group and the second part of the heterocyclic ring.

  • Cyclization: The final cyclization to form the spiro-lactam is typically achieved by treating the acylated intermediate with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF). The reaction is heated to drive the intramolecular nucleophilic substitution to completion.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired diazaspiro[5.5]undecanone.

Disclaimer: This is a generalized and illustrative protocol. Researchers should consult the specific patent literature for detailed reaction conditions and safety precautions.[2]

Determination of Physicochemical Properties

Aqueous Solubility (Shake-Flask Method):

The shake-flask method is considered the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

Lipophilicity (logP) Determination (Shake-Flask Method):

The partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases and add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Evaluation: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][4]

Workflow for MTT Assay

G Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with spirocyclic compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Step-by-step workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the spirocyclic compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2][4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion: Embracing the Third Dimension

The exploration of 3D chemical space is a critical frontier in the quest for innovative therapeutics. Spirocyclic scaffolds, such as 2,8-diazaspiro[5.5]undecan-1-one and its counterparts, offer a powerful platform for the design of next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles. By understanding the comparative advantages of different spirocyclic systems and employing robust experimental methodologies, researchers can unlock the full potential of these unique molecular architectures. This guide serves as a foundational resource to inspire and enable scientists to confidently navigate and exploit the exciting opportunities presented by spirocyclic chemistry.

References

  • Schneider, S. E., White, H., Fessard, T., & Beldar, S. (2025). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. U.S. Patent No. 12,264,135 B2. U.S. Patent and Trademark Office. [Link]

  • Schneider, S. E., White, H., Fessard, T., & Beldar, S. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. U.S.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]

  • 2,8-Diazaspiro[5.5]undecane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-4. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Santos, M. M. M., et al. (2014). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. Bioorganic & Medicinal Chemistry, 22(1), 478-485. [Link]

  • Meyers, M. J., et al. (2015). Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. Bioorganic & Medicinal Chemistry, 23(16), 5144-5150. [Link]

  • Lorthiois, E., et al. (2017). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Journal of Medicinal Chemistry, 60(13), 5513-5537. [Link]

  • Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393. [Link]

  • Avdeef, A. (2012).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 285, 117368. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 20, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. (2014). PubMed. [Link]

  • Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. (2015). PubMed. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2017). National Institutes of Health. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. (2022). National Institutes of Health. [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (2018). ScienceDirect. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2024). National Institutes of Health. [Link]

  • Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. (2025). ResearchGate. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. (2023). ACS Publications. [Link]

  • Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. (2020). PubMed. [Link]

  • Aminoderivatives of cycloalkanespirohydantoins: Synthesis and biological activity. (2025). ResearchGate. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). ACS Publications. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). PubMed. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2017). National Institutes of Health. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). ResearchGate. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024). University of Bari Aldo Moro. [https://www.uniba.it/it/ricerca/dipartimenti/farmacia-scienze-del-farmaco/sezioni/chimica-e-tecnologia-farmaceutiche/pubblicazioni-del-personale-docente/1-oxa-2-6-diazaspiro-3-3-heptane-as-a-new-potential-piperazine-bioisostere/@@download/file/1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.pdf]([Link] as a New Potential Piperazine Bioisostere.pdf)

Sources

The Ascendancy of the 2,8-Diazaspiro[5.5]undecan-1-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the privileged scaffolds that have garnered significant attention, the rigid, three-dimensional architecture of spirocyclic systems has emerged as a powerful tool in drug design.[1][2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 2,8-diazaspiro[5.5]undecan-1-one derivatives, a class of compounds demonstrating considerable promise in modulating key biological targets implicated in a range of central nervous system (CNS) disorders and other diseases.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective on the performance of these derivatives against critical targets such as dopamine and sigma receptors. We will delve into the nuances of their SAR, compare their bioactivity with established and alternative molecular frameworks, and provide detailed experimental methodologies to support further investigation.

The Spirocyclic Advantage: Why 2,8-Diazaspiro[5.5]undecan-1-one?

The introduction of spirocyclic motifs into drug candidates is a strategic approach to navigate the chemical space beyond the "flatland" of traditional aromatic compounds.[4] The inherent three-dimensionality of the 2,8-diazaspiro[5.5]undecan-1-one core offers several advantages:

  • Conformational Rigidity: The spirocyclic nature restricts the number of available conformations, which can lead to a more precise and higher-affinity interaction with the target protein. This pre-organization of the molecule can reduce the entropic penalty upon binding.

  • Improved Physicochemical Properties: Spirocyclic scaffolds, with their higher fraction of sp3-hybridized carbons, can lead to improved solubility, metabolic stability, and overall better drug-like properties compared to their more planar counterparts.[3]

  • Novel Chemical Space: These structures provide unique vectors for substituent placement, allowing for the exploration of novel interactions within a binding pocket and the fine-tuning of pharmacological activity.

Comparative Bioactivity Analysis: Dopamine and Sigma Receptor Modulation

The 2,8-diazaspiro[5.5]undecan-1-one scaffold and its close analogs have shown significant promise as modulators of dopamine D2/D3 receptors and sigma-1 (σ₁) receptors. These targets are of high interest for the development of therapeutics for schizophrenia, pain, and other neurological disorders.

Dopamine D₂/D₃ Receptor Antagonism

The dopamine D₂ and D₃ receptors are primary targets for antipsychotic medications. Achieving selectivity for the D₃ receptor over the D₂ receptor is a key objective to potentially mitigate the extrapyramidal side effects associated with D₂ antagonism. While specific data for a broad series of 2,8-diazaspiro[5.5]undecan-1-one derivatives is limited in publicly available literature, analysis of closely related diazaspiroalkane cores provides valuable insights.

For instance, a series of arylated diazaspiroalkanes revealed that the nature of the spirocyclic core and its substituents significantly influences D₃ receptor affinity and selectivity.[5] The 3,9-diazaspiro[5.5]undecane core, when appropriately substituted, has demonstrated high D₃ receptor affinity and selectivity over the D₂ receptor.[5] This suggests that the 2,8-diazaspiro[5.5]undecan-1-one scaffold holds similar potential.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Spirocyclic and Non-Spirocyclic Ligands at Dopamine D₂ and D₃ Receptors

Compound ClassRepresentative Compound/DerivativeDopamine D₂ Kᵢ (nM)Dopamine D₃ Kᵢ (nM)D₂/D₃ Selectivity RatioReference(s)
Diazaspiro[5.5]undecane Analog 15a (3,9-diazaspiro[5.5]undecane core)>10,00012.0>833[5]
Diazaspiro[5.5]undecane Analog 15c (3,9-diazaspiro[5.5]undecane core)>10,00025.6>390[5]
Atypical Antipsychotic Clozapine1351900.71[6]
Atypical Antipsychotic Haloperidol0.517--[6]
Atypical Antipsychotic Risperidone---[1]
D₃-Selective Ligand PF-4363467 (non-spirocyclic)6923.10.004[7]
D₃-Selective Ligand BP 897 (non-spirocyclic)610.920.015[7]

Note: Data for diazaspiro[5.5]undecane analogs are for a closely related 3,9-diazaspiro scaffold, highlighting the potential of the core structure.

The data suggests that while atypical antipsychotics often exhibit low nanomolar affinity for D₂ receptors, achieving high selectivity over D₃ receptors is challenging.[8] In contrast, spirocyclic scaffolds, as exemplified by the 3,9-diazaspiro[5.5]undecane derivatives, can achieve remarkable D₃ selectivity. This underscores the potential of the 2,8-diazaspiro[5.5]undecan-1-one core in designing D₃-selective antagonists.

Sigma-1 (σ₁) Receptor Antagonism

The σ₁ receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a promising target for the treatment of pain, neurodegenerative diseases, and psychiatric disorders.[9] Several diazaspiro derivatives have been investigated as potent σ₁ receptor ligands.

A study on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, structurally similar to the 2,8-diazaspiro[5.5]undecan-1-one core, revealed potent dual µ-opioid receptor (MOR) agonism and σ₁ receptor antagonism.[10] This dual-target approach is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.

Table 2: Comparative Binding Affinities (Kᵢ, nM) of Spirocyclic and Reference Ligands at the Sigma-1 (σ₁) Receptor

Compound ClassRepresentative Compound/DerivativeSigma-1 Kᵢ (nM)Reference(s)
1-Oxa-4,9-diazaspiro[5.5]undecane Compound 15au3.4[10][11]
2,7-Diazaspiro[3.5]nonane Compound 4b2.7[12]
2,7-Diazaspiro[3.5]nonane Compound 4c3.5[12]
Reference σ₁ Antagonist Haloperidol2.0[11]
Reference σ₁ Agonist (+)-Pentazocine-[2]

The low nanomolar affinity of these spirocyclic derivatives for the σ₁ receptor, comparable to the well-characterized antagonist haloperidol, highlights the suitability of the diazaspiro[5.5]undecane framework for designing potent σ₁ receptor modulators.

Structure-Activity Relationship (SAR) Insights

Based on the available data for 2,8-diazaspiro[5.5]undecan-1-one and its analogs, several key SAR trends can be delineated:

Caption: Key modification points on the 2,8-diazaspiro[5.5]undecan-1-one scaffold.

  • N8-Substituent: This position is critical for interaction with both dopamine and sigma receptors. Typically, an N-aralkyl or N-heteroaralkyl substituent, such as a phenethyl or a substituted benzyl group, is essential for high affinity. The nature of the aromatic ring and the length of the alkyl linker significantly impact potency and selectivity.

  • N2-Substituent: Modifications at the N2 position of the lactam ring can fine-tune the pharmacological profile. Small alkyl groups are generally well-tolerated and can influence selectivity between receptor subtypes.

  • Aryl Substituents on the Spiro Core: The introduction of aryl or heteroaryl groups directly onto the piperidine rings of the spiro-scaffold can lead to novel interactions with the receptor binding sites, potentially enhancing affinity and modulating functional activity.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the binding data, standardized experimental protocols are paramount. Below are detailed methodologies for dopamine D₂/D₃ and sigma-1 receptor binding assays.

Dopamine D₂/D₃ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine D₂ and D₃ receptors.

Objective: To quantify the ability of 2,8-diazaspiro[5.5]undecan-1-one derivatives to displace a high-affinity radioligand from the D₂ and D₃ receptors.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human D₂ or D₃ receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (for D₂), [¹²⁵I]-IABN (for D₂/D₃).

  • Non-specific Binding: Defined using a high concentration (e.g., 10 µM) of a non-radiolabeled antagonist such as haloperidol or (+)-butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of 2,8-diazaspiro[5.5]undecan-1-one derivatives.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds and the radioligand in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either assay buffer (for total binding), non-specific ligand, or the test compound at various concentrations.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for Dopamine D₂/D₃ Receptor Radioligand Binding Assay.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.

Objective: To measure the displacement of a selective σ₁ radioligand by 2,8-diazaspiro[5.5]undecan-1-one derivatives.

Materials:

  • Receptor Source: Guinea pig liver membranes or membranes from cells overexpressing the σ₁ receptor.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Non-specific Binding: Defined using a high concentration (e.g., 10 µM) of haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of 2,8-diazaspiro[5.5]undecan-1-one derivatives.

Procedure:

  • Preparation: Prepare membrane homogenates and serial dilutions of test compounds and radioligand in assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ), and either assay buffer (total binding), haloperidol (non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at 37°C for 90 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding and determine IC₅₀ and Kᵢ values as described for the dopamine receptor assay.

Conclusion and Future Directions

The 2,8-diazaspiro[5.5]undecan-1-one scaffold represents a highly promising framework for the development of novel CNS-active compounds. Its inherent three-dimensional structure and conformational rigidity offer distinct advantages in achieving high affinity and selectivity for challenging targets like the dopamine D₃ and sigma-1 receptors. The comparative analysis presented in this guide suggests that derivatives of this scaffold have the potential to outperform traditional, more flexible molecules in terms of selectivity, a key factor in developing safer and more effective therapeutics.

Future research should focus on the systematic exploration of the chemical space around the 2,8-diazaspiro[5.5]undecan-1-one core. This includes the synthesis and evaluation of a broader range of derivatives with diverse substituents at the N2 and N8 positions, as well as on the spirocyclic rings themselves. In vivo studies to evaluate the efficacy of these compounds in relevant animal models of psychosis, pain, and neurodegeneration, coupled with detailed pharmacokinetic profiling, will be crucial in translating the in vitro promise of this scaffold into clinically viable drug candidates.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Seeman, P., Corbett, R., & Van Tol, H. H. (1997). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. Neuropsychopharmacology, 16(2), 93–110.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Affinities of some Atypical Antipsychotic Agents at D1 and D2 Dopamine Receptors, and at M1 and M4 Muscarinic Receptors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. Retrieved January 20, 2026, from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF. Retrieved from [Link]

  • Relative binding affinities of dopamine and antipsychotic drugs for dopamine D2 receptors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2025). Request PDF. Retrieved from [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved January 20, 2026, from [Link]

  • Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Development of sigma-1. (n.d.). University of Turin Open Access Institutional Archive. Retrieved January 20, 2026, from [Link]

  • CNS Pharmacology Usmle step 1. (2019, June 25). Anti psychotic Drugs (Part - 2) Classification [Video]. YouTube. [Link]

  • Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. (2017). ACS Chemical Neuroscience, 8(1), 165–177.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 63(5), 2434–2454.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Assay Validation of Novel 2,8-Diazaspiro[5.5]undecan-1-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the 2,8-diazaspiro[5.5]undecan-1-one scaffold. While direct published data for this specific parent compound is emerging, the broader class of diazaspiro[5.5]undecanes has garnered significant interest in medicinal chemistry, showing potential in treating a range of conditions including cancer, obesity, and pain.[1][2] This document offers a comparative analysis of validation methodologies, using hypothetical data for a novel derivative, "DSU-1," benchmarked against established alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a self-validating system to ensure data integrity.

The Rationale for Assay Selection: Targeting Cancer Cell Proliferation

The versatility of the diazaspiro[5.5]undecane core allows for diverse biological activities.[1] For the purpose of this guide, we will focus on one of the most widely explored applications for related spiro compounds: oncology. The primary goal of an initial in vitro screen in this context is to assess a compound's ability to inhibit cancer cell growth, a property known as cytotoxicity.

The choice of assay is therefore dictated by this objective. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. Its principle lies in the metabolic activity of viable cells: mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows us to quantify the cytotoxic effect of our test compound.

To establish a meaningful comparison, DSU-1 will be evaluated against a standard chemotherapeutic agent, Doxorubicin, and a structurally related diazaspiro compound with known (hypothetical) activity. Furthermore, to assess selectivity—a crucial parameter in drug development—the compounds will be tested against both a cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., MCF-10A, non-tumorigenic breast epithelial).

Comparative In Vitro Bioactivity: A Data-Driven Overview

The following table summarizes hypothetical in vitro cytotoxicity data for our novel compound, DSU-1, in comparison to established benchmarks. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to that in cancer cells (IC50 normal / IC50 cancer). A higher SI value is desirable, indicating greater selectivity for cancer cells.[3]

CompoundClass / ScaffoldCell Line (Cancer)IC50 (µM) on MCF-7Cell Line (Normal)IC50 (µM) on MCF-10ASelectivity Index (SI)
DSU-1 (Hypothetical) 2,8-Diazaspiro[5.5]undecan-1-oneMCF-7 (Breast)12.5MCF-10A (Breast)>100>8.0
Doxorubicin Anthracycline ChemotherapyMCF-7 (Breast)0.98MCF-10A (Breast)1.51.53
Compound X Phenyl-substituted diazaspiro dioneSK-HEP-1 (Liver)46.31---

Data for Compound X is adapted from literature for a related scaffold to provide context on the activity range of similar compounds.

Visualizing the Path to Validation

A logical workflow is critical for the systematic evaluation of any new chemical entity. The diagram below illustrates the key stages in the in vitro validation process, from initial compound handling to final data analysis.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound DSU-1 Synthesis & Purification Stock Stock Solution (DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Treatment Compound Treatment (24-72h) Serial->Treatment Seeding Cell Seeding (MCF-7 & MCF-10A) Seeding->Treatment MTT MTT Reagent Incubation Treatment->MTT Solubilize Formazan Solubilization MTT->Solubilize Readout Absorbance Reading (570 nm) Solubilize->Readout Viability Calculate % Viability Readout->Viability IC50 Determine IC50 & SI Viability->IC50

Caption: Workflow for in vitro cytotoxicity validation.

Potential Mechanism of Action: Targeting Apoptotic Pathways

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. While the precise mechanism of DSU-1 would require further investigation, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.

G DSU1 DSU-1 Mitochondrion Mitochondrion DSU1->Mitochondrion Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step methodology for assessing the cytotoxicity of DSU-1.

Materials:

  • MCF-7 and MCF-10A cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • DSU-1, Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of DSU-1 in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid vehicle-induced toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (medium with 0.5% DMSO), and positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across all comparative assays.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from all wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. response).

Trustworthiness: A Self-Validating Protocol

The integrity of the experimental results hinges on a self-validating protocol. The MTT assay described above incorporates several critical elements to ensure trustworthiness:

  • Controls: The inclusion of a vehicle control (DMSO) is essential to confirm that the solvent used to dissolve the compound does not have a toxic effect on its own. A positive control (Doxorubicin) validates that the assay system is responsive to a known cytotoxic agent. A blank control (medium without cells) accounts for background absorbance.

  • Replicates: Each concentration, including controls, should be tested in triplicate or quadruplicate. This allows for the calculation of standard deviation and ensures the results are reproducible and not due to random error.

  • Selectivity Assessment: By running the assay in parallel on a cancerous and a non-cancerous cell line, we generate a selectivity index. This is a crucial self-validating step that provides an early indication of the compound's therapeutic window.[3]

By adhering to these principles, the protocol becomes a self-validating system, generating reliable and defensible data that can confidently guide the next steps in the drug discovery pipeline.

Conclusion and Future Directions

The 2,8-diazaspiro[5.5]undecan-1-one scaffold represents a promising starting point for the development of novel therapeutics. This guide outlines a robust, comparative framework for the initial in vitro validation of its derivatives, focusing on cytotoxicity. The presented methodologies, from data comparison to detailed protocols and self-validation checks, provide a clear path for researchers to assess the potential of new chemical entities.

Positive results from this initial screening would warrant further investigation into the specific mechanism of action, including assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and to identify the precise molecular target. This structured, comparative approach is fundamental to advancing novel spirocyclic compounds from the bench to potential clinical applications.

References

  • Indrayanto, G., et al. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research. ResearchGate. Available at: [Link].

  • Rahman, M. A., et al. (2021). In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves. Evidence-Based Complementary and Alternative Medicine. Available at: [Link].

  • Semantic Scholar. Validation of in-vitro bioassay methods: Application in herbal drug research. Semantic Scholar. Available at: [Link].

  • ResearchGate. Validation of in-vitro bioassay methods: Application in Herbal Drug Research | Request PDF. ResearchGate. Available at: [Link].

  • International Journal for Multidisciplinary Research (IJFMR). Ethnopharmacological Insights and Bioactive Compound Profiles of Selected Zingiberaceae Plants of Manipur with Antioxidant and Antimicrobial Properties. IJFMR. Available at: [Link].

  • University of Southampton ePrints. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. Available at: [Link].

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link].

  • Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].

  • Arkivoc. PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Arkivoc. Available at: [Link].

  • Singh, S., & Tonk, R. K. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

Sources

A Comparative Guide to the Structural Elucidation of 2,8-Diazaspiro[5.5]undecan-1-one Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of 2,8-diazaspiro[5.5]undecan-1-one derivatives. These spirocyclic lactams represent a class of compounds with significant potential in medicinal chemistry, and a comprehensive understanding of their structural nuances is critical for rational drug design and development.

This guide moves beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating analytical workflows.

The Indispensable Role of Single-Crystal X-ray Diffraction

While a suite of analytical techniques is essential for comprehensive characterization, single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is often inferred or modeled with other methods.

A Case Study: X-ray Crystallography of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives

In a notable study, the synthesis and structural analysis of a series of these derivatives were reported, with the structures of several compounds confirmed by single-crystal X-ray diffraction.[2][3] The key findings from this crystallographic work highlight the power of the technique:

  • Unambiguous Stereochemistry: The relative stereochemistry at the spiro center and any stereogenic centers on the substituent groups was unequivocally established.

  • Conformational Analysis: The cyclohexanone ring of the spiro system was shown to preferentially adopt a chair conformation.[3] This level of detail is crucial for understanding receptor binding and pharmacokinetics.

  • Intermolecular Interactions: The crystal packing was stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions, providing insights into the solid-state properties of these materials.[3]

The workflow for obtaining such definitive structural information is systematic and requires careful execution.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis with Spectroscopic Techniques

While SC-XRD provides the ultimate structural answer, its reliance on obtaining high-quality single crystals can be a significant bottleneck. Therefore, a combination of spectroscopic methods is routinely employed for initial characterization and to provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For diazaspiro[5.5]undecane derivatives, a suite of 1D and 2D NMR experiments is essential.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. In the case of the 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives, the ¹H NMR spectrum clearly showed distinct signals for the axial and equatorial protons of the cyclohexane ring, with specific coupling constants confirming their relative orientations.[2]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular framework by establishing proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations, respectively.

Data Comparison: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (crystalline)Solution
Information Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, solution conformation
Requirement Single crystalSoluble sample
Ambiguity LowCan be high for complex stereoisomers
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For spirocyclic compounds, fragmentation can be complex, but characteristic losses corresponding to the different ring systems can often be identified.

The general workflow for structural elucidation integrates these techniques in a logical progression.

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

Crystallization of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives

The successful crystallization of the 2,4-diazaspiro[5.5]undecane derivatives was achieved through slow evaporation of a solution of the purified compound.[2][3]

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform) to near saturation.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

  • Crystal Harvesting: Carefully harvest the resulting single crystals.

Single-Crystal X-ray Diffraction Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.

  • Structure Solution: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson synthesis.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares techniques to obtain the final, accurate atomic coordinates and thermal parameters.[2]

Conclusion: A Synergistic Approach

While single-crystal X-ray diffraction provides the most definitive structural information for 2,8-diazaspiro[5.5]undecan-1-one derivatives, a comprehensive understanding of these molecules relies on a synergistic approach. NMR spectroscopy and mass spectrometry are indispensable tools for initial characterization, confirmation of the molecular framework in solution, and for compounds that are resistant to crystallization. The data presented for the closely related 2,4-diazaspiro[5.5]undecane system underscores the level of detail that can be achieved through crystallographic analysis and serves as a valuable benchmark for researchers working with this important class of spirocyclic compounds. By integrating these techniques, scientists can build a complete and robust picture of their molecules, accelerating the pace of discovery and development.

References

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(23), 3349-3353. [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

Sources

Efficacy of METTL3 Inhibitors Derived from Spirocyclic Lactam Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The field of epitranscriptomics has unveiled a new frontier in therapeutic intervention, with the N6-methyladenosine (m6A) RNA modification emerging as a critical regulator of gene expression in health and disease.[1][2] At the heart of this regulatory network lies the METTL3-METTL14 methyltransferase complex, the primary "writer" of the m6A mark.[3][4][5] METTL3, as the catalytic subunit, has been identified as a compelling therapeutic target, particularly in oncology, where its dysregulation is implicated in tumor progression, metastasis, and immune evasion.[1][2][6][7] This guide provides a comparative analysis of a potent class of METTL3 inhibitors derived from a spirocyclic lactam scaffold, placing their performance in context with other leading alternatives and detailing the experimental frameworks required for their rigorous evaluation.

The Rise of Spirocyclic Lactams as METTL3 Inhibitors

The discovery of potent and selective small-molecule inhibitors of METTL3 is crucial for both dissecting its biological functions and developing novel therapeutics. While various chemical scaffolds have been explored, a series of compounds based on a 1,4,9-Triazaspiro[5.5]undecan-2-one core has yielded inhibitors with exceptional potency and favorable drug-like properties.[8]

A prime exemplar of this class is the inhibitor designated UZH2 . Through a structure-based drug design and medicinal chemistry optimization campaign, researchers achieved a remarkable 1400-fold improvement in potency from an initial hit compound.[5][8][9] UZH2 exhibits a biochemical IC50 of just 5 nM.[8][9] X-ray crystallography has revealed that the lactam structure of this scaffold forms a critical hydrogen bond with the side chain of Gln550 within the METTL3 active site, anchoring the inhibitor for potent activity.[1][5] This series has been optimized not only for potency but also for ADME (absorption, distribution, metabolism, and excretion) properties, making them valuable as chemical probes and potential therapeutic leads.[5][8]

METTL3's Role in Cellular Signaling

METTL3-mediated m6A modification is a pivotal step in post-transcriptional gene regulation. The process, and the point of inhibitor intervention, can be visualized as follows:

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 (Catalytic Subunit) SAH SAH METTL3->SAH Catalysis mRNA_pre pre-mRNA METTL14 METTL14 (Stabilizing Subunit) WTAP WTAP (Accessory Protein) SAM SAM (Methyl Donor) SAM->METTL3 mRNA_m6A m6A-modified mRNA mRNA_pre->mRNA_m6A m6A Methylation mRNA_m6A_cyto m6A-modified mRNA mRNA_m6A->mRNA_m6A_cyto Nuclear Export Inhibitors METTL3 Inhibitors (e.g., UZH2, STM2457) Inhibitors->METTL3 Inhibition Readers Reader Proteins (YTHDF1/2/3, etc.) Translation Translation Readers->Translation Decay mRNA Decay Readers->Decay Splicing Splicing/Stability Readers->Splicing mRNA_m6A_cyto->Readers

Caption: METTL3-mediated m6A mRNA modification pathway and point of inhibitor action.

Comparative Efficacy of Leading METTL3 Inhibitors

To appreciate the efficacy of the 2,8-diazaspiro[5.5]undecan-1-one class, it is essential to compare it against other prominent METTL3 inhibitors. STM2457 is a well-characterized, first-in-class, orally active METTL3 inhibitor that serves as a critical benchmark.[4][10][11] It is a potent S-adenosyl methionine (SAM)-competitive inhibitor with demonstrated preclinical proof of concept in acute myeloid leukemia (AML) models.[4][6][12] Another important compound, STC-15 , is the first METTL3 inhibitor to enter human clinical trials, targeting the enzyme to modulate immune responses against tumors.[13][14]

The table below summarizes key performance data for these inhibitors.

Parameter UZH2 STM2457 STC-15
Chemical Scaffold 1,4,9-Triazaspiro[5.5]undecan-2-onePyrimidinone derivativeProprietary
Biochemical Potency (IC50) 5 nM (TR-FRET)[5][9]16.9 nM (Cell-free assay)[4][10][11]Not explicitly published
Cellular m6A Reduction (EC50) 0.7 µM (MOLM-13 cells)[1]Demonstrated, but EC50 not specified[4]Rapid and long-lasting m6A inhibition[14]
Anti-proliferative (GI50/IC50) 6 µM (MOLM-13 cells)[15]3.5 µM (MOLM-13 cells)[12]Tumor regressions observed in patients[13][14]
Selectivity High selectivity over METTL1 and METTL16[15]Highly selective; no inhibition of 45 other methyltransferases[1][4][10]Data not publicly available
Mode of Action SAM-competitiveSAM-competitive[4][12]RNA methyltransferase inhibitor[13]
Development Stage Preclinical[5][8]Preclinical[12][16]Phase 1 Clinical Trial (NCT05584111)[13][14]

Essential Experimental Protocols for Inhibitor Validation

Rigorous and reproducible experimental data are the bedrock of drug development. The following protocols outline key assays for characterizing METTL3 inhibitors.

Experimental Workflow Overview

A logical progression of experiments is crucial for validating a novel METTL3 inhibitor. The workflow starts with biochemical confirmation of enzyme inhibition and proceeds to cellular assays that demonstrate target engagement and functional consequences.

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation cluster_invivo In Vivo Validation b1 Step 1: In Vitro Enzymatic Assay (TR-FRET) b2 Step 2: Selectivity Profiling b1->b2 Determine IC50 & Mode of Action c1 Step 3: Cellular Target Engagement (CETSA) b2->c1 c2 Step 4: m6A/A Quantification (LC-MS/MS) c1->c2 Confirm target binding in cells c3 Step 5: Functional Assays (Proliferation, Apoptosis) c2->c3 Confirm functional effect on m6A levels v1 Step 6: Preclinical Models (e.g., AML Xenografts) c3->v1

Caption: Standard workflow for the evaluation of a novel METTL3 inhibitor.

Protocol 1: Biochemical Potency Assessment (TR-FRET Assay)

This assay quantifies inhibitor potency by measuring the reduction in m6A-modified RNA, which is detected by an m6A-reader protein in a time-resolved Förster resonance energy transfer (TR-FRET) format.[5][15]

Causality: This method is preferred for high-throughput screening due to its sensitivity and non-radioactive nature. It directly measures the product of the enzymatic reaction, providing a robust readout of METTL3 activity.[17] The inclusion of METTL14 is critical as it stabilizes METTL3 and facilitates RNA substrate binding, ensuring the assay reflects the biologically relevant complex.[3][5]

Methodology:

  • Reagent Preparation:

    • Enzyme Complex: Recombinant human METTL3/METTL14 complex.

    • Substrate: A biotinylated RNA oligonucleotide containing the m6A consensus motif (e.g., 5'-GGACU-3').

    • Cofactor: S-adenosyl methionine (SAM).

    • Inhibitor: Test compound (e.g., UZH2) serially diluted in DMSO.

    • Detection Reagents: Terbium-cryptate labeled anti-tag antibody (e.g., anti-6xHis) for the reader protein and a fluorescent acceptor (e.g., d2) labeled streptavidin to bind the biotinylated RNA.

    • Reader Protein: A tagged, purified m6A reader domain (e.g., YTHDC1).

  • Enzymatic Reaction:

    • In a 384-well assay plate, add 2 µL of the test compound at various concentrations.

    • Add 4 µL of a solution containing the METTL3/METTL14 complex and the RNA substrate.

    • Initiate the reaction by adding 4 µL of SAM solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mix containing the tagged YTHDC1 reader protein, Tb-cryptate antibody, and d2-streptavidin.

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • Plot the signal ratio against the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) confirms that an inhibitor binds to its target protein within the complex environment of a living cell.[1][4]

Causality: The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. Observing a thermal shift in the presence of the compound provides direct evidence of target engagement.

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., MOLM-13 for AML) to ~80% confluency.

    • Treat cells with the test inhibitor at various concentrations (and a DMSO vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by immediate cooling on ice.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification:

    • Collect the supernatant containing the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble METTL3 in each sample using Western Blot or an ELISA-based method.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of soluble METTL3 against the temperature to generate a melting curve.

    • The shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can be generated by plotting the amount of soluble METTL3 at a single diagnostic temperature against inhibitor concentration.[18]

Protocol 3: Quantification of Cellular m6A Levels (LC-MS/MS)

This protocol provides the definitive measure of an inhibitor's functional effect on the epitranscriptome by quantifying the global m6A to adenosine (A) ratio.[4][19]

Causality: A successful METTL3 inhibitor should lead to a measurable decrease in the total m6A levels in cellular RNA. LC-MS/MS provides the gold-standard level of precision for this measurement.

Methodology:

  • Cell Culture and RNA Isolation:

    • Treat cells (e.g., MOLM-13) with the inhibitor or DMSO control for a specified time (e.g., 48 hours).[4]

    • Isolate total RNA using a standard method (e.g., TRIzol).

    • Enrich for messenger RNA (mRNA) using oligo(dT)-magnetic beads.

  • RNA Digestion:

    • Digest the poly-A+ enriched RNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1 followed by alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Separate the nucleosides using liquid chromatography (LC) on a C18 column.

    • Perform quantification using a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Monitor the specific mass transitions for adenosine (A) and N6-methyladenosine (m6A).

  • Data Analysis:

    • Generate standard curves using known concentrations of pure A and m6A nucleosides.

    • Calculate the absolute amounts of A and m6A in each sample.

    • Report the data as a ratio of m6A to A to normalize for any variations in sample input. Compare the ratio in inhibitor-treated samples to the DMSO control.[8]

Conclusion and Future Directions

METTL3 inhibitors derived from the 2,8-diazaspiro[5.5]undecan-1-one scaffold, exemplified by UZH2, represent a significant advancement in the field. Their nanomolar potency, driven by a well-defined binding mode, positions them as highly effective chemical probes and promising therapeutic candidates.[5][8][9] When compared to other leading inhibitors like STM2457, they demonstrate competitive, if not superior, biochemical potency.

The ultimate clinical success of any METTL3 inhibitor will depend on a delicate balance of on-target efficacy, selectivity to avoid off-target effects, and a favorable safety profile.[20] As compounds like STC-15 progress through clinical trials, the insights gained will be invaluable for the entire field.[13][14] The continued development of diverse chemical scaffolds, including the potent spirocyclic lactams, will be crucial in realizing the full therapeutic potential of targeting RNA epitranscriptomics for cancer and other diseases.[1][7]

References

  • Recent advances in small molecules targeting the METTL3. Taylor & Francis Online. [Link]

  • STM-2457 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Novel METTL3 Inhibitor Elicits Clinical Activity Across Tumor Types. Targeted Oncology. [Link]

  • STM-2457: a first-in-class METTL3 inhibitor with preclinical proof of concept in AML models. Cortellis. [Link]

  • Abstract 4417: Development of biochemical screening assays to facilitate drug discovery in RNA m6A modification regulators. Cancer Research - AACR Journals. [Link]

  • Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature. [Link]

  • Mining for METTL3 inhibitors to suppress cancer. PMC - NIH. [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. ACS Publications. [Link]

  • What are METTL3 inhibitors and how do they work?. News-Medical.net. [Link]

  • METTL3/METTL14 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

  • The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential. PubMed Central. [Link]

  • STORM Therapeutics' METTL3 inhibitor moves closer to the clinic. PharmaTimes. [Link]

  • METTL3 inhibitor STM2457 impairs tumor progression and enhances sensitivity to anlotinib in OSCC. ResearchGate. [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. PubMed Central. [Link]

  • Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry. [Link]

  • METTL3 inhibitors for epitranscriptomic modulation of cellular processes. bioRxiv. [Link]

  • STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024. STORM Therapeutics. [Link]

  • Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. ResearchGate. [Link]

  • Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. Journal of Medicinal Chemistry. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Europe PMC. [Link]

  • EP102: Pharmacological Inhibition of METTL3 Elicits Tumor Growth Inhibition In Vivo and Demonstrates Synergy with Venetoclax in Various AML Models. ASH Publications. [Link]

  • Protein thermal shift assay for METTL3/14 and METTL1 and cellular... ResearchGate. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the Selectivity Profile of TYK2/JAK1 Inhibitors with a Diazaspiro Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of Targeting TYK2 and JAK1

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] While first-generation JAK inhibitors demonstrated clinical efficacy, their broader inhibition of multiple JAK isoforms, particularly JAK2, has been associated with adverse effects such as anemia and thrombocytopenia. This has spurred the development of second-generation inhibitors with improved selectivity.[3]

Targeting TYK2 and JAK1 is a particularly attractive strategy. TYK2 is crucial for signaling pathways of key cytokines like IL-12, IL-23, and Type I interferons, which are central to the inflammatory cascade in diseases like psoriasis and inflammatory bowel disease.[1][4] JAK1 is also involved in the signaling of a wide range of pro-inflammatory cytokines.[5] Therefore, dual inhibition of TYK2 and JAK1 offers the potential for broad anti-inflammatory efficacy while sparing JAK2 and JAK3, potentially leading to an improved safety profile. The diazaspiro scaffold has emerged as a promising chemical framework for achieving this desired selectivity.

Comparative Selectivity Profiles of Diazaspiro-Containing Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Here, we compare the selectivity profile of a novel 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48) with the highly selective allosteric TYK2 inhibitor, deucravacitinib (Sotyktu), and the dual TYK2/JAK1 inhibitor, brepocitinib.

CompoundScaffoldTarget(s)TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Highlights
Compound 48 2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1637>140N/A>23-fold selectivity for TYK2 over JAK2.[6][7]
Deucravacitinib N/A (for comparison)Allosteric TYK2~2-19 (cellular)>2,000 (cellular)>4,000 (cellular)>2,000 (cellular)>200-fold selectivity for TYK2 over JAK1/JAK3 and >3000-fold over JAK2 in cell-based assays.[8]
Brepocitinib N/A (for comparison)TYK2/JAK1N/AN/AN/AN/APotent inhibitor of TYK2 and JAK1 with less affinity for JAK2 and minor selectivity for JAK3.[9]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from various sources and assay conditions may differ.

Understanding the Mechanism: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate gene expression. Selective inhibition of TYK2 and JAK1 aims to interrupt this pro-inflammatory signaling at a critical juncture.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Cytokine->Receptor 1. Binding STAT STAT TYK2->STAT 3. Phosphorylation JAK1->STAT 3. Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 5. Gene Regulation Inhibitor Diazaspiro TYK2/JAK1 Inhibitor Inhibitor->TYK2 Inhibitor->JAK1

Caption: The JAK-STAT signaling pathway and the point of intervention for TYK2/JAK1 inhibitors.

Experimental Protocols for Assessing Inhibitor Selectivity

The determination of a compound's selectivity profile is paramount in drug development. The following are detailed protocols for key in vitro assays used to characterize TYK2/JAK1 inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 values of a test compound against TYK2, JAK1, JAK2, and JAK3.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains are expressed and purified.

    • A suitable peptide substrate (e.g., a biotinylated peptide) is synthesized.

  • Assay Reaction:

    • In a 96- or 384-well plate, the test compound is serially diluted in DMSO and then added to the assay buffer.

    • The respective JAK enzyme is added to each well.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • The reaction is stopped by the addition of EDTA.

    • The amount of phosphorylated substrate is quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), where a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. The HTRF signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.

Protocol 2: Cellular STAT Phosphorylation Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

Objective: To determine the potency of a test compound in inhibiting cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Preparation:

    • Human whole blood is collected, or PBMCs are isolated by density gradient centrifugation.

  • Compound Incubation:

    • Cells are pre-incubated with serial dilutions of the test compound or a vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Cells are stimulated with a specific cytokine to activate different JAK-STAT pathways:

      • TYK2/JAK2: IL-12 to induce STAT4 phosphorylation.

      • JAK1/TYK2: IFN-α to induce STAT1 phosphorylation.

      • JAK1/JAK3: IL-2 to induce STAT5 phosphorylation.

      • JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) to induce STAT5 phosphorylation.

    • Stimulation is typically carried out for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Red blood cells (if using whole blood) are lysed.

    • The remaining cells are fixed with a formaldehyde-based buffer to preserve the phosphorylation state of the proteins.

    • Cells are then permeabilized with methanol to allow for intracellular antibody staining.

  • Antibody Staining and Flow Cytometry:

    • Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of the target STAT proteins (e.g., anti-pSTAT1, anti-pSTAT4, anti-pSTAT5).

    • Cell surface markers can also be included to identify specific cell populations (e.g., CD4+ T cells).

    • The level of STAT phosphorylation is quantified using a flow cytometer.

  • Data Analysis:

    • The geometric mean fluorescence intensity (gMFI) of the phosphorylated STAT signal is determined for each condition.

    • IC50 values are calculated by plotting the percentage of inhibition of cytokine-induced STAT phosphorylation against the compound concentration.

Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Purified JAK Enzyme b4 Incubate b1->b4 b2 Test Compound (Serial Dilution) b2->b4 b3 ATP + Substrate b3->b4 b5 Detect Phosphorylation (e.g., HTRF) b4->b5 b6 Calculate IC50 b5->b6 c1 Whole Blood or PBMCs c2 Pre-incubate with Test Compound c1->c2 c3 Cytokine Stimulation c2->c3 c4 Fix & Permeabilize c3->c4 c5 Stain with Anti-pSTAT Ab c4->c5 c6 Flow Cytometry Analysis c5->c6 c7 Calculate IC50 c6->c7

Caption: General workflow for biochemical and cellular assays to determine inhibitor selectivity.

Concluding Remarks

The development of TYK2/JAK1 inhibitors with a diazaspiro scaffold represents a promising avenue for the treatment of a range of immune-mediated diseases. The ability to achieve selectivity over other JAK isoforms, particularly JAK2, is a key objective in mitigating potential side effects. The experimental protocols outlined in this guide provide a robust framework for the characterization of such inhibitors. As our understanding of the intricate roles of individual JAKs in both health and disease continues to evolve, the rational design and rigorous evaluation of selective inhibitors will be crucial in advancing the next generation of therapies for autoimmune and inflammatory disorders.

References

  • Sotyktu® (deucravacitinib) Mechanism of Action. Bristol Myers Squibb. [Link]

  • Catlett IM, et al. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2. Clin Transl Sci. 2022;15(11):2693-2706. [Link]

  • Chen X, et al. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. Indian J Dermatol Venereol Leprol. 2024;90:36. [Link]

  • Burke J, et al. Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors. Poster presented at the 2020 Fall Clinical Dermatology Conference. [Link]

  • Yang T, et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022;65(4):3151-3172. [Link]

  • Paik JJ, et al. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis. Clin Exp Rheumatol. 2025. [Link]

  • Tyk2 inhibitors and uses thereof.
  • Yang T, et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Paik JJ, et al. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis. ResearchGate. [Link]

  • Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. National Institutes of Health. [Link]

  • Ghoreschi K, et al. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Ann Rheum Dis. 2023;82(12):1559-1571. [Link]

  • Diazaspiro rock inhibitors.
  • Baskin R, et al. The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. Curr Med Chem. 2010;17(36):4551-8. [Link]

  • Traves PG, et al. JAKinib IC50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. ResearchGate. [Link]

  • Compound as a TYK2/JAK1 pseudokinase domain inhibitor and method of synthesis and use.
  • Singh S, et al. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Mol Divers. 2024;28(6):4467-4513. [Link]

  • Norman P. Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. J Med Chem. 2021;64(9):5351-5377. [Link]

  • Stochmal A, et al. Deucravacitinib for the Treatment of Psoriatic Disease. J Clin Med. 2022;11(16):4727. [Link]

  • Tyk2 inhibitors and uses thereof.
  • Wrobleski ST, et al. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. ResearchGate. [Link]

  • Journal of Medicinal Chemistry Vol. 65 No. 4. ACS Publications. [Link]

  • Singh S, et al. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. [Link]

  • Brepocitinib, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes. ACR Meeting Abstracts. [Link]

  • Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review. MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of Diazaspiro[5.5]undecane Cores: Methodologies, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[5.5]undecane scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This spirocyclic system, featuring two piperidine rings fused at a central quaternary carbon, allows for precise spatial orientation of substituents, making it an attractive core for the design of novel therapeutics. While the 2,8-isomer is of considerable interest, the broader family of diazaspiro[5.5]undecanes, including isomers such as the 1,8- and 2,4-diazaspiro cores, are more extensively documented in synthetic literature. The synthetic strategies for these related compounds often provide a blueprint for accessing this important class of molecules.

This guide provides a comparative analysis of two distinct and powerful synthetic routes to diazaspiro[5.5]undecane cores. The first is a modern, convergent approach utilizing a double Michael addition to construct highly functionalized 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. The second is a classical, stereocontrolled linear synthesis to access chiral 1,8-diazaspiro[5.5]undecane derivatives. By examining these divergent strategies, this guide aims to equip researchers with the knowledge to select and implement the most suitable synthetic route for their specific research objectives.

Route 1: Convergent Synthesis via [5+1] Double Michael Addition

This contemporary approach offers a highly efficient and atom-economical pathway to the 2,4-diazaspiro[5.5]undecane core. The key transformation is a cascade reaction involving the base-promoted [5+1] double Michael addition of a C-nucleophile to a divinyl ketone. This strategy is particularly effective for the rapid construction of complex, highly functionalized spirocycles from simple, acyclic precursors.

A notable example of this approach is the synthesis of 7,11-diaryl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, as reported by Barakat et al.[1][2]. In this one-pot reaction, N,N-dimethylbarbituric acid serves as the active methylene pronucleophile, which adds twice to a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone).

Mechanistic Rationale

The reaction is initiated by the deprotonation of N,N-dimethylbarbituric acid by a base, such as diethylamine, to generate a stabilized carbanion. This nucleophile then undergoes a conjugate addition to one of the electrophilic double bonds of the divinyl ketone. Following this first Michael addition, a second intramolecular Michael addition occurs, where the newly formed enolate attacks the remaining double bond. This cascade cyclization forges the spirocyclic core in a single, efficient step. The stereochemistry of the final product is often controlled by the tendency of the bulky aryl substituents to occupy the equatorial positions in the resulting six-membered ring, leading to a high degree of stereoselectivity.[1]

G sub1 N,N-Dimethylbarbituric Acid intermediate1 Carbanion Formation sub1->intermediate1 Deprotonation sub2 Divinyl Ketone intermediate2 First Michael Addition sub2->intermediate2 base Diethylamine (Base) base->intermediate1 intermediate1->intermediate2 intermediate3 Intramolecular Michael Addition intermediate2->intermediate3 Tautomerization & Cyclization product 2,4-Diazaspiro[5.5]undecane Tetraone Derivative intermediate3->product Protonation

Caption: Workflow for the Double Michael Addition Route.

Advantages and Limitations

This method is characterized by its high efficiency, often achieving excellent yields (up to 98%) in a single step from readily available starting materials.[1][2] The reaction conditions are mild (room temperature) and the procedure is operationally simple. However, this specific protocol leads to a highly functionalized core with four ketone groups, which may require further chemical manipulation if the unsubstituted scaffold is desired. The substrate scope is generally broad for the aryl substituents on the divinyl ketone.

Route 2: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecanes

In contrast to the convergent approach, the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives, as developed by Zhu, Quirion, and Husson, exemplifies a linear strategy that provides excellent control over stereochemistry.[3] This route is particularly valuable when enantiopure products are required for pharmacological studies.

The synthesis commences with a chiral precursor, 2-cyano-6-phenyloxazolopiperidine, which is derived from D-phenylglycinol. This chiral auxiliary directs the stereochemical outcome of the subsequent transformations. The key steps involve the formation of an iminium ion intermediate, followed by an intramolecular nucleophilic attack to construct the spirocyclic core.

Synthetic Strategy

The synthesis can be adapted to produce either unsubstituted or substituted 1,8-diazaspiro[5.5]undecane cores. For the unsubstituted core, the key α-amino nitrile is first N-alkylated with a suitable electrophile containing a terminal leaving group (e.g., 3-chloropropylamine). The nitrile group is then reduced with a hydride reagent to generate an iminium ion. This is followed by an in situ intramolecular cyclization, where the pendant amine attacks the iminium ion to form the spirocyclic system. Subsequent hydrogenolysis removes the chiral auxiliary, yielding the final product.

G start Chiral α-Amino Nitrile step1 N-Alkylation start->step1 intermediate1 N-Alkylated Intermediate step1->intermediate1 step2 Iminium Ion Formation (Hydride Reduction) intermediate1->step2 intermediate2 Iminium Ion step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Spirocyclic Intermediate step3->intermediate3 step4 Deprotection/ Auxiliary Removal intermediate3->step4 product Enantiopure 1,8-Diazaspiro[5.5]undecane step4->product

Caption: Workflow for the Asymmetric Synthesis Route.

Advantages and Limitations

The primary advantage of this route is the high level of stereocontrol, which allows for the synthesis of enantiomerically pure diazaspiro[5.5]undecanes. The multi-step nature of the synthesis also offers opportunities to introduce a variety of substituents at different positions. However, this is a longer and more complex synthetic sequence compared to the double Michael addition. The overall yield is consequently lower, and the cost of the chiral starting material and reagents is higher.

Comparative Analysis

FeatureRoute 1: Double Michael AdditionRoute 2: Asymmetric Synthesis
Isomer 2,4-Diazaspiro[5.5]undecane1,8-Diazaspiro[5.5]undecane
Strategy Convergent, one-pot cascadeLinear, multi-step
Number of Steps 1>5
Overall Yield Excellent (up to 98%)[1]Moderate
Stereocontrol DiastereoselectiveEnantioselective (chiral auxiliary)
Starting Materials Simple, acyclicComplex, chiral
Scalability Potentially highMore challenging
Product Highly functionalized tetraoneUnsubstituted or substituted core
Key Advantages High efficiency, simplicityStereochemical control, versatility

Experimental Protocols

Route 1: General Procedure for the Synthesis of 7,11-Diphenyl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone[1]
  • To a 50 mL round-bottom flask charged with a solution of N,N-dimethylbarbituric acid (2 mmol) and 1,5-diphenyl-1,4-pentadien-3-one (2 mmol) in 10 mL of dry dichloromethane, add diethylamine (2.5 mmol) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the reactants is observed.

  • Upon completion, directly subject the crude product to column chromatography on silica gel (100–200 mesh) using an ethyl acetate/n-hexane (2:8, v/v) mixture as the eluent to afford the pure product.

Route 2: Synthesis of (6R)-1,8-Diazaspiro[5.5]undecane[3]

This is a multi-step synthesis, and a key step is provided for illustrative purposes.

Step: Reductive Cyclization to form the Spirocyclic Core

  • To a solution of the N-(3-chloropropyl)amino nitrile precursor in anhydrous THF at -78 °C under an argon atmosphere, add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium potassium tartrate.

  • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the spirocyclic intermediate.

  • The final deprotection (hydrogenolysis of the phenylglycinol auxiliary) is typically carried out using a palladium catalyst under a hydrogen atmosphere to yield the target 1,8-diazaspiro[5.5]undecane.

Conclusion

The choice of synthetic route to a diazaspiro[5.5]undecane core is fundamentally dictated by the specific goals of the research program. For the rapid generation of molecular diversity and the synthesis of highly functionalized analogs, the double Michael addition offers an elegant and efficient one-pot solution. Conversely, when the synthesis of a specific, enantiomerically pure stereoisomer is paramount for probing biological activity, a more classical, multi-step asymmetric synthesis provides the necessary control, albeit at the cost of efficiency and overall yield. While the synthesis of the 2,8-diazaspiro[5.5]undecane isomer remains a less-trodden path, the methodologies presented here for related isomers provide a robust strategic foundation for the synthesis of this important class of spirocyclic compounds.

References

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Barakat, A., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Zhu, J., Quirion, J.-C., & Husson, H.-P. (1993). Asymmetric Synthesis. 29. Preparation of 1,8-Diazaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 58(23), 6451–6456. [Link]

Sources

A Researcher's Guide to the Biological Evaluation of Novel 2,8-Diazaspiro[5.5]undecan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of modern medicine, driving medicinal chemists to explore unique chemical scaffolds that offer new avenues for targeting disease. The 2,8-diazaspiro[5.5]undecan-1-one core is one such emerging scaffold, presenting a rigid, three-dimensional structure that is ripe for functionalization and optimization in drug discovery programs. This guide provides a comprehensive framework for the biological evaluation of novel analogs based on this promising heterocyclic system. Drawing parallels from the closely related 1,9-diazaspiro[5.5]undecane scaffold, which has shown significant potential, particularly as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, we will delve into the requisite experimental methodologies to thoroughly characterize these novel chemical entities.[1]

The 2,8-Diazaspiro[5.5]undecan-1-one Scaffold: A Privileged Structure in Drug Discovery?

The spirocyclic nature of the 2,8-diazaspiro[5.5]undecan-1-one core imparts conformational rigidity, a desirable trait in drug design that can lead to higher binding affinity and selectivity for a biological target. The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the lactam functionality introduces a polar motif that can engage in hydrogen bonding interactions within a receptor's binding pocket.

While literature directly pertaining to the 2,8-diazaspiro[5.5]undecan-1-one scaffold is emerging, the extensive research on the analogous 1,9-diazaspiro[5.5]undecane framework provides a strong rationale for its investigation. Derivatives of the 1,9-diazaspiro[5.5]undecane core have been explored for a multitude of therapeutic applications, including the treatment of obesity, pain, and various central nervous system disorders.[1] A significant body of work has focused on their activity as MCHR1 antagonists, highlighting a key area for the initial biological evaluation of novel 2,8-diazaspiro[5.5]undecan-1-one analogs.[1]

Comparative Biological Evaluation: A Focus on MCHR1 Antagonism

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis and appetite, making the MCH1 receptor a compelling target for the development of anti-obesity therapeutics.[2] Several MCHR1 antagonists have been developed, and in vitro assays are well-established to characterize their potency and selectivity.[3][4]

Comparative in vitro Activity of Related 1,9-Diazaspiro[5.5]undecane Analogs as MCHR1 Antagonists

To provide a baseline for comparison, the following table summarizes the MCHR1 antagonist activity of various 1,9-diazaspiro[5.5]undecan-2-one derivatives. It is crucial to note that these are structurally related analogs, and the data serves as a benchmark for what might be expected from novel 2,8-diazaspiro[5.5]undecan-1-one analogs.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Reference
18 1,9-Diazaspiro[5.5]undecan-2-oneDGAT-1Enzymatic49.0[1]
9b Benzene-fused 1,9-diazaspiro[5.5]undecan-2-oneNK1 ReceptorBinding54[1]
9d Methylated Benzene-fused 1,9-diazaspiro[5.5]undecan-2-oneNK1 ReceptorBinding1.9[1]

This table is illustrative and based on data for the related 1,9-diazaspiro[5.5]undecane scaffold to guide initial screening efforts.

Key Experimental Protocols for Biological Evaluation

A systematic approach to the biological evaluation of novel 2,8-diazaspiro[5.5]undecan-1-one analogs is essential. The following protocols outline the key in vitro assays necessary to determine the primary activity, selectivity, and potential liabilities of these compounds.

Workflow for In Vitro Evaluation

In Vitro Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Receptor Binding Assay Receptor Binding Assay (e.g., MCHR1) Functional Antagonist Assay Functional Antagonist Assay (e.g., Calcium Flux, cAMP) Receptor Binding Assay->Functional Antagonist Assay Confirm functional activity Selectivity Profiling Selectivity Profiling (Panel of related receptors) Functional Antagonist Assay->Selectivity Profiling Assess off-target effects hERG Channel Assay hERG Channel Assay Selectivity Profiling->hERG Channel Assay Evaluate cardiotoxicity risk Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT, LDH) hERG Channel Assay->Cytotoxicity Assay Determine therapeutic window Pharmacokinetic Profiling Pharmacokinetic Profiling (ADME studies) Cytotoxicity Assay->Pharmacokinetic Profiling Characterize drug-like properties In Vivo Efficacy Studies In Vivo Efficacy Studies (Animal models) Pharmacokinetic Profiling->In Vivo Efficacy Studies Validate in a biological system MCHR1 Signaling Pathway MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds to Gq Gq MCHR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist 2,8-Diazaspiro[5.5]undecan-1-one Analog (Antagonist) Antagonist->MCHR1 Blocks

Caption: Simplified MCHR1 signaling pathway via Gq activation.

Secondary Assays: Ensuring a Promising Profile

Positive results in primary assays are just the first step. A thorough evaluation requires assessing the compound's broader pharmacological profile.

  • Selectivity Profiling: To ensure the compound's activity is specific to the target receptor, it should be tested against a panel of related receptors (e.g., other GPCRs).

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. [4]Therefore, early assessment of a compound's hERG liability is critical.

  • Cytotoxicity Assays: Assays such as MTT or LDH release should be performed to determine the compound's general toxicity to cells and to establish a therapeutic window.

  • Pharmacokinetic Profiling: Early in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to assess the drug-like properties of the lead compounds, including metabolic stability and cell permeability.

Conclusion

The 2,8-diazaspiro[5.5]undecan-1-one scaffold holds considerable promise for the development of novel therapeutic agents. A systematic and rigorous biological evaluation, guided by the principles and protocols outlined in this guide, is paramount to unlocking its full potential. By focusing on well-validated targets such as MCHR1 and employing a tiered screening approach that includes primary, secondary, and pharmacokinetic assays, researchers can efficiently identify and advance promising lead candidates for further preclinical and clinical development.

References

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. MDPI. Available at: [Link].

  • In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. PubMed Central. Available at: [Link].

  • Predicting Novel MCHR1 Antagonists. CACHE Challenges. Available at: [Link].

  • Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition. PubMed. Available at: [Link].

  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. Available at: [Link].

  • Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure-Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. PubMed. Available at: [Link].

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link].

  • 2,8-Diazaspiro(5.5)undecane. PubChem. Available at: [Link].

  • Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. PubMed. Available at: [Link].

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link].

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link].

  • Melanin-concentrating hormone receptor 1. Wikipedia. Available at: [Link].

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link].

  • Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Mount Sinai Scholars Portal. Available at: [Link].

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link].

  • Patents and patent applications for each of the MCHR1 inhibitors. ResearchGate. Available at: [Link].

  • Structure-Activity Relationship Studies of Melanin-concentrating Hormone (MCH)-related Peptide Ligands at SLC-1, the Human MCH Receptor. ResearchGate. Available at: [Link].

  • Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13). PubMed. Available at: [Link].

Sources

Head-to-head comparison of different diazaspiro[5.5]undecane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Diazaspiro[5.5]undecane Isomers in Drug Discovery

A Head-to-Head Comparison for Medicinal Chemists

The diazaspiro[5.5]undecane scaffold, a rigid three-dimensional heterocyclic motif, has cemented its status as a privileged structure in modern medicinal chemistry. Its unique spirocyclic fusion of two piperidine rings provides a fixed conformational framework, enabling the precise spatial orientation of substituents to engage with biological targets. This structural rigidity often translates into enhanced potency and selectivity, making it a highly attractive core for designing novel therapeutics.

This guide offers a comparative analysis of different diazaspiro[5.5]undecane isomers, focusing on how subtle changes in the placement of the nitrogen atoms within the spirocyclic core dictate their biological activity, structure-activity relationships (SAR), and therapeutic potential. We will delve into experimental data for key biological targets, providing a head-to-head comparison to inform rational drug design.

The Foundational Scaffolds: Isomeric Diversity

The versatility of the diazaspiro[5.5]undecane system stems from the various possible arrangements of the two nitrogen atoms, giving rise to distinct isomers. The most explored isomers in drug discovery include 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane. Bioactive compounds based on these scaffolds are almost always substituted at the 9-position and sometimes at the 1- or 3-position, depending on the isomer.[1]

Core structures of 1,9- and 3,9-diazaspiro[5.5]undecane isomers.

Comparative Bioactivity at Key Therapeutic Targets

The choice of isomer is fundamentally dictated by the topology of the target's binding site. Here, we compare the performance of different isomers against several well-validated biological targets.

Acetyl-CoA Carboxylase (ACC) Inhibition: A Focus on the 1,9-Isomer

Derivatives of 1,9-diazaspiro[5.5]undecane have been extensively explored as potent dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism, for the treatment of obesity and type 2 diabetes.[1] The SAR studies reveal that the 1,9-diazaspiro[5.5]undecan-2-one core is particularly effective.

Causality of Experimental Design : The primary goal in this context is to achieve potent dual inhibition of ACC1 and ACC2 while maintaining favorable pharmacokinetic properties. Researchers systematically modified substituents at the N-1 and N-9 positions to balance potency with properties like passive permeability (Papp) and human liver microsomal (HLM) stability.[1] For instance, introducing substituents at the N-1 position was found to improve permeability, but often at the cost of reduced ACC inhibition.[1] This highlights the delicate trade-off between optimizing for target engagement and drug-like properties.

Comparative Performance Data:

CompoundIsomer CoreACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)Key SAR Feature
1g 1,9-Diazaspiro[5.5]undecan-2-one73Potent dual inhibitor with optimized N-9 substituent.[1]
1h 1,9-Diazaspiro[5.5]undecan-2-one115Demonstrates very good dual inhibition.[1]
1b 1,9-Diazaspiro[5.5]undecan-2-one3.41.0Among the most potent dual inhibitors identified.[1]
GABA-A Receptor Antagonism: The Rise of the 3,9-Isomer

In contrast to ACC inhibition, the development of antagonists for the γ-Aminobutyric Acid Type A (GABA-A) receptor has successfully utilized the 3,9-diazaspiro[5.5]undecane scaffold.[2] These compounds have potential applications in immunomodulation.

Structure-Activity Relationship Insights : For this class, the spirocyclic benzamide moiety is a critical structural determinant for binding affinity.[2] Docking studies suggest that the carbonyl of the benzamide interacts with key residues (e.g., α1-Arg67) in the GABA-A receptor binding site. The nature and substitution pattern of the aromatic ring attached to the N-acyl group are crucial for fine-tuning potency and selectivity against different receptor subtypes (e.g., extrasynaptic α4βδ vs. α1- and α2-containing subtypes).[2]

Comparative Performance Data:

CompoundIsomer CoreTargetBinding Affinity (Kᵢ, nM)Selectivity Profile
1e 3,9-Diazaspiro[5.5]undecaneGABA-A Receptor180Superior selectivity for extrasynaptic α4βδ subtype.[2]
2027 3,9-Diazaspiro[5.5]undecaneGABA-A ReceptorPotentPotent competitive antagonist.[2]
018 3,9-Diazaspiro[5.5]undecaneGABA-A ReceptorPotentPotent competitive antagonist.[2]
Polypharmacology: 1-Oxa-4,9-diazaspiro[5.5]undecane for Dual MOR/σ1R Modulation

An excellent example of scaffold hopping and isomeric variation is the development of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain treatment.[3] Here, the introduction of an oxygen atom into the core scaffold alters the physicochemical properties and allows for a different vector space for substituent exploration.

Rationale for Isomer Choice : This scaffold was designed using a merging strategy, combining the pharmacophoric elements required for both MOR and σ1R activity into a single molecule.[3] The 1-oxa-4,9-diaza isomer provides the necessary geometry to correctly position a phenethyl group at the 9-position (for MOR agonism) and a substituted pyridyl moiety at the 4-position (for σ1R antagonism).[3] This approach aims to develop safer analgesics by mitigating opioid-related side effects through σ1R antagonism.[3]

Comparative Performance Data:

CompoundIsomer CoreMOR Agonism (EC₅₀, nM)σ1R Antagonism (Kᵢ, nM)Therapeutic Rationale
15au 1-Oxa-4,9-diazaspiro[5.5]undecanePotentPotentBalanced dual-target profile for potent and safer analgesia.[3]

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize diazaspiro[5.5]undecane derivatives.

Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values for ACC1 and ACC2. The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of test compounds in DMSO plate Add enzyme, ATP, Acetyl-CoA, and test compound to 96-well plate compound_prep->plate enzyme_prep Prepare assay buffer with recombinant human ACC1/ACC2 enzyme_prep->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate start_reaction Initiate reaction by adding [¹⁴C]bicarbonate pre_incubate->start_reaction incubate Incubate for 20-30 min at 37°C start_reaction->incubate stop_reaction Stop reaction with perchloric acid incubate->stop_reaction transfer Transfer supernatant to scintillation plate stop_reaction->transfer scintillation Add scintillation fluid and count radioactivity transfer->scintillation analysis Calculate % inhibition and determine IC₅₀ values scintillation->analysis

Workflow for an in vitro ACC radiometric inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Reaction Mixture : In a 96-well plate, add the assay buffer containing recombinant human ACC1 or ACC2 enzyme, ATP, and acetyl-CoA.

  • Compound Addition : Add 1 µL of the diluted test compound solution to the appropriate wells.

  • Pre-incubation : Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation : Start the enzymatic reaction by adding [¹⁴C]bicarbonate to all wells.

  • Incubation : Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination : Stop the reaction by adding a strong acid, such as perchloric acid. This also helps to remove unincorporated [¹⁴C]bicarbonate.

  • Detection : Transfer an aliquot of the reaction mixture to a scintillation plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a compound to a specific receptor, such as the GABA-A or σ1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation : Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK-293 cells).[3]

  • Assay Buffer : Use a binding buffer specific to the target receptor.

  • Reaction Setup : In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., -pentazocine for σ1R), and various concentrations of the unlabeled test compound.[3]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration : Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection : Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Determine the IC₅₀ value of the test compound (the concentration that displaces 50% of the specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

The comparative analysis of diazaspiro[5.5]undecane isomers clearly demonstrates that the precise placement of heteroatoms within the spirocyclic core is a critical design element in medicinal chemistry. The 1,9-diaza isomer has proven highly effective for targets like ACC, while the 3,9-diaza isomer is well-suited for GABA-A receptor modulation. Furthermore, strategic heteroatom substitution, as seen with the 1-oxa-4,9-diaza scaffold, opens avenues for developing compounds with complex polypharmacology. This guide underscores the importance of considering isomeric diversity as a fundamental strategy in scaffold-based drug design, allowing researchers to tailor molecular architecture to the specific demands of a biological target.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Arkivoc. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Conformational analyses. Chemistry LibreTexts. [Link]

Sources

The Ascendancy of Three-Dimensionality: A Comparative Guide to Novel Spirocyclic Scaffolds Against the Established 2,8-Diazaspiro[5.5]undecan-1-one Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling strategy to navigate the complex topographies of biological targets. For years, scaffolds such as 2,8-Diazaspiro[5.5]undecan-1-one have served as reliable frameworks in drug design. This guide provides a critical evaluation of emerging spirocyclic scaffolds, benchmarking their key physicochemical and pharmacokinetic attributes against this established player. We delve into the synthetic accessibility and performance of promising new entrants, including aza-spiro[3.3]heptanes and oxa-spiro[3.4]octanes, supported by a comprehensive analysis of their aqueous solubility, membrane permeability, and metabolic stability. Detailed experimental protocols are provided to empower researchers to conduct their own comparative assessments, fostering a data-driven approach to scaffold selection in modern drug discovery.

Introduction: The Spirocyclic Advantage in Navigating Chemical Space

The three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid and defined 3D geometry that can pre-organize appended functionalities into optimal orientations for target engagement. This structural rigidity can lead to a lower entropic penalty upon binding, potentially translating to higher potency and selectivity. Furthermore, the increased fraction of sp3-hybridized carbons in many spirocyclic systems often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to their flat, aromatic counterparts.

The 2,8-Diazaspiro[5.5]undecan-1-one core has been a valuable scaffold in medicinal chemistry, offering multiple points for diversification and a favorable arrangement of nitrogen atoms for interacting with biological targets. Derivatives of this scaffold have been explored for a range of therapeutic applications. However, the ever-present challenge of "attrition" in the drug development pipeline—whereby promising candidates fail due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties—necessitates a continuous exploration of novel scaffolds that can offer superior performance.

This guide will explore the synthetic and performance landscapes of two classes of emerging spirocyclic scaffolds: Aza-spiro[3.3]heptanes and Oxa-spiro[3.4]octanes . We will present a comparative analysis based on key in vitro ADME parameters, providing researchers with the foundational knowledge to make informed decisions in their scaffold-hopping and lead optimization endeavors.

The Benchmark: 2,8-Diazaspiro[5.5]undecan-1-one

The 2,8-diazaspiro[5.5]undecane framework, and its lactam derivative, 2,8-Diazaspiro[5.5]undecan-1-one, represent a class of bicyclic systems that have been utilized in the design of various biologically active molecules. The presence of two nitrogen atoms, one of which is part of a lactam, provides opportunities for a variety of chemical modifications and hydrogen bonding interactions.

While extensive, publicly available, direct experimental ADME data for the unsubstituted 2,8-Diazaspiro[5.5]undecan-1-one is limited, its structural features suggest a moderate degree of polarity. The lactam functionality can participate in hydrogen bonding, which may influence its solubility and interactions with metabolic enzymes. The overall 3D shape is more globular than linear or planar molecules, which can impact cell permeability and susceptibility to metabolism. A critical aspect of this guide is to provide a framework for how to experimentally determine these properties and compare them against newer scaffolds.

Emerging Contenders: A New Wave of Spirocyclic Scaffolds

The limitations of existing scaffolds and the continuous need for novel chemical matter have driven the development of new spirocyclic systems. Here, we focus on two promising classes that have garnered significant attention.

Aza-spiro[3.3]heptanes: Compact Rigidity with Improved Physicochemical Properties

Aza-spiro[3.3]heptanes are a class of compact and rigid scaffolds that have been explored as bioisosteres for more common heterocycles like piperidine and morpholine. Their strained four-membered rings result in well-defined exit vectors for substituents, allowing for precise control over the spatial arrangement of pharmacophoric groups.

A key advantage of aza-spiro[3.3]heptanes is their potential to improve physicochemical properties. Research has shown that the introduction of a spiro[3.3]heptane core can lead to a decrease in lipophilicity (logD) and an increase in aqueous solubility compared to their corresponding six-membered ring analogues. This is often attributed to the increased basicity of the nitrogen atoms within the strained ring system.[1]

Oxa-spiro[3.4]octanes: Enhancing Solubility Through Strategic Heteroatom Incorporation

The strategic incorporation of heteroatoms into a scaffold is a well-established tactic to modulate its properties. Oxa-spiro[3.4]octanes, which feature an oxygen atom within one of the spiro rings, exemplify this approach. The presence of the ether oxygen can act as a hydrogen bond acceptor, which can significantly enhance aqueous solubility.

The synthesis of these scaffolds has become increasingly feasible, providing medicinal chemists with a valuable tool to address solubility challenges often encountered in drug discovery programs. The oxa-spiro[3.4]octane framework provides a unique 3D shape with distinct exit vectors for chemical diversification.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a quantitative comparison, we have compiled representative data for derivatives of our benchmark and emerging scaffolds. It is crucial to note the absence of direct, publicly available experimental ADME data for the parent 2,8-Diazaspiro[5.5]undecan-1-one. The data presented for the benchmark's relatives serves as a contextual reference.

Scaffold ClassRepresentative Compound/DerivativeAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Reference
Benchmark Relative 1,4,9-Triazaspiro[5.5]undecan-2-one derivative459<12[2]
Aza-spiro[3.3]heptane 2-Azaspiro[3.3]heptane derivative 18Data not availableData not available>60 (mouse)[3]
Oxa-spiro[3.4]octane 1-Oxa-6-azaspiro[3.4]octane derivativeGenerally higher than non-oxa analoguesData not availableData not available

Analysis:

The limited available data highlights a critical point: direct, side-by-side comparisons of parent scaffolds are rare in the literature. The provided data for a 1,4,9-Triazaspiro[5.5]undecan-2-one derivative shows moderate solubility and permeability, with relatively low metabolic stability.[2] In contrast, a reported 2-azaspiro[3.3]heptane derivative demonstrates excellent metabolic stability in mouse liver microsomes.[3] While a direct numerical comparison is not possible for all parameters, the general trend reported for oxa-spirocycles suggests an advantage in aqueous solubility.

This underscores the importance of conducting in-house, standardized experimental evaluations. The following section provides detailed protocols for such a comparative study.

Experimental Protocols for Scaffold Benchmarking

To facilitate a rigorous and objective comparison of spirocyclic scaffolds, we present standardized protocols for key in vitro ADME assays.

Aqueous Solubility Determination via Nephelometry

Causality: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable results in biological assays. Nephelometry provides a high-throughput method to assess kinetic solubility by detecting light scattering from precipitated particles.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare 10 mM DMSO stock solutions of each scaffold B Serially dilute in DMSO in a 96-well plate A->B C Add phosphate buffered saline (PBS, pH 7.4) to each well B->C D Incubate plate at room temperature C->D E Measure light scattering using a nephelometer D->E F Determine the concentration at which precipitation occurs E->F G Calculate kinetic solubility in µg/mL F->G

Caption: Workflow for Aqueous Solubility Determination by Nephelometry.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each spirocyclic scaffold in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

  • Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Nephelometric Reading: Measure the turbidity of each well using a microplate nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the nephelometry reading is not significantly above the background.

Caco-2 Permeability Assay

Causality: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium. This assay predicts the rate and extent of intestinal absorption of a drug candidate by measuring its transport across the cell monolayer.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Verify monolayer integrity via TEER measurement B->C D Add test compound to the apical (A) side C->D E Incubate at 37°C D->E F Sample from the basolateral (B) side at various time points E->F G Quantify compound concentration using LC-MS/MS F->G H Calculate the apparent permeability coefficient (Papp) G->H

Caption: Caco-2 Permeability Assay Workflow.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell permeable supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the test compound (at a final concentration of, for example, 10 µM) to the apical (donor) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Human Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism. This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes, providing an estimate of its metabolic clearance.

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Pre-incubate human liver microsomes and test compound at 37°C B Initiate reaction by adding NADPH A->B C Take aliquots at various time points (0, 5, 15, 30, 60 min) B->C D Quench the reaction with cold acetonitrile containing an internal standard C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Determine the rate of compound disappearance and calculate half-life (t½) F->G

Caption: Human Liver Microsomal Stability Assay Workflow.

Protocol:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound (e.g., at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Conclusion and Future Outlook

The exploration of novel spirocyclic scaffolds is a vibrant and essential area of modern medicinal chemistry. While the 2,8-Diazaspiro[5.5]undecan-1-one framework remains a useful tool, emerging scaffolds like aza-spiro[3.3]heptanes and oxa-spiro[3.4]octanes present compelling opportunities to overcome common drug discovery challenges, particularly those related to physicochemical and ADME properties.

The data, though sparse for direct comparison, suggests that these newer scaffolds can offer advantages in terms of metabolic stability and aqueous solubility. However, the true potential of any scaffold can only be realized through rigorous, standardized experimental evaluation. The protocols detailed in this guide provide a robust framework for such investigations.

As synthetic methodologies continue to evolve, we can anticipate the arrival of an even greater diversity of 3D-rich scaffolds. A commitment to systematic benchmarking, as outlined here, will be paramount in harnessing the full potential of these molecular architectures to deliver the next generation of safe and effective medicines.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]

  • Dow, M., Fisher, M., & Scott, J. S. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(7), 1435–1440. [Link]

  • Wang, L., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Li, D. B., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic letters, 15(18), 4766–4769. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Regulatory Context

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride belongs to the broad class of heterocyclic compounds.[1] While specific toxicological data for this compound is limited, a Safety Data Sheet for a related compound, 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride, indicates that it may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed.[2] Therefore, it is prudent to handle this compound with the same level of caution.

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This "cradle to grave" system mandates the proper management of hazardous substances from their generation to their final disposal.[5] Laboratories are classified as hazardous waste generators and must adhere to specific regulations regarding waste classification, accumulation, and disposal.[5]

Core Principles of Disposal: A Self-Validating System

The following protocols are designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.

Before handling this compound in any capacity, including preparation for disposal, appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat is essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6]

Properly characterizing the waste is the foundation of safe disposal.

  • Is it a Hazardous Waste? Given the hazards associated with similar compounds, it is safest to manage this compound as a hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.[3] For example, acids and bases should not be stored in metal containers.[3]

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response Start Start: Need to Dispose of 2,8-Diazaspiro[5.5]undecan-1-one HCl Assess Assess Hazards (Consult SDS of similar compounds) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Spill Spill Occurs Assess->Spill Potential Hazard Characterize Characterize as Hazardous Waste PPE->Characterize Containerize Select Compatible Waste Container Characterize->Containerize Label Label Container Clearly 'Hazardous Waste' Containerize->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Broker Arrange Pickup by Certified Waste Broker Store->Broker End End Broker->End Proper Disposal Evacuate Evacuate Area (if necessary) Spill->Evacuate Absorb Absorb with Inert Material Evacuate->Absorb Collect Collect Debris in Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Characterize

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Select a Compatible Container: Use a container that will not react with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate.[7] The container must be in good condition with a tight-fitting lid.[7]

  • Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion.[7]

Proper labeling is a critical component of hazardous waste management.[1][4] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date accumulation started

  • The name and contact information of the generating laboratory or researcher

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[7] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Segregation: Store the waste away from incompatible materials.

  • Engage a Certified Waste Broker: Laboratories must work with a certified hazardous waste broker for the final disposal of chemical waste.[5] This ensures that the waste is transported, treated, and disposed of in accordance with all federal and state regulations.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of.[5] This documentation is essential for regulatory compliance and inspections.[5]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution. A solution of soap and water is often effective for initial cleaning, followed by a rinse with water.[8][9] For disinfection, 70% isopropyl alcohol can be used.[10]

  • Disposal: The contaminated cleaning materials must also be disposed of as hazardous waste.

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent entry to the spill area.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Quantitative Data Summary
ParameterGuidelineSource
Waste Accumulation Time Limit (Large Quantity Generator) Up to 90 days in a Central Accumulation Area[11]
Waste Accumulation Time Limit (Small Quantity Generator) Up to 180 days in a Central Accumulation Area[11]
Container Headspace At least 10% of the container's capacity[7]
Prohibited Disposal Method Sewer disposal for hazardous waste pharmaceuticals[12][13]

References

  • HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Spirometer Cleaning Instructions. MD Spiro. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Recommended Cleaning Instructions for your Spirometry Device. Vitalograph. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

  • Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Asia Pacific Oncology Pharmacy Community. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Decontamination. Stanford Environmental Health & Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • Movement of Supplies and Equipment into and Through the Pharmacy Controlled Area Procedure. BC Cancer. [Link]

  • Management Of Hazardous Waste Pharmaceuticals. NYSDEC. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2,8-Diazaspiro[5.5]undecan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and data from structurally similar molecules.

Hazard Assessment and Risk Mitigation

Before beginning any work, it is crucial to understand the potential hazards.[2][3] The primary risks associated with powdered chemicals like this compound include inhalation of dust and accidental contact with skin or eyes.[1][2] As a hydrochloride salt, it may also be corrosive.[4][5]

Key Principles for Safe Handling:

  • Minimize Exposure: All procedures should be designed to minimize the generation of dust and prevent contact with the chemical.[3]

  • Engineering Controls: Whenever possible, use engineering controls like chemical fume hoods to reduce the risk of inhalation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as a last line of defense.[6][7]

  • Preparedness: Be aware of the location of safety equipment, such as emergency eyewash stations and safety showers, and know the appropriate first-aid procedures.[3]

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities.[8][9]Protects against splashes and airborne particles that can cause serious eye irritation.[1][10]
Hand Chemical-resistant gloves, such as nitrile or butyl rubber.[11] Ensure gloves are dry before use.[5]Prevents skin contact, which can cause irritation.[1] It is good practice to wash hands thoroughly after handling, even if gloves were worn.[12]
Body A laboratory coat should be worn at all times to protect clothing and skin from spills.[7] For larger quantities, a chemical-resistant suit may be necessary.[9]Provides a barrier against accidental spills and contamination.
Respiratory For procedures that may generate dust, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][9] An N95 mask may be suitable for low-fume environments.[11]Prevents inhalation of the compound, which may cause respiratory tract irritation.[1] All work with this powdered solid should ideally be conducted in a well-ventilated area or a chemical fume hood.[8][13]

Operational and Disposal Plans

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Designate a specific area for handling the compound.[2]

    • Ensure the work area is clean and uncluttered.

    • Cover the work surface with absorbent bench paper.[2]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower.

  • Donning PPE:

    • Put on a laboratory coat.

    • Put on safety goggles and a face shield if necessary.

    • Put on chemical-resistant gloves.

  • Handling the Compound:

    • Perform all manipulations within a chemical fume hood to minimize inhalation risk.[5][10]

    • Keep the container tightly closed when not in use.[2][14]

    • When transferring the powder, use a scoop or spatula to avoid creating dust. Avoid pouring directly from the bottle.[2]

    • If weighing the compound, use an enclosed balance if possible.[2]

  • Post-Handling:

    • Securely close the container and return it to its designated storage location.

    • Decontaminate the work area using appropriate cleaning agents.

    • Properly dispose of all contaminated materials, including bench paper and disposable gloves.

  • Doffing PPE:

    • Remove gloves first, avoiding contact with the outside of the gloves.

    • Remove the laboratory coat.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.[15]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area check_ppe Inspect & Don PPE prep_area->check_ppe locate_safety Locate Safety Equipment check_ppe->locate_safety fume_hood Work in Fume Hood locate_safety->fume_hood transfer Transfer Compound Carefully fume_hood->transfer weigh Weigh in Enclosed Balance transfer->weigh store Store Compound Securely weigh->store decontaminate Decontaminate Work Area store->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[8][15]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[16]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems.[8]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8]

Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste label_container Label Hazardous Waste Container collect_solid->label_container collect_liquid Collect Liquid Waste (Rinsate) collect_liquid->label_container store_securely Store in Designated Area label_container->store_securely licensed_facility Transfer to Licensed Disposal Facility store_securely->licensed_facility

Caption: Workflow for the proper disposal of this compound.

References

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. [Link]

  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

  • Hydrochloric Acid Protocol. (2018, February 27). Vanderbilt University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • Hydrochloric Acid Safety Guide. (n.d.). Scribd. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • What PPE Should You Wear When Handling Acid? (2025, January 7). LeelineWork. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecan-1-one hydrochloride
Reactant of Route 2
2,8-Diazaspiro[5.5]undecan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.